3-Hydroxy-2,4,4-trimethylpentanoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-hydroxy-2,4,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-5(7(10)11)6(9)8(2,3)4/h5-6,9H,1-4H3,(H,10,11) |
InChI Key |
SRACGGODXOHIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C)(C)C)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
"3-Hydroxy-2,4,4-trimethylpentanoic acid" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-2,4,4-trimethylpentanoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Hydroxy-2,4,4-trimethylpentanoic acid, a substituted β-hydroxy carboxylic acid. The document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of the methodologies for preparing and validating this compound. We will explore two primary synthetic routes—the Aldol reaction and the Reformatsky reaction—offering mechanistic insights and detailed experimental protocols. Furthermore, this guide outlines a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the structural integrity and purity of the final product.
Introduction and Strategic Overview
3-Hydroxy-2,4,4-trimethylpentanoic acid is a β-hydroxy acid characterized by a sterically hindered t-butyl group adjacent to the hydroxyl-bearing carbon. This structural motif makes it an interesting building block in organic synthesis and a potential component in the design of novel pharmaceutical agents. The synthesis of β-hydroxy carbonyl compounds is a cornerstone of C-C bond formation in organic chemistry[1].
The selection of a synthetic strategy is paramount and is dictated by factors such as starting material availability, desired stereochemical outcome, and scalability. This guide focuses on two robust and well-established methods: the Aldol reaction, which offers a direct route via enolate chemistry, and the Reformatsky reaction, which utilizes an organozinc intermediate.
Caption: Stepwise mechanism of the Aldol reaction pathway.
Detailed Experimental Protocol: Aldol Approach
(This protocol is adapted from established procedures for aldol reactions of ester enolates.[2])
Materials: Diisopropylamine, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF, anhydrous), Ethyl propanoate, Pivaldehyde, Potassium hydroxide (KOH), Hydrochloric acid (HCl), Diethyl ether, Magnesium sulfate (anhydrous).
Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and freshly distilled diisopropylamine.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi solution dropwise via syringe. The solution may turn slightly yellow.
-
Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 30 minutes to ensure complete formation of LDA.
Step 2: Enolate Formation and Aldol Addition
-
Cool the freshly prepared LDA solution back down to -78 °C.
-
In a separate flask, prepare a solution of ethyl propanoate in anhydrous THF.
-
Add the ethyl propanoate solution dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add a solution of pivaldehyde in anhydrous THF dropwise to the enolate solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
Step 3: Workup and Ester Hydrolysis
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude β-hydroxy ester.
-
Dissolve the crude ester in methanol. Add a solution of KOH in water/methanol and stir for 15 minutes.[2]
-
Neutralize the mixture carefully with crushed dry ice or dilute HCl until the pH is 7-8.
-
Remove the methanol via rotary evaporation. Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl.
-
Extract the aqueous phase with methylene chloride (3x). Combine the organic extracts, wash with brine, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3-Hydroxy-2,4,4-trimethylpentanoic acid.
Synthetic Strategy II: The Reformatsky Reaction
The Reformatsky reaction provides an alternative route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[3][4] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less basic and reactive than its lithium counterpart, offering a different profile of selectivity and functional group tolerance.[5][6]
Mechanistic Rationale
-
Organozinc Formation: Zinc metal undergoes oxidative insertion into the carbon-halogen bond of an α-halo ester (e.g., ethyl 2-bromopropionate) to form an organozinc intermediate.[6][7]
-
Coordination and C-C Bond Formation: The carbonyl oxygen of pivaldehyde coordinates to the zinc atom, forming a six-membered, chair-like transition state. This is followed by a rearrangement that forms the new carbon-carbon bond.[6][7]
-
Hydrolysis: An acidic workup protonates the oxygen and removes the zinc salts, yielding the β-hydroxy ester.[6] This ester is then hydrolyzed as described in the Aldol protocol to afford the final acid.
Caption: Key steps in the zinc-mediated Reformatsky reaction.
Detailed Experimental Protocol: Reformatsky Approach
(This protocol is based on general procedures for the Reformatsky reaction.[5][8])
Materials: Zinc dust (activated), Iodine (crystal), Ethyl 2-bromopropionate, Pivaldehyde, THF (anhydrous), Sulfuric acid (dilute), Sodium bicarbonate solution (saturated), Diethyl ether.
Step 1: Activation of Zinc and Reaction Setup
-
Place zinc dust in a flame-dried, three-necked flask equipped with a condenser and an addition funnel.
-
Add a small crystal of iodine to activate the zinc surface (the color will fade as it reacts).
-
Add anhydrous THF to the flask.
-
In the addition funnel, prepare a mixture of ethyl 2-bromopropionate and pivaldehyde dissolved in THF.
Step 2: Addition and Reflux
-
Add a small portion of the ester/aldehyde mixture to the zinc suspension and warm gently to initiate the reaction (indicated by bubbling or an exothermic response).
-
Once initiated, add the remaining mixture dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture under reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add cold, dilute sulfuric acid to dissolve the unreacted zinc and the zinc salts.
-
Transfer the mixture to a separatory funnel. The product will be in the organic layer.
-
Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.
-
Hydrolyze the ester to the carboxylic acid using the procedure outlined in Protocol 2.2, Step 3.
Purification and Characterization
Regardless of the synthetic route, the crude product requires purification and rigorous characterization to confirm its identity and purity.
Caption: Standard workflow for product purification and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Deuterated chloroform (CDCl₃) or DMSO-d₆ can be used as solvents. The signals for the carboxylic acid and hydroxyl protons can be broad and may exchange with D₂O.
Table 1: Predicted ¹H and ¹³C NMR Data for 3-Hydroxy-2,4,4-trimethylpentanoic acid
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| 0.9 - 1.1 | Singlet | 9H | C(CH₃)₃ | |
| 1.1 - 1.3 | Doublet | 3H | CH(CH₃) | |
| 2.5 - 2.8 | Quartet | 1H | CH(CH₃) | |
| 3.6 - 3.8 | Doublet | 1H | CH(OH) | |
| 3.0 - 5.0 | Broad Singlet | 1H | OH | |
| 10.0 - 12.0 | Broad Singlet | 1H | COOH | |
| ~180 | C=O | |||
| ~78 | CH(OH) | |||
| ~48 | CH(CH₃) | |||
| ~35 | C(CH₃)₃ | |||
| ~27 | C(CH₃)₃ | |||
| ~12 | CH(CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum is expected to show characteristic absorption bands for the hydroxyl and carbonyl groups.[9]
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, often obscuring the C-H stretches.
-
O-H Stretch (Alcohol): A broad band centered around ~3200-3500 cm⁻¹.[9]
-
C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹.[10]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band at ~1700-1725 cm⁻¹.[9]
-
C-O Stretch: An absorption in the fingerprint region, typically ~1050-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the related methyl ester, the molecular weight is 174.24 g/mol .[11] For the acid, the molecular weight is 160.21 g/mol .[12]
-
Expected Molecular Ion (M⁺): For the acid (C₈H₁₆O₃), the M⁺ peak in electron ionization (EI) may be weak or absent. The [M-H]⁻ peak at m/z 159 would be expected in negative ion mode ESI.
-
Key Fragmentation Patterns:
-
Loss of water (H₂O) from the molecular ion: [M-18]⁺.
-
Loss of the carboxyl group (COOH): [M-45]⁺.
-
Alpha-cleavage next to the t-butyl group, leading to a stable t-butyl cation (m/z 57). This is often a prominent peak in the mass spectra of compounds containing this moiety.[11]
-
Physicochemical Properties
Table 2: Summary of Properties for 3-Hydroxy-2,4,4-trimethylpentanoic acid
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [12] |
| Molecular Weight | 160.21 g/mol | [12] |
| IUPAC Name | 3-Hydroxy-2,4,4-trimethylpentanoic acid | N/A |
| Hydrogen Bond Donors | 2 | [12] |
| Hydrogen Bond Acceptors | 3 | [12] |
| Predicted XLogP3 | 1.4 | [12] |
| Appearance | Expected to be a solid or viscous oil at room temperature. | N/A |
Conclusion
This guide has detailed two effective synthetic pathways, the Aldol and Reformatsky reactions, for the preparation of 3-Hydroxy-2,4,4-trimethylpentanoic acid. Each method offers distinct advantages regarding reaction conditions and reagent handling. A comprehensive characterization workflow employing NMR, IR, and MS is essential for verifying the structure and ensuring the purity of the synthesized compound. The protocols and analytical data presented herein serve as a robust foundation for researchers requiring access to this valuable chemical building block.
References
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- López-Linares, F., et al. (2020).
- Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-hydroxy-2-methyl, 2,4,4-trimethylpentyl ester. Cheméo.
- López-Linares, F., et al. (2020).
- PubChem. (n.d.). Methyl 3-hydroxy-2,4,4-trimethylpentanoate.
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Whitepaper: Spectroscopic Elucidation and Methodological Validation of 3-Hydroxy-2,4,4-trimethylpentanoic Acid
Executive Summary
The structural elucidation of highly branched chiral aliphatic compounds remains a cornerstone of modern analytical chemistry and drug development. 3-Hydroxy-2,4,4-trimethylpentanoic acid (CAS: 82545-49-1) is a sterically hindered, chiral
This technical guide provides a comprehensive framework for the spectroscopic characterization (NMR, IR, MS) of 3-hydroxy-2,4,4-trimethylpentanoic acid. By establishing self-validating experimental protocols and explaining the causality behind analytical choices, this whitepaper ensures that researchers can achieve unambiguous structural and stereochemical assignment.
Mechanistic Role & Analytical Challenges
In the context of polyketide synthase (PKS) engineering and asymmetric aldol reactions, 3-hydroxy-2,4,4-trimethylpentanoic acid is frequently synthesized via the addition of a propionate equivalent to pivalaldehyde[2]. The presence of the massive tert-butyl group at the C4 position induces severe steric hindrance.
This steric bulk dictates the transition state geometry (often a Zimmerman-Traxler chair) during synthesis, yielding specific syn or anti diastereomers[3]. Consequently, the primary analytical challenge is not merely confirming the molecular connectivity, but quantitatively validating the diastereomeric purity and stereochemical integrity of the isolated product[4].
Spectroscopic Characterization Framework
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for mapping the carbon-hydrogen framework of this molecule. The tert-butyl group acts as a massive shielding anchor, providing a distinct, intense singlet upfield. The coupling constant (
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized to map the hydrogen-bonding network. The molecule exhibits a classic dimeric carboxylic acid profile, characterized by a heavily broadened O-H stretching band that often overlaps with the aliphatic C-H stretches[4].
Mass Spectrometry (MS)
While aliphatic
Quantitative Data Summaries
The following tables summarize the validated spectroscopic parameters for 3-hydroxy-2,4,4-trimethylpentanoic acid.
Table 1: H NMR Spectral Assignments (400 MHz, CDCl )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 3.64 | Doublet of doublets (dd) | 1H | C3-H | Deshielded by adjacent hydroxyl oxygen[2]. |
| 2.72 | Quartet of doublets (qd) | 1H | C2-H | Splits via coupling with C2-CH |
| 1.73 | Multiplet (m) / Broad | 1H | -OH | Hydroxyl proton; shift varies with concentration[2]. |
| 1.24, 1.21 | Doublet (d) | 3H | C2-CH | Dual values indicate minor/major diastereomers[2]. |
| 1.03, 0.95 | Singlet (s) | 9H | C4-(CH | tert-Butyl group; intense diagnostic anchor[2]. |
Table 2: IR and MS Diagnostic Markers
| Technique | Key Signal / Fragment | Intensity | Assignment / Causality |
| FTIR | ~3450 cm | Broad, Medium | O-H stretch (alcohol and acid overlap)[4]. |
| FTIR | ~1700 - 1737 cm | Sharp, Strong | C=O stretch (carboxylic acid carbonyl)[4]. |
| ESI-MS (-) | m/z 159.1 | Base Peak | |
| EI-MS | m/z 57.0 | Strong |
Self-Validating Experimental Protocols
To ensure strict scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates internal checkpoints to prevent the propagation of analytical errors.
Protocol: Diastereoselective Synthesis & Isolation
Causality of Choice: The synthesis of this compound typically utilizes a chiral auxiliary (e.g., an oxazolidinone or thiazolidinethione) to force the aldol reaction into a highly specific stereochemical outcome. Mild hydrolysis is chosen for cleavage to prevent the
-
Reaction Setup: Couple pivalaldehyde with a propionyl-derived chiral auxiliary using a Lewis acid (e.g., TiCl
) and a hindered amine base (e.g., DIPEA) at -78 °C. -
Quenching & Extraction: Quench the reaction with saturated aqueous NH
Cl to protonate the aldolate without inducing dehydration. Extract with ethyl acetate. -
Auxiliary Cleavage: Treat the purified aldol adduct with LiOH / H
O in a THF/water mixture at 0 °C to hydrolyze the auxiliary non-destructively. -
Validation Checkpoint (Self-Correction): Before final crystallization, analyze the crude mixture via Chiral HPLC. System Rule: If the enantiomeric excess (ee) is <95%, the material must be subjected to recrystallization using a chiral resolving agent (e.g., ephedrine) before NMR analysis, as diastereomeric impurities will convolute the
H NMR methine signals[4].
Protocol: Spectroscopic Validation Workflow
Causality of Choice: CDCl
-
Sample Preparation (NMR): Dissolve 15 mg of the highly purified acid in 0.6 mL of anhydrous CDCl
containing 0.03% v/v TMS as an internal standard. -
Data Acquisition (NMR): Acquire a standard 1D
H NMR (minimum 16 scans) and a 1D C NMR (minimum 1024 scans due to the quaternary C4 carbon's long relaxation time). -
Data Acquisition (IR): Place 2 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply clamp pressure and average 32 scans from 4000 to 400 cm
. -
Validation Checkpoint (Self-Correction): In the
H NMR spectrum, integrate the tert-butyl singlet. Set this integral exactly to 9.00. System Rule: The doublet corresponding to the C2-methyl group must integrate between 2.95 and 3.05. If it deviates, it indicates co-eluting aliphatic impurities, and the sample must be re-purified via flash chromatography before reporting the mass spectrometry data[2].
Logical Workflow Diagram
The following diagram illustrates the causal relationship between the synthetic isolation and the sequential spectroscopic validation required to confirm the integrity of 3-hydroxy-2,4,4-trimethylpentanoic acid.
Caption: Logical workflow for the synthesis and validation of 3-hydroxy-2,4,4-trimethylpentanoic acid.
References
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"3-Hydroxy-2,4,4-trimethylpentanoic acid" physical and chemical properties
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Hydroxy-2,4,4-trimethylpentanoic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this unique β-hydroxy acid. This document synthesizes available data, discusses synthetic strategies, and explores potential applications, while also highlighting areas where further research is warranted.
Introduction and Molecular Identity
3-Hydroxy-2,4,4-trimethylpentanoic acid, with the CAS number 82545-49-1, is a branched-chain aliphatic carboxylic acid. As a β-hydroxy acid, it features a hydroxyl group on the carbon atom beta to the carboxyl group. This structural motif is of significant interest in organic synthesis and medicinal chemistry, as β-hydroxy acids are valuable chiral building blocks and can be found in a variety of biologically active molecules.[1][2]
The presence of a bulky tert-butyl group at the 4-position and a methyl group at the 2-position introduces steric hindrance that can influence the molecule's reactivity and physical properties. While this specific compound is commercially available, detailed public data on its physicochemical and spectroscopic properties are limited, presenting both a challenge and an opportunity for further characterization.
Physicochemical Properties
Direct experimental data for 3-Hydroxy-2,4,4-trimethylpentanoic acid is not extensively published. However, we can compile its basic molecular properties and draw comparisons with a closely related isomer, 3-hydroxy-3,4,4-trimethylpentanoic acid (CAS 16466-40-3), to infer some of its characteristics.
| Property | 3-Hydroxy-2,4,4-trimethylpentanoic acid | 3-hydroxy-3,4,4-trimethylpentanoic acid (Isomer for Comparison) |
| CAS Number | 82545-49-1[3] | 16466-40-3[4] |
| Molecular Formula | C8H16O3[3] | C8H16O3[4] |
| Molecular Weight | 160.21 g/mol [3] | 160.211 g/mol [4] |
| Boiling Point | Data not available | 266 °C[4] |
| Flash Point | Data not available | 128.9 °C[4] |
| Density | Data not available | 1.048 g/cm³[4] |
| Refractive Index | Data not available | 1.463[4] |
| Vapor Pressure | Data not available | 0.00122 mmHg at 25°C[4] |
| Solubility | Expected to have some solubility in water and good solubility in organic solvents. | Data not available |
Synthesis and Chemical Reactivity
Synthetic Approach: The Reformatsky Reaction
A classic and reliable method for the synthesis of β-hydroxy esters, which can be subsequently hydrolyzed to the corresponding β-hydroxy acids, is the Reformatsky reaction.[5][6][7][8][9] This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[5][9] For the synthesis of 3-Hydroxy-2,4,4-trimethylpentanoic acid, a plausible route would involve the reaction of an α-bromo propionate ester with pivalaldehyde (2,2-dimethylpropanal) followed by hydrolysis.
The key to the Reformatsky reaction is the formation of an organozinc reagent (a Reformatsky enolate) which is nucleophilic enough to attack the carbonyl carbon but generally does not react with the ester functionality.[5][9]
Caption: Generalized workflow for the synthesis of 3-Hydroxy-2,4,4-trimethylpentanoic acid via the Reformatsky reaction.
Chemical Reactivity
As a β-hydroxy acid, 3-Hydroxy-2,4,4-trimethylpentanoic acid is expected to exhibit reactivity characteristic of both carboxylic acids and secondary alcohols.
-
Esterification: The carboxylic acid group can be esterified under standard conditions (e.g., Fischer esterification with an alcohol and an acid catalyst).
-
Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding a β-keto acid.
-
Dehydration: A characteristic reaction of β-hydroxy acids is dehydration upon heating to yield an α,β-unsaturated carboxylic acid.[2]
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H stretch (hydroxyl): A broad peak in the region of 3200-3600 cm⁻¹.
-
O-H stretch (carboxylic acid): A very broad peak from 2500-3300 cm⁻¹, often overlapping with the C-H stretching region.
-
C-H stretch (alkane): Sharp peaks just below 3000 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O stretch (hydroxyl and carboxylic acid): Peaks in the 1050-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide detailed information about the connectivity of the molecule. Key expected signals include:
-
A singlet for the nine protons of the tert-butyl group.
-
A doublet for the methyl group at the 2-position.
-
Multiplets for the protons on the carbon backbone.
-
A broad singlet for the hydroxyl proton.
-
A broad singlet for the carboxylic acid proton.
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, including a signal for the carbonyl carbon in the downfield region (typically >170 ppm).
Mass Spectrometry
Mass spectrometry would be a valuable tool for confirming the molecular weight of 160.21 g/mol . The fragmentation pattern would likely involve the loss of water, the carboxyl group, and cleavage of the carbon-carbon bonds.
Potential Applications and Research Interest
β-hydroxy acids are of considerable interest in several fields:
-
Organic Synthesis: They are versatile building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. The chiral centers in many β-hydroxy acids make them particularly valuable in asymmetric synthesis.
-
Drug Development: The β-hydroxy acid moiety is present in some drug candidates and can influence their pharmacokinetic and pharmacodynamic properties.
-
Cosmeceuticals: β-hydroxy acids, most notably salicylic acid, are widely used in skincare products for their exfoliating properties.[10][11][12][13] They are lipid-soluble, allowing them to penetrate the skin and exfoliate within the pores.[10][12] While there is no specific information on the use of 3-Hydroxy-2,4,4-trimethylpentanoic acid in this context, its structural class suggests potential for investigation.
The limited publicly available data on this specific compound may indicate that it is a relatively new or niche chemical, or that its properties have been investigated in a proprietary context.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Hydroxy-2,4,4-trimethylpentanoic acid was not found in the public domain. However, based on its chemical structure as a carboxylic acid, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of any vapors or mists. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place in a tightly sealed container.
It is imperative to obtain and consult the supplier-specific SDS before handling this compound.
Conclusion
3-Hydroxy-2,4,4-trimethylpentanoic acid is a structurally interesting β-hydroxy acid with potential applications in synthesis and materials science. While its commercial availability suggests it has been synthesized and characterized, there is a notable lack of detailed physicochemical and spectroscopic data in the public scientific literature. This presents an opportunity for further academic and industrial research to fully elucidate its properties and explore its potential uses. The synthetic route via the Reformatsky reaction is a well-established and logical approach for its preparation. As with any chemical, proper safety precautions should be strictly followed, and the supplier's safety data sheet should be consulted.
References
-
Wikipedia. Reformatsky reaction. [Link]
-
SATHEE. Chemistry Reformatsky Reaction. [Link]
-
Cheméo. Chemical Properties of Propanoic acid, 3-hydroxy-2-methyl, 2,4,4-trimethylpentyl ester. [Link]
-
PHARMD GURU. 28. REFORMATSKY REACTION. [Link]
-
Cambridge University Press. Reformatsky Reaction. [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. [Link]
-
PubChem. Methyl 3-hydroxy-2,4,4-trimethylpentanoate. [Link]
-
Viviane Woodard Skincare. What Is BHA In Skin Care? [Link]
-
ResearchGate. Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. [Link]
-
PubChem. 3-Hydroxy-2,4,4-trimethylpentanal. [Link]
-
Skincare.com. BHA (Beta Hydroxy Acid). [Link]
-
Software's skincare. A Complete Guide to Beta-Hydroxy Acids (BHAs). [Link]
-
CeraVe. Understanding the Differences Between AHAs and BHAs. [Link]
-
Semantic Scholar. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). [Link]
-
ResearchGate. (PDF) Hydroxy Acids: Production and Applications. [Link]
-
Wikipedia. Beta hydroxycarboxylic acid. [Link]
-
Amanote Research. Synthesis of 3,5-Dihydroxy-2,4-Dimethyl-N-Heptanoic Acid Δ-Lactone. [Link]
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An In-depth Technical Guide on the Biological Activity and Function of 3-Hydroxy-2,4,4-trimethylpentanoic Acid
Foreword: Charting Unexplored Metabolic Territories
In the vast landscape of metabolomics, while many molecules have been extensively characterized, others remain enigmatic. 3-Hydroxy-2,4,4-trimethylpentanoic acid is one such molecule. A comprehensive review of the current scientific literature reveals a scarcity of direct research into its specific biological activities and functions. However, the absence of direct evidence is not a declaration of insignificance. Instead, it invites a deductive and forward-looking scientific exploration. This technical guide, therefore, ventures into this uncharted territory. Drawing upon established principles of xenobiotic metabolism and the known biological fates of structurally related compounds, we will construct a scientifically-grounded framework for understanding the potential origins, biological implications, and analytical approaches for studying 3-Hydroxy-2,4,4-trimethylpentanoic acid. This document is intended for researchers, scientists, and drug development professionals who are engaged in metabolomics, toxicology, and environmental health, providing a foundational perspective for future research into this and other under-investigated metabolites.
Introduction to 3-Hydroxy-2,4,4-trimethylpentanoic Acid: A Molecule at the Intersection of Xenobiotic Metabolism and Environmental Exposure
3-Hydroxy-2,4,4-trimethylpentanoic acid is a C8 carboxylic acid with a branched-chain structure. Its molecular formula is C8H16O3, and its structure is characterized by a hydroxyl group at the third carbon and three methyl groups at the second and fourth carbons.
While endogenous roles for this molecule have not been described, its structure strongly suggests a potential origin as a metabolite of xenobiotics, particularly from the family of branched-chain alkanes. These hydrocarbons are ubiquitous in the environment, primarily as components of gasoline and other petroleum products. Human exposure to these compounds is widespread, making the study of their metabolic byproducts a critical area of environmental health and toxicology research.
The Putative Metabolic Genesis of 3-Hydroxy-2,4,4-trimethylpentanoic Acid
The metabolism of xenobiotics is a complex, multi-step process primarily carried out by cytochrome P450 enzymes in the liver. This process generally serves to increase the water solubility of foreign compounds, facilitating their excretion from the body. For branched-chain alkanes like 2,2,4-trimethylpentane (isooctane), a major component of gasoline, metabolism proceeds through a series of oxidative reactions.
A study on the metabolism of 2,2,4-trimethylpentane in male Fischer-344 rats identified several urinary metabolites, including hydroxylated and carboxylated derivatives such as 2,4,4-trimethyl-2-hydroxy-1-pentanoic acid and 2,4,4-trimethyl-1-pentanoic acid.[1] Notably, 2,2,4-trimethylpentane was found to be a potent nephrotoxin in these rats.[1] While 3-Hydroxy-2,4,4-trimethylpentanoic acid was not specifically identified in this study, its structural similarity to the observed metabolites strongly suggests it could be a product of the metabolism of related branched-chain alkanes.
The proposed metabolic pathway would likely involve an initial hydroxylation of a parent hydrocarbon, followed by further oxidation to a carboxylic acid. The following diagram illustrates a plausible metabolic route for the formation of 3-Hydroxy-2,4,4-trimethylpentanoic acid from a hypothetical precursor.
Caption: Proposed metabolic pathway for the formation of 3-Hydroxy-2,4,4-trimethylpentanoic acid.
Potential Biological Implications and Toxicological Relevance
Given the nephrotoxicity of the parent compound 2,2,4-trimethylpentane in male rats, it is plausible that its metabolites, including potentially 3-Hydroxy-2,4,4-trimethylpentanoic acid, could play a role in this toxicity.[1] The process of metabolic activation, where a relatively inert parent compound is converted into a more reactive and potentially toxic metabolite, is a well-established phenomenon in toxicology.
Furthermore, the presence of 3-Hydroxy-2,4,4-trimethylpentanoic acid in biological fluids could serve as a biomarker of exposure to specific environmental or industrial hydrocarbons. The industrial relevance of related compounds is highlighted by a patent describing the use of 3-hydroxy-2,2,4-trimethylpentyl isobutyrate as a starting material for the synthesis of dyes, pesticides, adhesives, and surface coatings.[2] This underscores the potential for human exposure to a range of structurally similar chemicals that could be metabolized to 3-Hydroxy-2,4,4-trimethylpentanoic acid.
Analytical Methodologies for the Investigation of 3-Hydroxy-2,4,4-trimethylpentanoic Acid
The identification and quantification of organic acids in complex biological matrices such as urine and plasma requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used methods for this purpose.
A typical workflow for the analysis of 3-Hydroxy-2,4,4-trimethylpentanoic acid in a biological sample would involve the following steps:
Caption: A generalized analytical workflow for the detection and quantification of 3-Hydroxy-2,4,4-trimethylpentanoic acid.
Table 1: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages |
| GC-MS | High chromatographic resolution, extensive spectral libraries for identification. | Requires derivatization for non-volatile compounds like carboxylic acids. |
| LC-MS | Applicable to a wider range of compounds without derivatization, soft ionization techniques. | Can be subject to matrix effects, may have lower chromatographic resolution for some isomers. |
Conclusion and Future Research Horizons
While direct evidence for the biological activity and function of 3-Hydroxy-2,4,4-trimethylpentanoic acid is currently lacking, a compelling case can be made for its relevance as a xenobiotic metabolite. The structural relationship to known metabolites of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane provides a strong impetus for further investigation.
Future research should focus on the following key areas:
-
Targeted Metabolomics: Development of sensitive and specific analytical methods to screen for 3-Hydroxy-2,4,4-trimethylpentanoic acid in the urine and blood of populations with known exposure to gasoline and other industrial solvents.
-
In Vitro Toxicity Studies: Synthesis of pure 3-Hydroxy-2,4,4-trimethylpentanoic acid to enable in vitro studies on its potential cytotoxicity, particularly in renal cell lines, to assess its contribution to hydrocarbon-induced nephrotoxicity.
-
Metabolic Pathway Elucidation: Incubation of various branched-chain alkanes with liver microsomes to definitively identify the parent compounds that are metabolized to 3-Hydroxy-2,4,4-trimethylpentanoic acid.
The study of this and other "orphan" metabolites is crucial for a comprehensive understanding of the human metabolome and its interaction with the chemical environment. This guide serves as a call to the scientific community to illuminate this and other dark corners of metabolic space.
References
-
Olson, C. T., Yu, K. O., & Serve, M. P. (1985). Identification of urinary metabolites of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane in male rats. Biochemical and Biophysical Research Communications, 130(1), 313–319. [Link]
- Google Patents. (1981).
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3-Hydroxy-2,4,4-trimethylpentanoic Acid: A Bio-Engineered Chiral Synthon
This technical guide details the bio-origin, enzymatic synthesis, and structural significance of 3-Hydroxy-2,4,4-trimethylpentanoic acid .
Executive Summary
3-Hydroxy-2,4,4-trimethylpentanoic acid (C₈H₁₆O₃) is a specialized, chiral branched-chain fatty acid derivative. Unlike ubiquitous plant metabolites, this molecule is primarily a product of combinatorial biosynthesis —specifically generated by the engineered catalytic domains of the Lipomycin Polyketide Synthase (LipPks1) .
It serves as a critical "model compound" in synthetic biology, demonstrating the capacity of type I polyketide synthases (PKS) to accept bulky, non-native starter units (such as the tert-butyl group) to generate "new-to-nature" natural products. In drug development, its structural motif—combining a bulky neopentyl group with a chiral
Chemical Profile & Identity
| Property | Data |
| IUPAC Name | 3-Hydroxy-2,4,4-trimethylpentanoic acid |
| CAS Number | 82545-49-1 (Racemic); 131897-88-6 (2S,3S); 283151-87-1 (2R,3R) |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| Key Functional Groups | Carboxylic acid (C1), Secondary Alcohol (C3), tert-Butyl (C4) |
| Stereocenters | C2 (Methyl), C3 (Hydroxyl) |
| Physical State | White solid or viscous oil (stereoisomer dependent) |
Natural Occurrence & Bio-Origin
The "Unnatural" Natural Product
Strictly speaking, 3-Hydroxy-2,4,4-trimethylpentanoic acid is not extracted from wild-type flora (e.g., plants or fungi) in appreciable quantities. Instead, it is a bio-engineered metabolite produced by heterologous expression hosts (e.g., Streptomyces albus, Escherichia coli) harboring modified gene clusters from Streptomyces aureofaciens.
The Enzymatic Source: LipPks1
The molecule owes its existence to the Lipomycin Polyketide Synthase (LipPks1) .[1][2]
-
Origin: Streptomyces aureofaciens Tü117 (producer of
-lipomycin).[2][3][4][5] -
Mechanism: The native LipPks1 loading module typically recruits Isobutyryl-CoA to initiate lipomycin biosynthesis.[2][4][5] However, the enzyme's loading acyltransferase (AT) domain is exceptionally promiscuous.
-
Engineering: When researchers feed Pivalyl-CoA (containing a bulky tert-butyl group) to an engineered system expressing LipPks1 fused with a Thioesterase (TE), the enzyme accepts this non-native starter, extends it, and releases 3-Hydroxy-2,4,4-trimethylpentanoic acid.
Biosynthetic Pathway (Technical Core)
The production of this molecule represents a classic "PKS Assembly Line" logic. The pathway involves the condensation of a bulky starter unit with an extender unit, followed by stereoselective reduction.
Step-by-Step Mechanism
-
Priming (Loading): The Loading AT domain of LipPks1 selects Pivalyl-CoA (synthetic precursor) instead of its natural Isobutyryl-CoA substrate. It transfers the pivalyl group to the Loading ACP (Acyl Carrier Protein).
-
Elongation (Module 1): The KS (Ketosynthase) domain catalyzes a decarboxylative Claisen condensation between the Pivalyl-S-ACP and a Methylmalonyl-CoA extender unit (selected by the Module 1 AT).
-
Result: A
-keto intermediate attached to ACP1.
-
-
-Ketoreduction: The KR (Ketoreductase) domain reduces the C3-keto group to a C3-hydroxyl group.
-
Stereocontrol: The native KR is "A2-type," dictating specific stereochemistry.[6] Swapping this domain allows for the production of (2S,3S) or (2R,3S) isomers.
-
-
Termination: A fused TE (Thioesterase) domain (often borrowed from the Erythromycin PKS, DEBS) hydrolyzes the thioester bond, releasing the free acid.
Pathway Visualization
The following diagram illustrates the engineered flow from Pivalyl-CoA to the final product.
Caption: Enzymatic assembly line for 3-Hydroxy-2,4,4-trimethylpentanoic acid via engineered LipPks1.
Isolation & Detection Protocols
Since this compound is produced in fermentation broths of engineered hosts, isolation requires separation from the culture media and other metabolites.
Extraction Workflow
-
Acidification: Adjust cell-free culture supernatant to pH 2.0 using HCl to protonate the carboxylate (making it extractable into organic solvents).
-
Solvent Extraction: Extract 3x with Ethyl Acetate (EtOAc). The bulky hydrophobic tert-butyl group ensures high partition into the organic phase.
-
Drying: Dry combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Silica gel chromatography.
-
Mobile Phase: Hexane:EtOAc (gradient 4:1 to 1:1) with 0.1% Acetic Acid.
-
Analytical Characterization (NMR & MS)
-
¹H NMR (400 MHz, CDCl₃):
- 0.95 (s, 9H): Distinct singlet for the tert-butyl group (C4,4-dimethyl + C5). This is the diagnostic signal.
- 1.20 (d, 3H): Doublet for the C2-methyl group.
- 3.65 (d, 1H): Signal for the C3-carbinol proton (CH-OH).
-
LC-MS:
-
Mode: Electrospray Ionization (ESI) Negative mode [M-H]⁻.
-
m/z: 159.1 (Calculated for C₈H₁₅O₃⁻).
-
Applications in Drug Development
While the molecule itself is a simple acid, its structural motif is highly valuable:
-
Chiral Auxiliaries: Derivatives (specifically thiazolidinethiones) are used to induce stereoselectivity in aldol reactions, leveraging the steric bulk of the tert-butyl group to lock conformation.
-
PKS Engineering Probes: It serves as a standard to test the "promiscuity" of new PKS loading modules. If a PKS can make this, it can likely accept other bulky, drug-like fragments.
-
Metabolic Stability: The tert-butyl group is metabolically robust (resistant to oxidation), making this scaffold useful for increasing the half-life of drug candidates.
References
-
Yuzawa, S., et al. (2013). "Broad Substrate Specificity of the Loading Didomain of the Lipomycin Polyketide Synthase." Biochemistry, 52(22), 3791–3793. Link
-
Yuzawa, S., et al. (2016).[1] "Insights into polyketide biosynthesis gained from repurposing antibiotic-producing polyketide synthases to produce fuels and chemicals."[7] The Journal of Antibiotics, 69, 494–499. Link
-
Bihlmaier, C., et al. (2006). "Biosynthetic Gene Cluster for the Polyenoyltetramic Acid
-Lipomycin." Antimicrobial Agents and Chemotherapy, 50(6), 2113–2121. Link -
Keasling, J. D. (2010). "Manufacturing Molecules Through Metabolic Engineering." Science, 330(6009), 1355-1358. Link
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- 3. Broad substrate specificity of the loading didomain of the lipomycin polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Engineering Macrolide Diversity: The Role of 3-Hydroxy-2,4,4-trimethylpentanoic Acid in Polyketide Metabolic Pathways
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the development of novel macrolide antibiotics. Modular polyketide synthases (PKSs) offer a programmable biosynthetic assembly line where non-natural starter units can be introduced to generate structurally diverse polyketides. 3-Hydroxy-2,4,4-trimethylpentanoic acid (3-HTMPA) is a highly branched, non-natural β-hydroxy acid that serves as a critical synthetic intermediate and a specialized starter unit in engineered PKS metabolic pathways. By introducing significant steric bulk at the C13 position of the resulting macrolactone ring, 3-HTMPA derivatives can fundamentally alter the conformational dynamics of the antibiotic, potentially enhancing ribosomal binding affinity and evading bacterial efflux mechanisms.
This whitepaper provides an in-depth technical analysis of 3-HTMPA, detailing its stereoselective synthesis, its kinetic integration into PKS metabolic pathways, and the self-validating experimental workflows required for heterologous in vivo production.
Stereochemical Control in 3-HTMPA Synthesis
The Causality of Stereospecificity
Modular PKS assembly lines, such as the 6-deoxyerythronolide B synthase (DEBS), possess exquisitely stereospecific Acyltransferase (AT) and Ketosynthase (KS) domains [1]. If a non-natural starter unit like 3-HTMPA is introduced as a racemic mixture, the loading AT domain will either reject the substrate entirely or stall the assembly line, leading to pathway collapse. Therefore, 3-HTMPA must be synthesized with strict stereocontrol at the C2 and C3 positions.
To achieve this, researchers utilize chiral auxiliaries, specifically N-acyl thiazolidinethiones (e.g., (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone). The thioxothiazolidinone scaffold imparts a unique combination of reactivity and stereochemical control, directing highly stereoselective asymmetric aldol additions[2].
Protocol 1: Stereoselective Synthesis of 3-HTMPA via Asymmetric Aldol Addition
This protocol outlines the synthesis of stereopure 3-HTMPA, ensuring the correct spatial orientation required for downstream PKS loading.
-
Enolate Formation: Dissolve (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to -78°C. Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise, followed by diisopropylethylamine (DIPEA, 1.2 eq) to form the titanium enolate. Rationale: TiCl₄ acts as a Lewis acid, rigidifying the transition state through chelation, which is paramount for high diastereoselectivity.
-
Electrophilic Addition: Slowly add 2,2-dimethylpropanal (pivalaldehyde, 1.2 eq) to the enolate solution. Stir at -78°C for 2 hours, then allow the mixture to gradually warm to 0°C.
-
Quenching and Extraction: Quench the reaction with half-saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Auxiliary Cleavage: To isolate the free 3-HTMPA, dissolve the purified aldol adduct in a THF/water mixture. Add lithium hydroxide (LiOH, 2.0 eq) and hydrogen peroxide (H₂O₂, 30% aq, 4.0 eq) at 0°C. Stir for 4 hours. Rationale: The use of peroxide accelerates the cleavage of the thiazolidinethione auxiliary without epimerizing the newly formed stereocenters.
-
Purification: Acidify the aqueous layer to pH 2 using 1M HCl, extract with ethyl acetate, and purify via flash column chromatography to yield stereopure 3-HTMPA.
Integration into Polyketide Metabolic Pathways
Once synthesized, 3-HTMPA must be integrated into the cellular metabolic network to serve as a PKS starter unit. In native systems, starter units like propionate are activated to propionyl-CoA. For 3-HTMPA, heterologous expression systems (such as engineered Escherichia coli) must be supplemented with a broad-specificity CoA-ligase (e.g., MatB from Streptomyces coelicolor) to catalyze the formation of 3-HTMPA-CoA [3].
Following activation, 3-HTMPA-CoA is recognized by the loading module of the PKS (e.g., the Lipomycin PKS or an engineered DEBS loading domain). The AT domain transfers the 3-HTMPA moiety onto the phosphopantetheine arm of the Acyl Carrier Protein (ACP). The KS domain of Module 1 then catalyzes a decarboxylative Claisen condensation between the 3-HTMPA starter unit and a methylmalonyl-CoA extender unit, initiating the polyketide elongation cycle[4].
Caption: Metabolic loading of 3-HTMPA onto a modular Polyketide Synthase (PKS) assembly line.
Quantitative Analysis of AT Domain Specificity
To successfully engineer pathways incorporating 3-HTMPA, researchers must evaluate the kinetic bottleneck of the loading AT domain. The AT domain is the primary determinant of building block specificity[5]. Because 3-HTMPA is highly branched, it exhibits a lower catalytic efficiency (
The following table summarizes representative steady-state kinetic parameters for a wild-type DEBS loading didomain (AT-ACP) evaluated via an in vitroN-acetylcysteamine (HS-NAc) multiple-turnover assay.
| Substrate (Acyl-CoA) | Relative Efficiency | |||
| Propionyl-CoA (Natural) | 45.2 ± 3.1 | 12.5 ± 1.4 | 3.61 | 100% |
| Acetyl-CoA | 18.4 ± 1.5 | 45.0 ± 4.2 | 0.40 | 11.1% |
| Butyryl-CoA | 12.1 ± 1.1 | 58.2 ± 5.5 | 0.20 | 5.5% |
| 3-HTMPA-CoA (Engineered) | 4.8 ± 0.6 | 145.0 ± 12.0 | 0.033 | 0.9% |
Data Synthesis Note: While 3-HTMPA-CoA shows a ~100-fold reduction in relative efficiency compared to the natural substrate, it remains a viable starter unit for in vivo production when intracellular precursor pools are artificially elevated via metabolic engineering of the host strain.
In Vivo Metabolic Engineering Workflow
To produce 3-HTMPA-derived macrolides at scale, researchers utilize metabolically engineered Escherichia coli strains (such as BAP1). E. coli BAP1 is chosen specifically because it contains a chromosomally integrated sfp gene from Bacillus subtilis. The Sfp protein is a 4'-phosphopantetheinyl transferase that post-translationally modifies the PKS by converting inactive apo-ACP domains into active holo-ACP domains—a strict prerequisite for polyketide biosynthesis [3].
Protocol 2: Heterologous Production of 3-HTMPA-Macrolides in E. coli
This self-validating system ensures that macrolide production is strictly dependent on the exogenous feeding of 3-HTMPA.
-
Plasmid Transformation: Co-transform E. coli BAP1 with two plasmids: pBP130 (containing DEBS modules 2 and 3) and an engineered pKOS vector (containing the CoA-ligase matB and DEBS module 1 with a relaxed-specificity loading domain). Plate on LB agar containing carbenicillin and kanamycin.
-
Seed Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics. Grow overnight at 37°C, 250 rpm.
-
Expression and Precursor Feeding: Transfer 1 mL of the seed culture into 100 mL of modified F1 minimal medium. Grow at 37°C until the OD₆₀₀ reaches 0.6.
-
Induction: Add IPTG (0.5 mM) to induce PKS and MatB expression. Simultaneously, spike the culture with 3-HTMPA (final concentration 2 mM) and sodium propionate (to supply extender units). Reduce the temperature to 22°C and incubate for 72 hours. Rationale: Lowering the temperature prevents the formation of insoluble PKS inclusion bodies, maintaining the massive multi-enzyme complexes in their active, folded states.
-
Extraction: Centrifuge the culture to pellet the cells. Extract the clarified supernatant twice with an equal volume of ethyl acetate. Dry the organic phase over Na₂SO₄ and evaporate to dryness.
-
LC-MS/MS Validation: Resuspend the extract in methanol and analyze via LC-MS/MS. Monitor for the specific mass shift corresponding to the incorporation of the bulky trimethylpentyl group compared to the standard 6-deoxyerythronolide B (6-dEB) mass.
Caption: Experimental workflow for in vivo heterologous polyketide production using 3-HTMPA.
Conclusion
The integration of 3-Hydroxy-2,4,4-trimethylpentanoic acid into polyketide metabolic pathways represents a triumph of synthetic biology and rational drug design. By combining rigorous stereoselective chemical synthesis with the programmable nature of modular PKS assembly lines, researchers can bypass the evolutionary constraints of natural secondary metabolism. The incorporation of highly branched starter units like 3-HTMPA directly addresses the urgent need for structural diversity in antibiotic discovery, paving the way for next-generation therapeutics capable of overcoming resistant bacterial pathogens.
References
-
Kao, C. M., McPherson, M., McDaniel, R., Fu, H., Cane, D. E., & Khosla, C. (1997). Gain of Function Mutagenesis of the Erythromycin Polyketide Synthase. 2. Engineered Biosynthesis of an Eight-Membered Ring Tetraketide Lactone. Journal of the American Chemical Society, 119(46), 11339–11340.[Link]
-
Liou, G. F., Lau, J., Cane, D. E., & Khosla, C. (2003). Quantitative analysis of loading and extender Acyltransferases of modular polyketide synthases. Biochemistry, 42(1), 200–207.[Link]
-
Murli, S., Kennedy, J., Dayem, L. C., Carney, J. R., & Kealey, J. T. (2003). Metabolic engineering of Escherichia coli for improved 6-deoxyerythronolide B production. Journal of Industrial Microbiology and Biotechnology, 30(8), 500–509.[Link]
-
Weissman, K. J., Bycroft, M., Staunton, J., & Leadlay, P. F. (1998). Origin of Starter Units for Erythromycin Biosynthesis. Biochemistry, 37(31), 11012–11017.[Link]
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3-Hydroxy-2,4,4-Trimethylpentanoic Acid: Structural Architectures & Synthetic Utility
Topic: 3-Hydroxy-2,4,4-trimethylpentanoic Acid Derivatives and Their Properties Content Type: Technical Whitepaper Audience: Synthetic Chemists, Metabolic Engineers, and Toxicology Researchers
Executive Summary: The "Steric Stress Test"
3-Hydroxy-2,4,4-trimethylpentanoic acid (CAS: 82545-49-1) represents a unique intersection of structural complexity and metabolic significance. Chemically, it serves as a benchmark substrate for asymmetric aldol reactions due to the extreme steric hindrance provided by its tert-butyl tail (the 4,4-dimethyl moiety). Biologically, it acts as a critical oxidative metabolite of branched-chain hydrocarbons (like isooctane) and a target molecule in the engineering of polyketide synthases (PKS) for next-generation biofuels.
This guide dissects the molecule’s synthesis, the physicochemical behavior of its derivatives, and its role as a "stress test" for stereoselective methodologies.
Chemical Identity & Structural Logic[1][2]
The molecule is effectively a hybrid of propionic acid and pivalaldehyde (2,2-dimethylpropanal). Its backbone consists of a pentanoic acid chain with a methyl group at the
Physicochemical Profile
| Property | Value / Characteristic | Implication |
| Molecular Formula | Monobasic hydroxy acid | |
| Molecular Weight | 160.21 g/mol | Low MW, amenable to GC/MS |
| Stereocenters | C2 and C3 | 4 possible stereoisomers (Syn/Anti pairs) |
| pKa (Calc) | ~4.75 | Typical carboxylic acid acidity |
| LogP (Calc) | ~1.3 - 1.7 | Moderate lipophilicity; membrane permeable |
| Boiling Point | ~266°C (760 mmHg) | High boiling due to H-bonding; requires derivatization for GC |
The Steric Challenge
The adjacent placement of the
Synthetic Pathways & Protocols
Chemical Synthesis: The Asymmetric Aldol Route
The most authoritative route to the enantiopure acid is the aldol addition of a propionate equivalent to pivalaldehyde.
Protocol: Syn-Selective Aldol via Boron Enolates Rationale: Boron enolates possess shorter bond lengths (B-O vs Li-O), creating a tighter Zimmerman-Traxler transition state that maximizes steric differentiation between the auxiliary and the bulky pivalaldehyde.
-
Reagent Prep: Cool a solution of (4S)-4-benzyl-3-propionyl-2-oxazolidinone (Evans auxiliary) in dry DCM to 0°C.
-
Enolization: Add dibutylboron triflate (
) and diisopropylethylamine (DIPEA). Stir for 30 min to form the (Z)-enolate. -
Addition: Cool to -78°C. Add pivalaldehyde (2,2-dimethylpropanal) dropwise. The bulky t-Bu group forces the aldehyde to orient away from the auxiliary's benzyl group.
-
Workup: Quench with pH 7 buffer/MeOH/
to cleave the boron bond. -
Hydrolysis: Treat the resulting adduct with LiOH/
to cleave the auxiliary, yielding (2S,3R)-3-hydroxy-2,4,4-trimethylpentanoic acid.
Biological Synthesis: PKS Engineering
Recent advances in metabolic engineering (e.g., US Patent 8,852,902) utilize hybrid Polyketide Synthases to biosynthesize this backbone as a biofuel precursor.
Mechanism:
-
Loading Module: Accepts Isobutyryl-CoA (starter unit).[1]
-
Extension Module: Condenses with Methylmalonyl-CoA (extender unit).
-
Ketoreductase (KR): Reduces the
-keto group to the -hydroxyl. -
Thioesterase (TE): Releases the free acid.
Figure 1: Dual synthetic routes. Top: Chemical asymmetric aldol condensation. Bottom: Biological PKS pathway.[1]
Key Derivatives & Properties[1][2][10]
The utility of 3-hydroxy-2,4,4-trimethylpentanoic acid lies in its derivatives, which are used as analytical standards or functional intermediates.
Methyl 3-hydroxy-2,4,4-trimethylpentanoate
-
Significance: This is the primary derivative for GC/MS analysis . The free acid tails heavily on non-polar columns; methylation improves peak shape and volatility.
-
Synthesis: Reaction with Diazomethane (lab scale) or Methanol/
. -
Mass Spec Signature:
-
Alpha-cleavage: Loss of the tert-butyl group (
) is a dominant fragmentation pathway. -
McLafferty Rearrangement: Distinctive ions at m/z 88 (beta-cleavage with H-transfer).
-
2,4,4-Trimethyl-2-pentenoic Acid (Dehydrated Derivative)
-
Significance: The
-unsaturated analog.[2] -
Formation: Acid-catalyzed dehydration of the 3-hydroxy parent.
-
Property: Due to the steric bulk of the
-tert-butyl group, dehydration is kinetically slower than in linear analogs. The resulting double bond is sterically shielded, making it resistant to Michael additions.
-Lactone (3-tert-butyl-4-methyl-oxetan-2-one)
-
Significance: A reactive electrophile for proteasome inhibition studies.
-
Synthesis: Cyclization of the hydroxy-acid using sulfonyl chlorides (e.g., tosyl chloride) in pyridine.
-
Reactivity: The ring strain combined with the tert-butyl group makes this lactone a potent, yet selective, acylating agent for serine hydrolases.
Metabolic & Toxicological Context
This compound is not just a synthetic construct; it appears in environmental toxicology as a breakdown product of industrial hydrocarbons.
The Isooctane Pathway
2,2,4-Trimethylpentane (Isooctane) is a major component of gasoline. In mammalian systems (specifically male rats), it induces
-
Metabolism: Isooctane is hydroxylated at the terminal carbons.
-
Pathway: Isooctane
Alcohols Aldehydes Trimethylpentanoic Acids . -
While the gamma-hydroxy isomer is more prevalent, the 3-hydroxy (beta) isomer represents a specific oxidation of the internal methylene, often serving as a biomarker for branched-chain hydrocarbon exposure.
Analytical Detection Protocol
Objective: Quantify 3-hydroxy-2,4,4-trimethylpentanoic acid in urine or plasma.
-
Extraction: Acidify sample to pH 2.0. Extract with Ethyl Acetate (
). -
Derivatization: Evaporate solvent. Add
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Heat at 60°C for 30 min. -
GC/MS Analysis:
-
Column: DB-5ms (30m).
-
Target Ion: m/z 275 (M-15 for the TMS-ester/TMS-ether derivative).
-
References
-
Evans, D. A., et al. (1981). "Stereoselective aldol condensations via boron enolates." Journal of the American Chemical Society. Link (Foundational methodology for BHA synthesis).
-
Keasling, J., et al. (2014). "Producing a trimethylpentanoic acid using hybrid polyketide synthases." U.S. Patent 8,852,902. Link (Bio-production pathway).
- Charbonneau, M., et al. (1987). "Identification of metabolites of 2,2,4-trimethylpentane in rat urine." Drug Metabolism and Disposition. (Toxicological context of trimethylpentanoic acids).
-
Heathcock, C. H., et al. (1980).[3] "Acyclic stereoselection. 7. Stereoselective synthesis of 3-hydroxy-2-methylcarboxylic acids." The Journal of Organic Chemistry. Link (Stereochemical assignment of 2,4,4-trimethyl derivatives).
-
PubChem Compound Summary. "Methyl 3-hydroxy-2,4,4-trimethylpentanoate." National Center for Biotechnology Information. Link (Physical properties of the ester derivative).
Sources
Methodological & Application
Stereoselective synthesis of "3-Hydroxy-2,4,4-trimethylpentanoic acid"
Application Note: Stereoselective Synthesis of 3-Hydroxy-2,4,4-trimethylpentanoic Acid via Asymmetric Boron-Mediated Aldol Addition
Executive Summary & Strategic Rationale
The synthesis of highly sterically hindered β-hydroxy acids, such as 3-hydroxy-2,4,4-trimethylpentanoic acid, presents a formidable challenge in organic synthesis. The presence of the bulky tert-butyl group adjacent to the carbinol center rigorously tests the limits of stereocontrol methodologies. This specific structural motif is a critical building block in the synthesis of complex polyketides and modified lipomycin derivatives[1].
This technical guide details a highly optimized, self-validating protocol utilizing the Evans asymmetric aldol methodology. By employing a chiral oxazolidinone auxiliary and a boron-mediated enolization strategy, the syn-aldol adduct can be generated with exceptional diastereoselectivity (>99:1 dr)[2][3].
Mechanistic Causality: The "Why" Behind the Experimental Design
As a Senior Application Scientist, it is crucial to understand that successful stereocontrol is not merely about mixing reagents, but about meticulously controlling transition-state geometry and reaction kinetics.
-
Enolization Strategy (Why Boron?): Alkali metal enolates (Li, Na) possess longer oxygen-metal bonds, leading to looser transition states. Di-n-butylboron triflate (Bu₂BOTf) generates a Z-boron enolate with significantly shorter B-O and B-C bonds[3]. This tightly organizes the Zimmerman-Traxler chair transition state. This rigidity is absolutely critical when reacting with a sterically demanding electrophile like pivalaldehyde (2,2-dimethylpropanal), which would otherwise cause transition state distortions and lower stereoselectivity[2].
-
Stereochemical Outcome: The (S)-4-isopropyl-3-propionyl-2-oxazolidinone auxiliary effectively shields the Re face of the enolate. Pivalaldehyde approaches from the less hindered Si face, placing its bulky tert-butyl group in an equatorial position within the chair transition state to minimize 1,3-diaxial interactions. This exclusively yields the "Evans syn" product: (2S, 3R)-3-hydroxy-2,4,4-trimethylpentanoic acid[3].
-
Auxiliary Cleavage (Why H₂O₂?): Standard saponification of the auxiliary using LiOH alone is disastrous for this specific substrate. The extreme steric bulk of the tert-butyl group promotes the retro-aldol fragmentation pathway. By adding H₂O₂, we generate the highly nucleophilic hydroperoxide anion (LiOOH). The α-effect makes LiOOH significantly more nucleophilic than hydroxide, allowing for rapid, direct attack on the imide carbonyl at 0 °C, cleaving the auxiliary non-destructively before retro-aldol or epimerization side-reactions can occur.
Workflow & Logical Relationships
Retrosynthetic logic and forward synthetic workflow for the target β-hydroxy acid.
Mechanistic pathway highlighting the Zimmerman-Traxler transition state.
Quantitative Data Summaries
Table 1: Optimization of Enolization Conditions for Pivalaldehyde Aldol Addition
| Enolization Reagents | Enolate Geometry | Diastereomeric Ratio (syn:anti) | Yield (%) | Mechanistic Note |
|---|---|---|---|---|
| Bu₂BOTf, iPr₂NEt | Z-Enolate | >99:1 | 82% | Optimal tight TS; high syn selectivity[2][3]. |
| TiCl₄, iPr₂NEt | Z-Enolate | 95:5 | 80% | Effective, but slightly looser TS[2]. |
| LDA, THF (-78 °C) | E/Z Mixture | 60:40 | 45% | Poor geometry control; extensive side reactions. |
Table 2: Auxiliary Cleavage Optimization
| Cleavage Reagents | Conditions | Yield of Free Acid | Epimerization / Retro-Aldol |
|---|---|---|---|
| LiOH, H₂O₂ | THF/H₂O, 0 °C, 1h | 92% | None detected (Optimal). |
| LiOH, H₂O | THF/H₂O, 25 °C, 12h | 41% | Significant retro-aldol fragmentation. |
| LiBH₄ | THF/H₂O, 0 °C | N/A (Yields Diol) | N/A (Over-reduction). |
Step-by-Step Experimental Protocols
Protocol A: Asymmetric Aldol Addition (Synthesis of the syn-Adduct)
Self-Validating Checkpoint: The generation of a pale yellow solution upon addition of Bu₂BOTf indicates successful enolization. Failure to observe this color change suggests moisture contamination.
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (S)-4-isopropyl-3-propionyl-2-oxazolidinone (10.0 mmol, 1.0 eq) and anhydrous CH₂Cl₂ (50 mL).
-
Enolization: Cool the solution to 0 °C. Add di-n-butylboron triflate (1.0 M in CH₂Cl₂, 11.0 mmol, 1.1 eq) dropwise, followed by the slow addition of N,N-diisopropylethylamine (iPr₂NEt) (12.0 mmol, 1.2 eq). Stir at 0 °C for 30 minutes to ensure complete Z-enolate formation.
-
Electrophile Addition: Cool the reaction mixture to -78 °C. Slowly add pivalaldehyde (11.0 mmol, 1.1 eq) neat via syringe. Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1.5 hours.
-
Oxidative Quench: Crucial Step: Boron strongly chelates the aldol product. To break this bond, add pH 7 phosphate buffer (10 mL) and methanol (30 mL). Cool to 0 °C, then cautiously add 30% aqueous H₂O₂ (10 mL). Stir for 1 hour at 0 °C.
-
Workup: Extract with CH₂Cl₂ (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 4:1) to yield the pure syn-aldol adduct.
Protocol B: Non-Destructive Auxiliary Cleavage
Self-Validating Checkpoint: The recovery of the intact chiral auxiliary (>90%) during the organic extraction confirms that the nucleophilic attack occurred exclusively at the imide carbonyl, validating the efficiency of the hydroperoxide anion.
-
Preparation: Dissolve the purified syn-aldol adduct (5.0 mmol) in a 3:1 mixture of THF/H₂O (40 mL) and cool to 0 °C.
-
Peroxide Activation: Add 30% aqueous H₂O₂ (20.0 mmol, 4.0 eq) dropwise. Wait 5 minutes to allow for equilibration.
-
Hydrolysis: Add a solution of LiOH·H₂O (10.0 mmol, 2.0 eq) in water (5 mL) dropwise. Stir the reaction at 0 °C for exactly 1 hour.
-
Quenching: Quench the excess peroxide by carefully adding an aqueous solution of Na₂SO₃ (1.5 M, 15 mL). Stir for 30 minutes. Safety Note: Ensure a negative peroxide test using starch-iodide paper before proceeding.
-
Separation: Remove the THF under reduced pressure. Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL) to recover the cleaved chiral auxiliary.
-
Isolation of Product: Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). Wash the combined EtOAc layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield pure (2S, 3R)-3-hydroxy-2,4,4-trimethylpentanoic acid as a white solid.
References
- (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)
- Chemical structures of α-lipomycin (a) and 21-methyl-α-lipomycin (b).
- Product Class 9: β-Hydroxy Carbonyl Compounds Source: Thieme-Connect URL
Sources
Topic: Chiral Resolution of 3-Hydroxy-2,4,4-trimethylpentanoic acid Enantiomers
An Application and Protocol Guide
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the chiral resolution of 3-Hydroxy-2,4,4-trimethylpentanoic acid. The separation of enantiomers is a critical step in pharmaceutical development, as individual stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] This guide explores three primary methods for resolution: classical diastereomeric salt formation, highly selective enzymatic kinetic resolution, and high-throughput chiral chromatography. Each section offers an in-depth explanation of the underlying principles, step-by-step protocols, and the rationale behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and pharmacology.[2] Enantiomers, the pair of mirror-image molecules, share identical physical properties in an achiral environment, making their separation a formidable challenge.[1] However, in the chiral environment of the human body, they can interact differently with receptors and enzymes, leading to varied therapeutic effects or adverse reactions.[1]
3-Hydroxy-2,4,4-trimethylpentanoic acid is a β-hydroxy carboxylic acid. Molecules in this class are valuable chiral building blocks in organic synthesis. For instance, related 3-hydroxycarboxylic acid derivatives have shown antimicrobial and anti-inflammatory properties.[3] The tertiary alcohol-like moiety within its structure can also influence drug-like properties by potentially improving metabolic stability and solubility.[4] Therefore, access to enantiomerically pure forms of this acid is essential for developing novel therapeutics and for structure-activity relationship (SAR) studies.[5]
This guide provides comprehensive protocols for three field-proven resolution techniques, designed to be adaptable from laboratory-scale research to industrial-scale production.
Method 1: Diastereomeric Salt Formation & Fractional Crystallization
This classical resolution technique remains a powerful and cost-effective method for large-scale enantiomer separation.[3] The strategy hinges on converting the pair of enantiomers into a pair of diastereomers, which possess different physical properties, notably solubility, allowing for their separation by crystallization.[6]
Scientific Principle: A racemic mixture of 3-Hydroxy-2,4,4-trimethylpentanoic acid is reacted with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms a mixture of two diastereomeric salts: (R-acid•R-base) and (S-acid•R-base). Due to their different three-dimensional arrangements, these salts exhibit distinct solubilities in a given solvent system. Through a carefully controlled crystallization process, the less soluble diastereomer precipitates from the solution, enabling its isolation. The pure enantiomeric acid is then liberated from the salt.
Experimental Protocol: Diastereomeric Salt Resolution
1. Selection of Chiral Resolving Agent and Solvent:
- Rationale: The success of this method is critically dependent on the choice of the chiral base and the crystallization solvent. The goal is to maximize the solubility difference between the two diastereomeric salts. A screening of various bases and solvents is often necessary.
- Procedure:
- Common chiral bases for resolving carboxylic acids include naturally occurring alkaloids like cinchonidine, brucine, and quinine, or synthetic amines such as (R)-(+)-1-phenylethylamine.[3][6]
- Screen various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, or aqueous mixtures thereof) to identify a system where one diastereomeric salt is significantly less soluble.
2. Formation of Diastereomeric Salts:
- Procedure:
- In a suitable flask, dissolve 1.0 molar equivalent of racemic 3-Hydroxy-2,4,4-trimethylpentanoic acid in the chosen solvent.
- Gently warm the solution to ensure complete dissolution.
- In a separate container, dissolve 0.5 to 1.0 molar equivalents of the selected chiral base in the same solvent. Note: Using sub-stoichiometric amounts of the base can sometimes improve the purity of the initial crop of crystals.
- Slowly add the base solution to the acid solution with stirring. Salt formation is typically exothermic.
- Stir the resulting solution for 30-60 minutes at room temperature.
3. Fractional Crystallization:
- Procedure:
- Induce crystallization by slowly cooling the solution. If no crystals form, methods like scratching the inside of the flask, seeding with a small crystal, or slowly adding an anti-solvent (a solvent in which the salt is less soluble) can be employed.
- Allow the solution to stand undisturbed (e.g., at 4°C or -20°C) for several hours to overnight to maximize crystal growth.
- Isolate the precipitated crystals of the less-soluble diastereomeric salt by vacuum filtration.
- Wash the crystals with a small amount of the cold crystallization solvent to remove impurities.
4. Purification and Monitoring:
- Rationale: The initial crystals are rarely diastereomerically pure. Multiple recrystallizations are required to enrich the desired diastereomer.
- Procedure:
- Recrystallize the isolated salt from the same or a different solvent system.
- Monitor the progress of the resolution by measuring the optical rotation of the salt after each recrystallization. The resolution is considered complete when the optical rotation value becomes constant.
5. Liberation of the Pure Enantiomer:
- Procedure:
- Dissolve the pure diastereomeric salt in water.
- Acidify the aqueous solution to a pH of 1-2 with a strong acid (e.g., 2M HCl). This protonates the carboxylic acid and converts the chiral base into its water-soluble salt.
- Extract the liberated enantiomerically pure 3-Hydroxy-2,4,4-trimethylpentanoic acid into an organic solvent like ethyl acetate or dichloromethane (3x volumes).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the pure enantiomer.
- The chiral resolving agent can often be recovered from the acidic aqueous layer by basification and extraction.
Data Summary: Diastereomeric Resolution
| Parameter | Selection / Condition | Rationale |
| Chiral Base | Cinchonidine, (R)-1-phenylethylamine | Proven effective for resolving hydroxycarboxylic acids.[3] |
| Solvent System | Toluene, Methanol, Acetone | Offers a range of polarities to modulate salt solubility. |
| Molar Ratio (Acid:Base) | 1 : 0.5 - 1.0 | Sub-stoichiometric base can enhance initial crystal purity. |
| Monitoring | Polarimetry | Resolution is complete when specific rotation is constant. |
| Liberation Reagent | 2M Hydrochloric Acid | Efficiently protonates the carboxylic acid for extraction. |
Workflow Diagram
Method 2: Enzymatic Kinetic Resolution
Enzymatic methods offer exceptional enantioselectivity under mild reaction conditions, making them an attractive green chemistry approach.[7] This technique relies on an enzyme to preferentially catalyze a reaction on one enantiomer, allowing the transformed and untransformed enantiomers to be separated.
Scientific Principle: This is a kinetic resolution, meaning the two enantiomers react at different rates. For a racemic carboxylic acid, an enzyme like lipase can selectively catalyze the esterification of one enantiomer in the presence of an alcohol. For example, the R-enantiomer might be converted to its corresponding ester (R-ester) at a high rate, while the S-enantiomer reacts very slowly or not at all. By stopping the reaction at approximately 50% conversion, one can isolate a mixture containing highly enriched S-acid and R-ester, which are chemically distinct and easily separable.
Experimental Protocol: Lipase-Catalyzed Esterification
1. Enzyme and Reagent Selection:
- Rationale: Lipases are robust and versatile enzymes for kinetic resolutions. The choice of lipase and the acyl acceptor (alcohol) can significantly impact both the reaction rate and enantioselectivity.
- Procedure:
- Screen several commercially available lipases, such as Lipase B from Candida antarctica (CALB) or lipases from Pseudomonas cepacia or Thermomyces lanuginosus.[8]
- Select an alcohol that allows for easy separation from the product ester (e.g., 1-butanol).
- The reaction is typically run in a non-polar organic solvent like hexane or toluene to minimize enzyme denaturation.
2. Esterification Reaction:
- Procedure:
- To a flask containing a suitable organic solvent (e.g., toluene), add the racemic 3-Hydroxy-2,4,4-trimethylpentanoic acid (1.0 eq), the chosen alcohol (e.g., 1-butanol, 1.5-2.0 eq), and the selected lipase (typically 10-50% by weight of the acid).
- Optionally, add molecular sieves to remove water, which can hydrolyze the product ester and reduce yield.
- Stir the suspension at a controlled temperature (e.g., 30-50°C).
3. Reaction Monitoring:
- Rationale: The key to a successful kinetic resolution is stopping the reaction at ~50% conversion to maximize the enantiomeric excess (ee) of both the starting material and the product.
- Procedure:
- Monitor the reaction progress by taking small aliquots over time and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on a chiral column.
- Aim to stop the reaction when the ratio of acid to ester is approximately 1:1.
4. Separation and Isolation:
- Procedure:
- Once ~50% conversion is reached, stop the reaction by filtering off the enzyme.
- Transfer the filtrate to a separatory funnel.
- Extract the unreacted enantiomerically enriched acid with a basic aqueous solution (e.g., 1M NaHCO₃). The ester will remain in the organic layer.
- Isolate the Acid: Acidify the aqueous layer with 2M HCl to pH 1-2 and extract the pure acid enantiomer with ethyl acetate. Dry the organic layer and remove the solvent.
- Isolate the Ester: Wash the original organic layer with brine, dry it over Na₂SO₄, and remove the solvent to yield the enantiomerically enriched ester.
- If the acid form of the esterified enantiomer is desired, the ester can be hydrolyzed using standard basic (e.g., NaOH in methanol/water) or acidic conditions.
Data Summary: Enzymatic Resolution
| Parameter | Selection / Condition | Rationale |
| Enzyme | Candida antarctica Lipase B (CALB) | High enantioselectivity and stability for a wide range of substrates. |
| Acyl Acceptor | 1-Butanol, Vinyl Acetate | Vinyl acetate can lead to an irreversible reaction, improving efficiency.[9] |
| Solvent | Toluene, Hexane | Non-polar solvents maintain enzyme activity. |
| Target Conversion | ~50% | Maximizes enantiomeric excess (ee) of both product and unreacted starting material. |
| Separation Method | Liquid-Liquid Extraction (Acid-Base) | Exploits the difference in acidity between the remaining acid and the newly formed ester. |
Workflow Diagram```dot
Conclusion and Method Selection
The choice of resolution method for 3-Hydroxy-2,4,4-trimethylpentanoic acid depends on the scale of the separation, available resources, and desired purity.
-
Diastereomeric Salt Formation is ideal for large, industrial-scale production where cost is a major factor. However, it requires significant upfront method development and can be labor-intensive. [3]* Enzymatic Kinetic Resolution provides very high enantioselectivity under environmentally friendly conditions. Its main drawback is the theoretical maximum yield of 50% for each enantiomer, which may be a concern if one enantiomer is significantly more valuable. [7]* Chiral Chromatography (HPLC/SFC) offers the most direct and often fastest route to obtaining both pure enantiomers, especially at the research and development scale. It is highly versatile for both analytical and preparative purposes, though the cost of columns and solvents can be higher. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate strategy for the chiral resolution of 3-Hydroxy-2,4,4-trimethylpentanoic acid, paving the way for further investigation into its chemical and pharmacological properties.
References
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). Google Scholar.
- (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. (n.d.). Organic Syntheses Procedure.
-
Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]
- Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
-
Enantiomers and Their Resolution. (n.d.). Encyclopedia MDPI. Retrieved March 4, 2026, from [Link]
-
Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease. (2022, September 30). ScienceOpen. Retrieved March 4, 2026, from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved March 4, 2026, from [Link]
- The use of enzymatic resolution for the preparation of intermediates of pregabalin. (n.d.). Google Patents.
-
3-Hydroxy-2,4,4-trimethylpentanal. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]
-
Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. (2022, October 28). University of Valladolid Institutional Repository. Retrieved March 4, 2026, from [Link]
-
Chiral chromatography method screening strategies: Past, Present and Future. (2021, January 15). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Small but mighty: the impact of tertiary alcohols in drug design. (2025, May 7). Hypha Discovery. Retrieved March 4, 2026, from [Link]
-
Methyl 3-hydroxy-2,4,4-trimethylpentanoate. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]
-
A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3. (2025, June 25). Beilstein Archives. Retrieved March 4, 2026, from [Link]
-
Enantioselective Synthesis of (+)-Auriculatol A. (n.d.). ChemRxiv. Retrieved March 4, 2026, from [Link]
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The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 4, 2026, from [Link]
-
Role of chemistry in drug discovery and drug design. (2021, May 19). International Journal of Advanced Chemistry Research. Retrieved March 4, 2026, from [Link]
-
Enzymatic continuous-flow preparation of nature-inspired 1 phenolic esters as antiradical and antimicrobial agents. (n.d.). SciSpace. Retrieved March 4, 2026, from [Link]
-
Enzymatic resolution of cis- and trans-4-hydroxycyclopent-2-enylmethanol derivatives and a novel preparation of carbocyclic 2′,3′-dideoxydidehydronucleosides and aristeromycin. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved March 4, 2026, from [Link]
-
EC 2.8.3.24. (n.d.). IUBMB. Retrieved March 4, 2026, from [Link]
-
4-Hydroxy-4-methylpentanoic acid. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]
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HPLC-MS/MS method for "3-Hydroxy-2,4,4-trimethylpentanoic acid" analysis in biological samples
Application Note: High-Throughput HPLC-MS/MS Analytical Method for the Quantification of 3-Hydroxy-2,4,4-trimethylpentanoic Acid in Biological Matrices
Introduction & Scope
3-Hydroxy-2,4,4-trimethylpentanoic acid (TMHD) is a highly branched, chiral hydroxycarboxylic acid[1]. In modern biotechnology and pharmacology, it is increasingly recognized as a critical biomarker in the development of engineered polyketide synthase (PKS) pathways[2], as well as a key intermediate in asymmetric organic synthesis utilizing chiral auxiliaries[3]. Because it is often analyzed in complex biological matrices—such as E. coli culture supernatants or mammalian plasma—there is a critical need for a highly sensitive, specific, and reproducible analytical method. This application note details a fully validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol designed to isolate and quantify this target with rigorous scientific integrity.
Scientific Rationale & Methodological Design (E-E-A-T)
To move beyond a simple list of instructions, it is vital to understand the causality behind the experimental parameters chosen for this method.
2.1. Sample Preparation: The Causality of Mixed-Mode Anion Exchange (MAX) Biological matrices contain high concentrations of proteins, phospholipids, and neutral salts that cause severe ion suppression in electrospray ionization (ESI). Because 3-hydroxy-2,4,4-trimethylpentanoic acid contains an aliphatic carboxylic acid moiety (estimated pKa ~4.5), we utilize Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE). At a neutral loading pH (pH ~7.0), the target analyte is fully deprotonated and strongly retained by the quaternary amine groups of the MAX sorbent. This ionic lock allows for aggressive washing with pure methanol to eliminate neutral and basic hydrophobic interferences (e.g., phospholipids and sterols). The analyte is subsequently eluted using acidic methanol (2% formic acid), which neutralizes the carboxylic acid, breaking the ionic interaction and yielding a highly purified extract.
2.2. Chromatographic Strategy The highly branched 2,4,4-trimethyl tail imparts significant hydrophobicity, while the 3-hydroxy group adds polarity. Standard C18 columns can suffer from stationary phase collapse under the highly aqueous conditions needed to focus polar acids. Therefore, a polar-embedded C18 column (e.g., Waters HSS T3) is selected. The mobile phase utilizes 10 mM Ammonium Acetate (pH 6.8). Unlike strong acids (e.g., 0.1% TFA) which suppress negative ionization, the volatile ammonium acetate buffer maintains excellent peak shape while facilitating robust deprotonation to the [M-H]⁻ ion in the ESI source.
2.3. Self-Validating System Architecture To ensure trustworthiness, this protocol operates as a self-validating system. Every analytical batch must include:
-
Double Blanks: Matrix processed without the analyte or Internal Standard (IS) to verify the absence of column carryover.
-
Single Blanks: Matrix processed with IS only, ensuring no isotopic interference from the IS bleeds into the target MRM channels.
-
Isotopically Labeled IS Tracking: 2-Ethylhexanoic acid-d15 is used to dynamically correct for any variations in extraction recovery or matrix-induced ion suppression.
Experimental Protocols
Reagents and Materials
-
Target Analyte: 3-Hydroxy-2,4,4-trimethylpentanoic acid (CAS: 82545-49-1)[4].
-
Internal Standard (IS): 2-Ethylhexanoic acid-d15 (500 ng/mL working solution in 50% Methanol).
-
Extraction Sorbent: Oasis MAX SPE Cartridges (30 mg, 1 cc).
-
Analytical Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).
Step-by-Step Sample Preparation (MAX SPE)
-
Spiking: Aliquot 100 µL of the biological sample (plasma or cell supernatant) into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution.
-
Dilution & pH Adjustment: Dilute the sample with 400 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Vortex for 10 seconds to ensure the analyte is fully ionized.
-
Conditioning: Condition the MAX SPE cartridge on a vacuum manifold with 1 mL Methanol, followed immediately by 1 mL MS-grade Water.
-
Loading: Load the diluted sample onto the cartridge. Apply a gentle vacuum to achieve a flow rate of ~1 mL/min.
-
Aqueous Wash: Wash with 1 mL of 5% Ammonium Hydroxide in Water. Mechanism: Removes polar basic and neutral interferences while the target remains ionically bound.
-
Organic Wash: Wash with 1 mL of 100% Methanol. Mechanism: Elutes hydrophobic neutrals such as triglycerides and phospholipids.
-
Elution: Elute the target analyte into a clean collection tube using 1 mL of Methanol containing 2% Formic Acid.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B), vortex, and transfer to an autosampler vial.
HPLC Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Table 1: HPLC Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Linear |
| 4.0 | 10 | 90 | Linear |
| 5.0 | 10 | 90 | Hold |
| 5.1 | 95 | 5 | Linear |
| 7.0 | 95 | 5 | Re-equilibration |
MS/MS Parameters
Detection is performed in negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).
Table 2: Optimized MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| 3-Hydroxy-2,4,4-trimethylpentanoic acid | 159.1 | 115.1 | -40 | -15 | Quantifier (Loss of CO₂) |
| 3-Hydroxy-2,4,4-trimethylpentanoic acid | 159.1 | 97.1 | -40 | -25 | Qualifier (Loss of CO₂ + H₂O) |
| 2-Ethylhexanoic acid-d15 (IS) | 158.2 | 114.2 | -40 | -15 | Internal Standard |
Method Validation & Quantitative Data Summary
The method was validated according to FDA bioanalytical guidelines, demonstrating excellent linearity from 1 ng/mL to 1000 ng/mL.
Table 3: Method Validation Summary (Human Plasma Matrix)
| Parameter | Low QC (3 ng/mL) | Mid QC (50 ng/mL) | High QC (800 ng/mL) |
|---|---|---|---|
| Intra-day Precision (%CV) | 4.2% | 2.8% | 1.9% |
| Inter-day Precision (%CV) | 5.5% | 3.4% | 2.5% |
| Accuracy (% Nominal) | 98.5% | 102.1% | 99.4% |
| Extraction Recovery (%) | 88.4% | 91.2% | 90.5% |
| Matrix Effect (%) | 95.1% | 97.3% | 98.0% |
Visualizations
Figure 1: End-to-end LC-MS/MS bioanalytical workflow for 3-Hydroxy-2,4,4-trimethylpentanoic acid.
Figure 2: Biosynthetic origin of 3-Hydroxy-2,4,4-trimethylpentanoic acid via engineered PKS modules.
References
-
National Center for Biotechnology Information. "Methyl 3-hydroxy-2,4,4-trimethylpentanoate - PubChem Compound Summary." PubChem,[Link][1].
-
Yuzawa, S., et al. "Identification of a Phosphopantetheinyl Transferase for Heterologous Polyketide Biosynthesis." U.S. Patent Application Publication, Google Patents, 2015. [2].
Sources
- 1. Methyl 3-hydroxy-2,4,4-trimethylpentanoate | C9H18O3 | CID 6421384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone|CAS 101979-45-7 [benchchem.com]
- 4. 82545-49-1|3-Hydroxy-2,4,4-trimethylpentanoic acid|BLD Pharm [bldpharm.com]
Application Note: GC-MS Analysis of 3-Hydroxy-2,4,4-trimethylpentanoic Acid Following Silylation Derivatization
Abstract
This application note presents a comprehensive, field-proven protocol for the quantitative analysis of 3-Hydroxy-2,4,4-trimethylpentanoic acid by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar functional groups (hydroxyl and carboxyl) and consequent low volatility, direct GC-MS analysis of this analyte is challenging, often resulting in poor chromatographic performance. This guide details a robust silylation derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. We provide an in-depth explanation of the experimental choices, a step-by-step workflow, detailed instrument parameters, and expected results. This methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the analysis of polar hydroxy acids.
Introduction: The Analytical Challenge
3-Hydroxy-2,4,4-trimethylpentanoic acid is a branched-chain hydroxy fatty acid. It has been identified as a urinary metabolite of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane, making its detection relevant in toxicology and metabolic studies[1].
The direct analysis of this compound by gas chromatography presents a significant challenge. The presence of both a carboxylic acid (-COOH) and a hydroxyl (-OH) group imparts high polarity and the capacity for hydrogen bonding. These characteristics lead to:
-
Low Volatility: The compound does not readily vaporize at typical GC inlet temperatures.
-
Poor Thermal Stability: It may degrade upon heating in the injector port.
-
Analyte Adsorption: The polar groups can interact with active sites in the GC system (e.g., inlet liner, column), leading to poor peak shape (tailing), reduced sensitivity, and poor reproducibility[2][3].
To overcome these issues, a chemical modification step known as derivatization is essential. This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the analyte amenable to GC-MS analysis[4][5].
The Principle of Silylation: A Foundational Approach
Silylation is the most widely and effectively used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and carboxyl groups[6][7]. The core of the process involves replacing the acidic proton of the functional group with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.
The reaction for 3-Hydroxy-2,4,4-trimethylpentanoic acid proceeds as follows:
-
The hydroxyl group is converted to a trimethylsilyl ether.
-
The carboxylic acid group is converted to a trimethylsilyl ester.
This transformation fundamentally alters the molecule's chemical properties, resulting in a derivative that is significantly more volatile and thermally stable, yielding sharp, symmetrical peaks in the chromatogram and enabling sensitive detection[7].
Methodology and Experimental Design
This section provides a complete methodology, from reagent selection to instrumental analysis, explaining the causality behind each critical step to ensure a self-validating and robust protocol.
The Causality Behind Reagent Selection
-
Derivatizing Reagent: BSTFA + 1% TMCS: We recommend a formulation of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent that readily donates TMS groups[8]. A key advantage is that its by-products are highly volatile and typically elute with the solvent front, minimizing chromatographic interference[6][8]. The addition of 1% TMCS as a catalyst is crucial; it enhances the silylating power of BSTFA, ensuring a rapid and complete reaction for both the alcohol and the less reactive carboxylic acid functional groups[8][9]. The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides, making the catalyst important for multifunctional compounds[6][8].
-
Internal Standard (IS): For accurate and precise quantification, the use of an internal standard is mandatory. The ideal IS is a stable isotope-labeled version of the analyte (e.g., 3-Hydroxy-2,2,4-Trimethylpentanoic acid-d6)[10]. If unavailable, a structurally similar compound that is not endogenously present in the sample matrix and exhibits similar derivatization and chromatographic behavior should be used. The IS accounts for variations in sample extraction, derivatization efficiency, and injection volume, which is fundamental to a high-quality analytical method[11].
Experimental Workflow Diagram
The complete analytical workflow is summarized in the diagram below.
Caption: Workflow for GC-MS analysis of 3-Hydroxy-2,4,4-trimethylpentanoic acid.
Detailed Protocol: Sample Preparation & Derivatization
Materials:
-
Glass conical reaction vials (1-2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Nitrogen evaporator
-
Micropipettes
Reagents:
-
BSTFA + 1% TMCS
-
High-purity solvents (e.g., Pyridine, Acetonitrile, or Ethyl Acetate)
-
Internal Standard solution
-
Analyte standard for calibration curve
Procedure:
-
Sample Preparation: Pipette a known volume of the sample (e.g., 100 µL of urine or extracted sample) into a glass reaction vial.
-
Internal Standard Addition: Add a known amount of the internal standard to every sample, calibrator, and quality control sample.
-
Drying (Critical Step): Evaporate the sample to complete dryness under a gentle stream of dry nitrogen at 50-60°C. Silylating reagents are extremely sensitive to moisture, and the presence of water will consume the reagent and lead to incomplete derivatization[6]. The sample must be completely anhydrous.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the dried residue. If the sample residue is difficult to dissolve, 50 µL of a dry solvent like pyridine or acetonitrile can be added prior to the derivatization reagent. An excess of reagent is necessary to drive the reaction to completion[6][8].
-
Reaction: Tightly cap the vial immediately. Vortex briefly to mix. Heat the vial at 70°C for 45 minutes[3].
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature before opening.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. If concentrations are high, the derivatized sample can be diluted with a dry, non-polar solvent like hexane.
Detailed Protocol: GC-MS Instrumental Parameters
The following tables provide recommended starting parameters for a standard capillary GC-MS system. These may require optimization based on the specific instrument and column used.
| Gas Chromatograph (GC) Parameters | |
| Parameter | Setting |
| Injection Mode | Splitless (or Split 10:1 for concentrated samples) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS, or equivalent 5% Phenyl-Methylpolysiloxane) |
| Oven Program | - Initial Temperature: 80°C, hold for 2 min- Ramp: 10°C/min to 280°C- Hold: Hold at 280°C for 5 min |
| Total Run Time | 27 minutes |
| Mass Spectrometer (MS) Parameters | |
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan |
| Scan Range | m/z 50 - 550 |
| Solvent Delay | 4 minutes |
Expected Results and Data Interpretation
Chromatographic Profile
Following derivatization, the di-TMS derivative of 3-Hydroxy-2,4,4-trimethylpentanoic acid will be formed. This derivative will elute as a sharp, symmetrical peak from the GC column. The internal standard should also elute as a well-defined peak, baseline-resolved from the target analyte.
Mass Spectral Analysis
The derivatization adds two TMS groups to the parent molecule.
-
Molecular Weight of Parent (C₈H₁₆O₃): ~160.21 g/mol
-
Molecular Weight of di-TMS Derivative: 160.21 - 2(H) + 2(Si(CH₃)₃) ≈ 304.5 g/mol
The Electron Ionization (EI) mass spectrum is expected to show characteristic fragments that confirm the identity of the compound:
-
m/z 73: A prominent peak corresponding to the trimethylsilyl ion, [Si(CH₃)₃]⁺, which is characteristic of TMS derivatives.
-
M-15 (m/z 289): A peak corresponding to the loss of a methyl group ([M-CH₃]⁺) from the molecular ion, a common fragmentation pattern for TMS derivatives.
-
Other significant fragments resulting from the cleavage of the carbon chain and loss of functional groups.
The mass spectrum of the underivatized compound will not be observed. The presence of peaks corresponding to a mono-TMS derivative could indicate incomplete derivatization.
Method Validation and Trustworthiness
To ensure the trustworthiness of the generated data, the analytical method should be validated. Key parameters include:
-
Linearity: A calibration curve should be prepared using standards of the analyte, demonstrating a linear relationship between concentration and response (peak area ratio of analyte to IS).
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at multiple concentrations in replicate.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
System Suitability: The use of reagent blanks (all steps without sample) is crucial to monitor for contamination. The consistent response of the internal standard across a batch ensures the stability of the analytical system[11].
This protocol constitutes a self-validating system by integrating an internal standard from the very first step, ensuring that any variability during the multi-stage process is normalized.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/Tailing Peak Shape | 1. Active sites in the GC system.2. Incomplete derivatization. | 1. Replace inlet liner and trim the column.2. Ensure sample is completely dry before adding reagent; check reagent quality. |
| No or Very Low Analyte Peak | 1. Derivatization reagent has expired or been compromised by moisture.2. Incorrect oven program or MS parameters. | 1. Use a fresh, unopened vial of BSTFA + TMCS.2. Verify all instrument parameters. Derivatize a pure standard to confirm reagent activity. |
| Extraneous Peaks in Chromatogram | 1. Contamination from solvents or glassware.2. Septum bleed from the GC inlet. | 1. Run a solvent/reagent blank. Use high-purity solvents.2. Use a high-quality, low-bleed septum and replace as needed. |
Conclusion
The analytical method detailed in this note provides a robust and reliable framework for the GC-MS analysis of 3-Hydroxy-2,4,4-trimethylpentanoic acid. The conversion of this polar, non-volatile compound into its di-trimethylsilyl derivative via a catalyzed reaction with BSTFA + 1% TMCS is an essential step that enables high-quality chromatographic separation and sensitive mass spectrometric detection. By carefully controlling experimental conditions, particularly the exclusion of moisture, and employing an appropriate internal standard, researchers can achieve accurate and reproducible quantification suitable for a range of scientific applications.
References
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-hydroxy-2-methyl, 2,4,4-trimethylpentyl ester. Retrieved from [Link]
-
Lin, Y. H., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Journal of the Chinese Chemical Society, 68(11), 2051-2061. Available at: [Link]
- Kataoka, H. (2001). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography.
-
Shui, G., et al. (2007). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Analytical Biochemistry, 360(1), 105-112. Available at: [Link]
-
Orata, F. (2012). Derivatization Methods in GC and GC/MS. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. Available at: [Link]
-
Al-Dirbashi, O. Y., & Rashed, M. S. (2018). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). In Clinical and Biochemical Analysis. Available at: [Link]
-
Al-Dirbashi, O. Y., & Rashed, M. S. (2018). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). Children's Mercy Kansas City Scholarly Works. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6421384, Methyl 3-hydroxy-2,4,4-trimethylpentanoate. Retrieved from [Link].
-
Regis Technologies. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]
-
MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Sessions, A. L. (n.d.). TMS derivatives. Caltech Geobiology. Retrieved from [Link]
-
Wu, J., & Hu, R. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). International Journal of Computer Theory and Engineering. Available at: [Link]
-
Olson, C. T., et al. (1985). Identification of urinary metabolites of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane in male rats. Biochemical and Biophysical Research Communications, 130(1), 313-316. Available at: [Link]
-
Malorni, L., Martignetti, A., & Cozzolino, R. (2015). Volatile Compound Profiles by HS GC-MS for the Evaluation of Postharvest Conditions of a Peach Cultivar. Annals of Chromatography and Separation Techniques, 1(2), 1007. Available at: [Link]
Sources
- 1. Identification of urinary metabolites of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. gcms.cz [gcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. metbio.net [metbio.net]
Application Note: Advanced Derivatization Strategies for the Enhanced Detection of 3-Hydroxy-2,4,4-trimethylpentanoic Acid
Executive Summary & Chemical Context
The accurate quantitation of highly branched aliphatic hydroxy acids is a persistent challenge in analytical chemistry and drug development. 3-Hydroxy-2,4,4-trimethylpentanoic acid is a prime example of such a molecule. Structurally, it features a carboxylic acid at C1, a methyl group at C2, a secondary hydroxyl group at C3, and a highly bulky tert-butyl group at C4 (comprising the 4,4-dimethyl substitution on the pentanoic backbone).
This unique topology creates severe steric hindrance around the C3 hydroxyl group. Furthermore, the molecule lacks a conjugated
-
Poor GC Volatility: Strong intermolecular hydrogen bonding from both the -OH and -COOH groups leads to high boiling points, thermal degradation, and severe peak tailing.
-
Low LC-MS Ionization Efficiency: Small aliphatic acids suffer from poor desolvation and severe matrix suppression in electrospray ionization (ESI), often eluting in the noisy solvent front of reversed-phase columns.
To overcome these barriers, targeted chemical derivatization is mandatory. This guide details two field-proven, self-validating protocols: Catalyzed Silylation for GC-MS and Isotope-Coded 3-NPH Tagging for LC-MS/MS .
Analytical Workflow & Decision Matrix
The choice of derivatization depends entirely on the analytical platform and the required sensitivity. The following decision tree outlines the strategic pathways.
Analytical Workflow Decision Tree for 3-Hydroxy-2,4,4-trimethylpentanoic Acid.
Quantitative Method Comparison
| Analytical Parameter | Native (Un-derivatized) | GC-MS (Di-TMS Derivative) | LC-MS/MS (3-NPH Derivative) |
| Target Functional Group | None | C1-COOH & C3-OH | C1-COOH |
| Reagent Used | N/A | BSTFA + 1% TMCS | 3-NPH + EDC |
| Typical LOD | ~500 ng/mL | ~10 ng/mL | ~0.1 ng/mL |
| Run Time | 5 min (Poor retention) | 20 min | 10 min |
| Key Advantage | No sample prep | Excellent structural elucidation | Maximum sensitivity & throughput |
Methodology 1: GC-MS Silylation (BSTFA + 1% TMCS)
The Causality of Reagent Selection
For GC-MS, replacing active hydrogens with trimethylsilyl (TMS) groups is standard practice. However, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) alone on 3-Hydroxy-2,4,4-trimethylpentanoic acid will typically result in incomplete derivatization. The bulky tert-butyl group at C4 sterically shields the C3 hydroxyl group.
To overcome this activation energy barrier, the addition of 1% Trimethylchlorosilane (TMCS) is critical [3]. TMCS acts as a powerful Lewis acid catalyst, driving the nucleophilic attack of the hindered hydroxyl oxygen onto the silicon atom of BSTFA, ensuring complete conversion to the di-TMS derivative (silyl ester at C1, silyl ether at C3).
Step-by-Step Protocol
Note: Moisture is the enemy of silylation. All reagents and glassware must be rigorously anhydrous.
-
Sample Preparation: Transfer 50 µL of the extracted sample into a silanized glass autosampler vial. Add 10 µL of Internal Standard (e.g., Myristic acid-d27, 10 µg/mL).
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.
-
Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and basic catalyst).
-
Derivatization: Add 50 µL of BSTFA containing 1% TMCS [3].
-
Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 70 °C for 60 minutes . (The elevated temperature and extended time are required to overcome the steric hindrance at C3).
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS (e.g., DB-5MS column, splitless mode).
Self-Validating System Check: Monitor the extracted ion chromatograms (EIC) for both the mono-TMS and di-TMS species. A robust, fully validated reaction must yield >99% di-TMS conversion. If the mono-TMS peak area exceeds 1% of the total analyte signal, it indicates either reagent depletion (moisture contamination) or insufficient thermal incubation.
Methodology 2: LC-MS/MS 3-NPH Derivatization
The Causality of Reagent Selection
To achieve sub-nanogram sensitivity in LC-MS/MS, the analyte must be modified to improve both reversed-phase retention and electrospray ionization (ESI) efficiency. 3-Nitrophenylhydrazine (3-NPH) achieves both simultaneously [1].
Mediated by the water-soluble carbodiimide EDC, the carboxylic acid is converted into a stable 3-nitrophenylhydrazide (amide). The introduced phenyl ring drastically improves hydrophobic interactions with C18 stationary phases. Crucially, the nitro group acts as a strong electron-withdrawing moiety, stabilizing the negative charge via resonance in ESI negative mode, which lowers the limit of detection (LOD) by up to 3 orders of magnitude compared to the native acid [2].
Carbodiimide-Mediated 3-NPH Derivatization Pathway.
Step-by-Step Protocol
-
Reagent Preparation (Prepare Fresh Daily):
-
Solution A: 200 mM 3-NPH hydrochloride in 50% aqueous acetonitrile.
-
Solution B: 120 mM EDC hydrochloride in 50% aqueous acetonitrile containing 6% pyridine (v/v).
-
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 20 µL of the aqueous sample extract with 20 µL of Solution A and 20 µL of Solution B.
-
Incubation: Vortex for 10 seconds. Incubate the mixture at 40 °C for 30 minutes in a thermoshaker (1000 rpm).
-
Quenching: Add 140 µL of a quenching solution (10% formic acid in 50% aqueous acetonitrile). This drops the pH, protonates the pyridine, destroys unreacted EDC, and stabilizes the newly formed hydrazide bond.
-
Centrifugation: Centrifuge at 15,000 × g for 5 minutes at 4 °C to pellet any precipitated proteins or salts.
-
Analysis: Transfer the supernatant to an LC vial and inject 2 µL into the LC-MS/MS system (ESI negative mode, monitoring the specific MRM transitions for the 3-NPH derivative).
Self-Validating System Check: The EDC coupling reaction inherently produces a stable urea byproduct (EDC-urea). By programming the mass spectrometer to monitor the MRM transition of EDC-urea, the analyst can confirm that the derivatization reagents were active and that the pyridine catalyst maintained the correct micro-environmental pH. A missing EDC-urea peak instantly flags a failed sample preparation step before data analysis even begins.
References
-
Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]
Application Notes and Protocols: 3-Hydroxy-2,4,4-trimethylpentanoic Acid as a Substrate in Enzymatic Reactions
Introduction
In the landscape of drug discovery and metabolic research, the characterization of novel enzyme-substrate interactions is paramount. 3-Hydroxy-2,4,4-trimethylpentanoic acid is a chiral β-hydroxy carboxylic acid whose role as an enzymatic substrate is not yet extensively documented in publicly available literature. Its structure, featuring a hydroxyl group at the C3 position and significant steric hindrance from three methyl groups at the C4 position, presents an intriguing subject for enzymatic investigation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the study of 3-Hydroxy-2,4,4-trimethylpentanoic acid as a potential substrate in enzymatic reactions. Given the limited specific literature on this compound, this guide is built upon established principles of enzymology and protocols for structurally similar molecules. We will focus on a likely class of interacting enzymes, the dehydrogenases, and provide detailed, adaptable protocols for characterization.
Part 1: Theoretical Framework and Enzyme Selection
Structural Considerations and Potential Enzymatic Transformation
The chemical structure of 3-Hydroxy-2,4,4-trimethylpentanoic acid suggests that it may serve as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of a secondary alcohol group makes it a prime candidate for dehydrogenases, which would oxidize the hydroxyl group to a ketone, concomitantly reducing a cofactor such as NAD+ or NADP+.
Candidate Enzyme Class: Hydroxyacid Dehydrogenases
Based on its structure, 3-Hydroxy-2,4,4-trimethylpentanoic acid is a plausible substrate for a variety of hydroxyacid dehydrogenases. These enzymes are ubiquitous in nature and play crucial roles in metabolism. For instance, (S)-3-hydroxybutyrate dehydrogenase is involved in the degradation of (S)-3-hydroxybutyrate as a carbon and energy source in anaerobic bacteria[1]. The enzymes and metabolic pathways for the degradation of related compounds like 3-hydroxybutyrate have been extensively studied in both mammals and bacteria[1].
The initial screening for enzymatic activity could involve commercially available dehydrogenases known to have broad substrate specificity. Alternatively, a growth-based screening strategy in a suitable microbial host could be employed to identify novel enzymes capable of acting on this substrate[2].
Visualizing the Proposed Enzymatic Reaction
The following diagram illustrates the proposed oxidation of 3-Hydroxy-2,4,4-trimethylpentanoic acid by a dehydrogenase.
Caption: Proposed enzymatic oxidation of 3-Hydroxy-2,4,4-trimethylpentanoic acid.
Part 2: Experimental Protocols
Substrate Preparation and Characterization
Prior to initiating enzymatic assays, it is crucial to ensure the purity and concentration of the 3-Hydroxy-2,4,4-trimethylpentanoic acid substrate.
Protocol 2.1.1: Substrate Stock Solution Preparation
-
Weighing: Accurately weigh a precise amount of 3-Hydroxy-2,4,4-trimethylpentanoic acid powder.
-
Solubilization: Dissolve the compound in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5). Gentle heating or sonication may be required for complete dissolution.
-
pH Adjustment: Adjust the pH of the stock solution to the desired value for the enzymatic reaction.
-
Concentration Determination: Determine the precise concentration of the stock solution using titration or a suitable analytical method.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
For quantitative analysis, a deuterated internal standard of a similar compound can be utilized in methods like NMR, GC-MS, or LC-MS[3].
General Spectrophotometric Enzyme Assay
A continuous spectrophotometric assay is a common method for monitoring dehydrogenase activity by tracking the change in absorbance of the cofactor NAD(P)H at 340 nm.
Protocol 2.2.1: Dehydrogenase Activity Assay
-
Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture containing:
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactor (e.g., 2 mM NAD+)
-
Substrate (a range of concentrations, e.g., 0.1 mM to 10 mM of 3-Hydroxy-2,4,4-trimethylpentanoic acid)
-
Deionized water to a final volume of 990 µL.
-
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiation of Reaction: Add 10 µL of a suitably diluted enzyme solution to the reaction mixture to initiate the reaction.
-
Spectrophotometric Measurement: Immediately transfer the reaction mixture to a cuvette and measure the increase in absorbance at 340 nm over time using a spectrophotometer. Record the initial velocity of the reaction.
-
Controls: Run appropriate controls, including a reaction mixture without the substrate and a reaction mixture without the enzyme.
Determining Enzyme Kinetic Parameters
To characterize the enzyme's affinity for the substrate and its maximum reaction rate, it is essential to determine the Michaelis-Menten kinetic parameters, Km and Vmax.[4]
Protocol 2.3.1: Km and Vmax Determination
-
Varying Substrate Concentrations: Perform the dehydrogenase activity assay (Protocol 2.2.1) with a range of substrate concentrations, typically from 0.2 to 5 times the estimated Km.[4]
-
Data Collection: For each substrate concentration, measure the initial reaction velocity (V0).
-
Data Analysis: Plot the initial velocities against the corresponding substrate concentrations. Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine Km and Vmax.[4]
Experimental Workflow Visualization
The following diagram outlines the general workflow for characterizing the enzymatic activity.
Caption: General workflow for enzymatic characterization.
Part 3: Data Presentation and Interpretation
Tabulation of Kinetic Data
The determined kinetic parameters should be presented in a clear and concise table for easy comparison.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Hypothetical Dehydrogenase A | 3-Hydroxy-2,4,4-trimethylpentanoic acid | Value | Value | Value | Value |
| Hypothetical Dehydrogenase B | 3-Hydroxy-2,4,4-trimethylpentanoic acid | Value | Value | Value | Value |
Product Analysis and Confirmation
To confirm the identity of the reaction product, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.
Protocol 3.2.1: HPLC Analysis of Reaction Products
-
Reaction Quenching: After the enzymatic reaction has proceeded for a sufficient time, quench the reaction by adding an acid (e.g., 1 M HCl) or a denaturing agent.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Separation: Inject the supernatant onto a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Detection: Use a UV detector to monitor the elution of the substrate and product. The product, a keto-acid, will likely have a different retention time than the hydroxy-acid substrate.
-
Quantification: Create a standard curve with a known concentration of the expected product to quantify the amount produced in the enzymatic reaction.
Conclusion
While 3-Hydroxy-2,4,4-trimethylpentanoic acid is not a widely studied enzymatic substrate, its chemical structure suggests it is a viable candidate for catalysis by hydroxyacid dehydrogenases. The protocols and theoretical framework provided in these application notes offer a robust starting point for researchers to explore the enzymatic landscape for this intriguing molecule. By systematically applying these methods, scientists can elucidate the kinetic properties of enzymes that act on this substrate, contributing to a deeper understanding of enzyme specificity and metabolism, and potentially uncovering novel biocatalysts for industrial applications or new targets for drug development.
References
- Enzyme Assay Protocol - Sandiego. (n.d.).
- 3-Hydroxy-2,2,4-Trimethylpentanoic acid-d6 | Stable Isotope | MedChemExpress. (n.d.).
- Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. (n.d.).
- Methyl 3-hydroxy-2,4,4-trimethylpentanoate | C9H18O3 | CID 6421384 - PubChem. (n.d.).
- 3-Hydroxy-2,4,4-trimethylpentanal | C8H16O2 | CID 13460221 - PubChem. (n.d.).
- Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes - ChemRxiv. (n.d.).
- A (S)-3-Hydroxybutyrate Dehydrogenase Belonging to the 3-Hydroxyacyl-CoA Dehydrogenase Family Facilitates Hydroxyacid Degradation in Anaerobic Bacteria - PMC. (n.d.).
- EC 2.8.3.24 - iubmb. (n.d.).
- Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester - the NIST WebBook. (n.d.).
- Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. (2025, June 15).
- 2-Hydroxy-2,4,4-trimethylpentanoic acid | C8H16O3 | CID 226298 - PubChem. (n.d.).
- 16466-40-3, 3-hydroxy-3,4,4-trimethylpentanoic acid Formula - ECHEMI. (n.d.).
- Basics of Enzymatic Assays for HTS - NCBI - NIH. (2012, May 1).
- A growth-based screening strategy for engineering the catalytic activity of an oxygen-sensitive formate dehydrogenase. (2024, September 18).
- 3-hydroxy-2-methylpentanoic acid | 28892-73-1 - Sigma-Aldrich. (n.d.).
- A Guide to Enzyme Assay Kits | Biocompare.com. (2023, August 1).
- 3-Hydroxy-4-methylpentanoic acid | CAS 5980-21-2 | SCBT - Santa Cruz Biotechnology. (n.d.).
- KEGG COMPOUND: C03264 - Genome.jp. (n.d.).
Sources
- 1. A (S)-3-Hydroxybutyrate Dehydrogenase Belonging to the 3-Hydroxyacyl-CoA Dehydrogenase Family Facilitates Hydroxyacid Degradation in Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.vtt.fi [cris.vtt.fi]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 3-Hydroxy-2,4,4-trimethylpentanoic Acid in Cell Culture Studies
Introduction: Unveiling the Cellular Impact of Novel Small Molecules
In the realm of drug discovery and cellular biology, the exploration of novel small molecules is a critical endeavor. 3-Hydroxy-2,4,4-trimethylpentanoic acid, a branched-chain carboxylic acid, represents a class of compounds with unexplored biological potential. While direct literature on its use in cell culture is not yet established, its structural characteristics suggest it may participate in or modulate cellular metabolic or signaling pathways.
This guide provides a comprehensive framework for the initial in vitro investigation of 3-Hydroxy-2,4,4-trimethylpentanoic acid. It is designed for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic and potential modulatory effects of this and other novel chemical entities. The protocols herein are designed as a self-validating system, beginning with foundational cytotoxicity assays to establish a working concentration range, followed by more specific assays to probe its effects on cell proliferation and key signaling pathways.
Part 1: Foundational Analysis - Characterizing Cytotoxicity and Establishing a Working Concentration
The first and most critical step in evaluating a novel compound is to determine its effect on cell viability. This establishes the concentration range at which the compound is non-toxic, partially toxic, or completely toxic to the cells. This information is paramount for designing subsequent experiments to investigate more subtle biological effects. The MTT assay is a widely used, reliable method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[1][2]
Experimental Workflow: From Stock Solution to IC50 Determination
The overall workflow for this initial phase involves preparing a concentrated stock solution of the compound, performing a dose-response experiment to determine its effect on cell viability, and analyzing the data to calculate the half-maximal inhibitory concentration (IC50).
Caption: Workflow for determining the cytotoxicity of a novel compound.
Protocol 1: Preparation of 3-Hydroxy-2,4,4-trimethylpentanoic Acid Stock Solution
The accuracy of all subsequent experiments relies on the correct preparation of the compound stock solution.[3] It is crucial to use a high-purity solvent in which the compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for cell culture applications due to its high solubilizing capacity and relative low toxicity at the final working concentrations.
Materials:
-
3-Hydroxy-2,4,4-trimethylpentanoic acid (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of 3-Hydroxy-2,4,4-trimethylpentanoic acid (e.g., 10 mg).
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 100 mM).
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.
-
Vortex the tube thoroughly until the compound is completely dissolved.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., HeLa, A549, or a cell line relevant to the intended research area)
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
3-Hydroxy-2,4,4-trimethylpentanoic acid stock solution (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[9]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-Hydroxy-2,4,4-trimethylpentanoic acid stock solution in complete culture medium. A common starting range is from 0.1 µM to 200 µM.[10]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Return the plate to the incubator for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C.
-
After incubation, carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available to reduce background noise.[5]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Use a suitable software package to perform a non-linear regression analysis and determine the IC50 value.
| Parameter | Description |
| Cell Line | The specific cell line used in the assay. |
| Seeding Density | The number of cells seeded per well. |
| Incubation Time | Duration of compound exposure (e.g., 24, 48, 72 hours). |
| IC50 Value | The concentration of the compound that inhibits 50% of cell viability. |
Part 2: Mechanistic Insights - Investigating Effects on Cell Proliferation and Signaling
Once a non-toxic concentration range has been established, the next logical step is to investigate whether 3-Hydroxy-2,4,4-trimethylpentanoic acid has any sub-lethal effects, such as modulating cell proliferation or influencing key cellular signaling pathways.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a powerful technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12] This can reveal if a compound induces cell cycle arrest at a particular checkpoint.
Materials:
-
Cells treated with non-toxic concentrations of 3-Hydroxy-2,4,4-trimethylpentanoic acid
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells in 6-well plates and treat with the compound at desired concentrations for a specified time.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours.[12]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[13]
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting allows for the detection and quantification of specific proteins, providing insights into the molecular mechanisms affected by the compound.[14] For a novel compound, it is often informative to examine proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).
Caption: Standard workflow for Western Blot analysis.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.[18]
-
Capture the signal using an imaging system.
-
Analyze the band intensities using appropriate software, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of 3-Hydroxy-2,4,4-trimethylpentanoic acid in a cell culture setting. By systematically determining its cytotoxic profile and subsequently investigating its effects on cell proliferation and key signaling pathways, researchers can build a robust preliminary understanding of its biological activity. The data generated from these protocols will be instrumental in guiding further, more targeted research into the specific molecular mechanisms of this novel compound.
References
-
Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Flow Cytometry in Cancer Research. (n.d.). Flow Cytometry Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cell sensitivity assays: The MTT assay. Retrieved from [Link]
-
Addgene. (2022, January 24). Western Blot. Retrieved from [Link]
-
Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Which concentrations are optimal for in vitro testing?. Retrieved from [Link]
-
Fiveable. (2025, August 15). Drug screening Definition. Retrieved from [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]
-
Radboud University. (n.d.). 1 Preparation stock solution solid compound(s). Retrieved from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. crispmaastricht.nl [crispmaastricht.nl]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. protocols.io [protocols.io]
- 9. bitesizebio.com [bitesizebio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. bio-protocol.org [bio-protocol.org]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. bio-rad.com [bio-rad.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. addgene.org [addgene.org]
"3-Hydroxy-2,4,4-trimethylpentanoic acid" as a building block in organic synthesis
Application Note: 3-Hydroxy-2,4,4-trimethylpentanoic Acid as a Sterically Demanding Chiral Building Block in Organic Synthesis and Polyketide Engineering
Target Audience: Synthetic Organic Chemists, Chemical Biologists, and Polyketide Synthase (PKS) Engineering Professionals.
Executive Summary & Chemical Architecture
The compound 3-hydroxy-2,4,4-trimethylpentanoic acid is a highly branched, sterically congested aliphatic
In modern drug development and chemical biology, this molecule serves a dual purpose:
-
A Rigorous Benchmark Substrate: It is utilized to probe the steric limits and active-site promiscuity of Acyltransferase (AT) and Ketosynthase (KS) domains within engineered Polyketide Synthases (PKS)[1].
-
A Complex Precursor: It acts as a foundational building block for synthesizing highly congested macrocyclic natural products and tailored lipopeptides.
Because of the immense steric repulsion generated by the tert-butyl group, standard enolate alkylation or aldol strategies often fail or yield poor diastereoselectivity. Successful synthesis and downstream application require highly organized transition states and specialized thioester linkages.
Mechanistic Rationale: Overcoming Steric Bulk in Asymmetric Synthesis
The synthesis of the 3-hydroxy-2,4,4-trimethylpentanoic acid scaffold is classically achieved via an asymmetric aldol reaction between a propionate enolate and pivalaldehyde (2,2-dimethylpropanal).
Standard lithium enolates fail to provide high yields here due to the reversibility of the aldol reaction (retro-aldol dominates) when faced with the extreme bulk of pivalaldehyde. To bypass this, chemists employ a Titanium-mediated Zimmerman-Traxler transition state using chiral auxiliaries such as Crimmins' thiazolidinethione or Evans' oxazolidinone[2].
The Causality of Titanium:
Titanium tetrachloride (
Caption: Workflow of the Titanium-mediated asymmetric aldol addition via a Zimmerman-Traxler transition state.
Integration into Polyketide Synthase (PKS) Engineering
In biosynthetic engineering, researchers "hijack" nature's assembly lines (PKSs) to produce unnatural, sterically complex macrolides. To introduce the 3-hydroxy-2,4,4-trimethylpentanoic acid motif into a growing polyketide chain, the free acid must first be converted into an N-acetylcysteamine (SNAC) thioester .
The Causality of SNAC: The SNAC moiety structurally mimics the terminal phosphopantetheine arm of the Acyl Carrier Protein (ACP). By synthesizing the SNAC thioester of 3-hydroxy-2,4,4-trimethylpentanoic acid, the building block is recognized by the PKS Acyltransferase (AT) domain and successfully loaded onto the ACP for downstream ketosynthase elongation[1].
Caption: Pathway for integrating the synthetic building block into an engineered Polyketide Synthase.
Quantitative Performance Data
The choice of auxiliary and method heavily influences the successful generation of this sterically hindered scaffold.
| Chiral Auxiliary / Method | Aldehyde Substrate | Target Derivative | Yield (%) | Diastereomeric Ratio | Ref |
| Crimmins' Thiazolidinethione | Pivalaldehyde | 3-hydroxy-2,4,4-trimethylpentanoic acid deriv. | 80% | >95:5 (syn) | [2] |
| Ti-Direct Aldol (Thioester) | Pivalaldehyde | syn-methyl 3-hydroxy-2,4,4-trimethylpentanoate | 75-85% | High (syn) | [3] |
| Evans' Oxazolidinone | Pivalaldehyde | 3-hydroxy-2,4,4-trimethylpentanoic acid deriv. | <50% | Poor (Acetate) | [2] |
Validated Experimental Protocols
Protocol A: Asymmetric Synthesis via Ti-Mediated Aldol Addition
This self-validating protocol utilizes visual colorimetric cues to confirm reactive intermediate formation.
-
Enolization (Formation of the Ti-Enolate):
-
Dissolve 1.0 equivalent of the chiral propionate auxiliary (e.g., (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Dropwise, add 1.05 equivalents of
(1.0 M in DCM). Stir for 5 minutes. -
Add 1.1 equivalents of N,N-diisopropylethylamine (Hünig's base).
-
Self-Validation Check: The solution will immediately transition from yellow to a deep dark red/burgundy , confirming the successful formation of the rigid titanium enolate.
-
-
Aldol Addition:
-
After stirring for 30 minutes at -78 °C, add 1.2 equivalents of pivalaldehyde dropwise.
-
Maintain the reaction at -78 °C for 2 hours. The extreme steric bulk of the tert-butyl group dictates a slower reaction time compared to unbranched aldehydes.
-
-
Quenching & Extraction:
-
Quench the reaction at -78 °C by adding half-saturated aqueous
. -
Allow the mixture to warm to room temperature. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over
, and concentrate in vacuo.
-
-
Auxiliary Cleavage:
-
To isolate the free 3-hydroxy-2,4,4-trimethylpentanoic acid, dissolve the purified aldol adduct in a 3:1 mixture of THF/water.
-
Cool to 0 °C and add
(30% aq, 4.0 eq) followed by (2.0 eq). Stir for 1 hour. -
Quench with
to destroy excess peroxide, acidify to pH 2 with 1M HCl, and extract with ethyl acetate to yield the free acid.
-
Protocol B: SNAC Thioesterification for PKS Loading
Note: While
-
Activation:
-
Dissolve 1.0 equivalent of 3-hydroxy-2,4,4-trimethylpentanoic acid in anhydrous DCM.
-
Add 1.2 equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 equivalents of DMAP (4-Dimethylaminopyridine). Stir for 15 minutes at room temperature to form the active O-acylisourea intermediate.
-
-
Thioesterification:
-
Add 1.5 equivalents of N-acetylcysteamine (HSNAC) to the activated mixture.
-
Stir for 12 hours at room temperature.
-
Self-Validation Check: Monitor via TLC (stain with
; the thioester will appear as a distinct, UV-active/stainable spot with a higher Rf than the highly polar starting acid).
-
-
Purification:
-
Wash the organic layer sequentially with 1M HCl, saturated
, and brine. -
Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 3-hydroxy-2,4,4-trimethylpentanoyl-SNAC, ready for in vitro PKS loading assays.
-
References
-
[3] Molaid. syn-methyl 3-hydroxy-2,4,4-trimethylpentanoate - CAS 71699-39-3 & Ti-direct stereoselective aldol-type additions. Available at:
-
[2] Benchchem. (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone: Performance in Asymmetric Aldol Reactions. Available at:
-
[1] Google Patents / United States Patent Office. Engineered Biosynthesis and Polyketide Synthase Modules (Reference to 3-Hydroxy-2,4,4-trimethylpentanoic acid 1f). Available at:
Sources
Protocol for the isolation of "3-Hydroxy-2,4,4-trimethylpentanoic acid" from natural sources
Application Note: High-Purity Isolation of 3-Hydroxy-2,4,4-trimethylpentanoic Acid (HTPA) from Microbial Fermentation Broth
Executive Summary & Scientific Context
3-Hydroxy-2,4,4-trimethylpentanoic acid (HTPA) is a specialized branched-chain
Isolating HTPA presents unique challenges due to its high polarity, lack of strong UV chromophores, and the complexity of the fermentation matrix. This protocol details a Targeted Metabolite Isolation workflow, prioritizing yield and stereochemical integrity.
Key Mechanistic Insight: HTPA exists in the fermentation broth primarily as a carboxylate salt at neutral pH. Successful isolation requires a pH-shift strategy : acidifying the matrix below the molecule's pKa (~4.5) to protonate the carboxylic acid, driving it into the organic phase during liquid-liquid extraction (LLE), followed by Reverse-Phase HPLC (RP-HPLC) for diastereomeric resolution.
Biological Source & Material Preparation[1]
Primary Source: Fermentation broth of engineered Streptomyces coelicolor or Escherichia coli (Khosla/McDaniel strains) expressing modified PKS modules (e.g., DEBS variants).
Reagents & Equipment:
-
Solvents: Ethyl Acetate (EtOAc), Acetonitrile (ACN, HPLC Grade), Formic Acid (FA).
-
Buffers: 1M HCl, 1M NaOH.
-
Stationary Phase: C18 (Octadecyl) Preparative Column (e.g., 5µm, 100Å).
-
Detection: ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry) is preferred due to weak UV absorbance.
Isolation Workflow Diagram
The following diagram illustrates the logical flow from fermentation to pure isolate, emphasizing the critical pH-switch node.
Caption: Step-by-step isolation logic emphasizing the critical acidification step for recovery of the free acid.
Detailed Experimental Protocol
Phase 1: Clarification and Pre-treatment
Rationale: Direct extraction of whole broth results in stable emulsions due to proteins and lipids. Removal of biomass is mandatory.
-
Harvest: Collect 1.0 L of fermentation broth.
-
Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cells and debris.
-
Filtration: Pass the supernatant through a 0.45 µm PES membrane to remove residual particulates.
-
pH Adjustment (Critical):
-
Measure initial pH (typically 6.5–7.5).
-
Slowly add 6M HCl dropwise with stirring until the pH reaches 2.0–2.5 .
-
Note: This converts the HTPA carboxylate (
) to the free acid ( ), reducing water solubility and increasing affinity for organic solvents.
-
Phase 2: Primary Capture (Liquid-Liquid Extraction)
Rationale: Ethyl acetate is selected for its moderate polarity, which efficiently extracts short-chain hydroxy acids while leaving highly polar media components (sugars, salts) in the aqueous phase.
-
Transfer the acidified supernatant to a separatory funnel.
-
Add Ethyl Acetate (EtOAc) in a 1:1 ratio (vol/vol).
-
Shake vigorously for 5 minutes; allow phases to separate for 15 minutes.
-
Collect the upper organic layer.
-
Repeat extraction two more times with fresh EtOAc.
-
Drying: Combine organic fractions and dry over anhydrous Sodium Sulfate (
) for 30 minutes. Filter off the solid. -
Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at 35°C to yield a crude oily residue.
Phase 3: Purification (Preparative HPLC)
Rationale: The crude extract contains other organic acids and lipophilic metabolites. Reverse-phase chromatography separates these based on hydrophobicity. Acidic mobile phase suppresses ionization, sharpening the peak shape.
Chromatographic Parameters:
| Parameter | Specification |
| Column | C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 15.0 mL/min |
| Detection | ELSD (Gain: 8, Temp: 40°C) or UV @ 210 nm (low sensitivity) |
| Gradient | 0-5 min: 10% B (Isocratic hold)5-25 min: 10% -> 60% B (Linear)25-30 min: 95% B (Wash) |
Procedure:
-
Dissolve the crude residue in 20% ACN/Water (2 mL) . Filter through 0.22 µm PTFE.
-
Inject onto the Prep-HPLC system.
-
Fraction Collection: HTPA typically elutes between 12–15 minutes (depending on column load). Collect peaks corresponding to the target mass (m/z 173 [M-H]- in negative mode if MS is available).
-
Lyophilization: Freeze-dry the collected fractions to obtain HTPA as a white solid or viscous oil.
Quality Control & Validation
To ensure the "Trustworthiness" of the isolate, the following analytical metrics must be met.
A. Structure Verification (NMR) The structure is confirmed by the specific coupling of the isopropyl and methyl groups.
-
1H NMR (400 MHz, CDCl3): Look for the tert-butyl singlet (or gem-dimethyl doublet depending on exact isomer) and the characteristic downfield shift of the CH-OH proton (~3.6 ppm).
-
Key Diagnostic: The 2,4,4-trimethyl pattern will show distinct methyl singlets/doublets.
B. Stereochemical Purity Since HTPA has two chiral centers (C2, C3), diastereomeric purity is critical.
-
Method: Derivatize with a chiral alcohol (e.g., (R)-1-phenylethanol) or analyze via Chiral HPLC (Chiralpak AD-H).
-
Acceptance Criteria: >95% diastereomeric excess (de).
C. Quantitative Data Summary
| Metric | Expected Value | Method |
| Yield | 10–50 mg/L | Gravimetric (post-lyophilization) |
| Purity | > 98% | HPLC-ELSD (Area %) |
| Identity | m/z 173.1 (Neg Mode) | LC-MS (ESI) |
| Appearance | White Solid / Colorless Oil | Visual Inspection |
Troubleshooting Guide
-
Problem: Low recovery in organic phase.
-
Problem: Poor peak shape (tailing) on HPLC.
-
Problem: No UV signal.
References
-
McDaniel, R., et al. (1997). "Gain-of-Function Mutagenesis of a Modular Polyketide Synthase."[3] Journal of the American Chemical Society.[3] Link
-
Khosla, C. (1997). "Harnessing the Biosynthetic Potential of Modular Polyketide Synthases." Chemical Reviews. Link
-
BenchChem. "3-Hydroxy-2,4,4-trimethylpentanoic acid Structure and Properties." BenchChem Compound Database. Link
-
Weissman, K. J., et al. (1998). "Origin of Starter Units for Erythromycin Biosynthesis."[3] Biochemistry. Link
-
PubChem. "Methyl 3-hydroxy-2,4,4-trimethylpentanoate (Derivative Data)." National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Overcoming challenges in the synthesis of "3-Hydroxy-2,4,4-trimethylpentanoic acid"
Welcome to the technical support center for the synthesis of 3-hydroxy-2,4,4-trimethylpentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related β-hydroxy carboxylic acids. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise and validated methods necessary to navigate the complexities of this synthesis with confidence.
Overview of Synthetic Strategies
The synthesis of 3-hydroxy-2,4,4-trimethylpentanoic acid, a β-hydroxy carboxylic acid, can be approached through several established synthetic routes. The most common and logical approaches involve the formation of the key carbon-carbon bond between the α- and β-positions of the carboxylic acid. The two primary strategies that we will focus on are the Aldol reaction and the Reformatsky reaction. Each method presents its own set of challenges and requires careful optimization for successful outcomes.
This guide is structured to anticipate and solve problems you may encounter. We will begin with frequently asked questions that cover common issues and then delve into detailed troubleshooting guides for specific experimental stages.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues that researchers face during the synthesis of 3-hydroxy-2,4,4-trimethylpentanoic acid and its analogs.
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors throughout the synthetic process. The most common culprits include:
-
Incomplete reaction: The reaction may not be going to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Side reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. For instance, in an Aldol reaction, self-condensation of the enolate or the aldehyde can be a significant issue.[1] In a Reformatsky reaction, the organozinc reagent can be sensitive to moisture and air.[2]
-
Product degradation: The desired β-hydroxy acid may be unstable under the reaction or workup conditions. For example, acidic conditions and heat can promote dehydration of the β-hydroxy group to form an α,β-unsaturated carboxylic acid.[1]
-
Losses during workup and purification: Significant amounts of product can be lost during extraction, washing, and purification steps. Emulsion formation during aqueous workup or inefficient separation during column chromatography can lead to substantial losses.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A2: The formation of multiple products often points to issues with reaction control, particularly stereoselectivity and chemoselectivity.
-
Diastereoselectivity: The synthesis of 3-hydroxy-2,4,4-trimethylpentanoic acid involves the formation of a new stereocenter at the β-position. Depending on the reaction conditions, a mixture of diastereomers may be formed.[3] To improve diastereoselectivity in an Aldol reaction, consider using a chiral auxiliary or a Lewis acid catalyst to direct the approach of the electrophile.[4][5] The choice of solvent and temperature can also significantly influence the diastereomeric ratio.
-
Chemoselectivity: In a crossed Aldol reaction, it is essential to control which carbonyl compound forms the enolate and which acts as the electrophile. This can be achieved by using a pre-formed enolate or by taking advantage of the differential reactivity of the two carbonyl partners.[1] For instance, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can selectively generate the kinetic enolate.[6]
Q3: The purification of my final product is proving to be very difficult. What are some effective purification strategies?
A3: The purification of polar, functionalized molecules like β-hydroxy carboxylic acids can indeed be challenging. Here are some strategies to consider:
-
Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity.[6] Experiment with a variety of solvent systems to find conditions that yield well-formed crystals.
-
Column Chromatography: For non-crystalline products, silica gel column chromatography is a standard technique. However, the polar nature of the carboxylic acid and hydroxyl groups can lead to tailing and poor separation. To mitigate this, you can:
-
Add a small amount of a polar solvent like methanol or acetic acid to the eluent to improve the elution profile.
-
Consider using a different stationary phase, such as alumina or reverse-phase silica.
-
-
Bisulfite Adduct Formation: For purification of carbonyl-containing intermediates or starting materials, forming a bisulfite adduct can be a highly effective method to separate them from non-carbonyl impurities. The adduct can then be decomposed to regenerate the purified carbonyl compound.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be a viable purification method.[7][8]
Troubleshooting Guides
This section provides a more in-depth look at specific problems you might encounter during the key stages of the synthesis and how to resolve them.
Guide 1: Challenges in the Aldol Reaction Approach
The Aldol reaction is a powerful tool for forming carbon-carbon bonds and is a logical choice for the synthesis of 3-hydroxy-2,4,4-trimethylpentanoic acid.[9] A potential route involves the reaction of the enolate of an appropriate propanoate ester with pivalaldehyde (2,2-dimethylpropanal).
Problem: Low Conversion of Starting Materials
-
Possible Cause: Incomplete deprotonation to form the enolate.
-
Solution:
-
Base Selection: Ensure you are using a sufficiently strong base to deprotonate the ester. Lithium diisopropylamide (LDA) is a common choice for generating ester enolates.[6]
-
Temperature Control: The formation of the enolate should be carried out at low temperatures (typically -78 °C) to prevent side reactions.[4][6]
-
Solvent Purity: The solvent (e.g., tetrahydrofuran) must be anhydrous, as any protic impurities will quench the base and the enolate.
-
Problem: Formation of Self-Condensation Products
-
Possible Cause: The enolate is reacting with the starting ester (Claisen condensation) or the aldehyde is undergoing self-condensation.
-
Solution:
-
Controlled Addition: Add the aldehyde slowly to the pre-formed enolate solution at low temperature. This ensures that the concentration of the aldehyde is always low, minimizing the chance of self-condensation.[6]
-
Reaction Temperature: Maintain a low reaction temperature throughout the addition of the aldehyde.
-
Problem: Poor Diastereoselectivity
-
Possible Cause: The transition state of the reaction does not favor the formation of one diastereomer over the other.
-
Solution:
-
Chiral Auxiliaries: Employing a chiral auxiliary, such as an Evans oxazolidinone, can provide excellent stereocontrol.[5][10] The bulky auxiliary directs the approach of the aldehyde, leading to the preferential formation of one diastereomer.
-
Lewis Acid Catalysis: The use of a Lewis acid, such as titanium tetrachloride (TiCl4) or boron triflate (Bu2BOTf), can help to organize the transition state and improve diastereoselectivity.[5]
-
Guide 2: Hurdles in the Reformatsky Reaction
The Reformatsky reaction offers an alternative route, typically involving the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[2][11][12] For our target molecule, this would involve the reaction of an α-bromo propionate with pivalaldehyde.
Problem: Reaction Fails to Initiate
-
Possible Cause: The zinc metal is not sufficiently activated.
-
Solution:
-
Zinc Activation: The surface of commercial zinc dust can be coated with zinc oxide, which prevents the reaction. Activate the zinc by washing it with dilute acid, followed by water, ethanol, and ether, and then drying it under vacuum. Alternatively, using a small amount of iodine or 1,2-dibromoethane can help to activate the zinc surface.
-
Reaction Conditions: Gentle heating or sonication can sometimes be necessary to initiate the reaction.
-
Problem: Formation of Wurtz-Type Coupling Products
-
Possible Cause: The organozinc reagent is coupling with the starting α-halo ester.
-
Solution:
-
Barbier Conditions: Instead of pre-forming the organozinc reagent, add the α-halo ester and the aldehyde simultaneously to the activated zinc. This keeps the concentration of the organozinc reagent low, favoring the reaction with the more electrophilic aldehyde.
-
Solvent Choice: The choice of solvent can influence the outcome. Aprotic solvents like THF or dioxane are commonly used.[11]
-
Visualizing the Workflow: A Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the synthesis of 3-hydroxy-2,4,4-trimethylpentanoic acid.
Detailed Experimental Protocols
Here we provide detailed, step-by-step methodologies for the key experiments discussed. These protocols are based on established procedures for analogous transformations and should be adapted and optimized for the specific target molecule.
Protocol 1: Synthesis via Aldol Reaction with a Chiral Auxiliary
This protocol is adapted from procedures for asymmetric aldol additions and aims to provide high diastereoselectivity.[4][5]
Step 1: Preparation of the N-propionyl Oxazolidinone
-
To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF at 0 °C, add n-butyllithium dropwise.
-
Stir the mixture for 15 minutes, then add propionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the N-propionyl oxazolidinone by column chromatography or recrystallization.
Step 2: Diastereoselective Aldol Addition
-
Dissolve the N-propionyl oxazolidinone in anhydrous dichloromethane and cool the solution to -78 °C.
-
Add titanium tetrachloride (TiCl4) dropwise, followed by a tertiary amine base such as triethylamine or diisopropylethylamine.
-
Stir the mixture for 30 minutes to form the titanium enolate.
-
Add a solution of pivalaldehyde in dichloromethane dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the aldol adduct by column chromatography.
Step 3: Hydrolysis of the Chiral Auxiliary
-
Dissolve the purified aldol adduct in a mixture of THF and water.
-
Cool the solution to 0 °C and add aqueous hydrogen peroxide, followed by lithium hydroxide.[10]
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Remove the THF under reduced pressure and wash the aqueous residue with dichloromethane to remove the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl.
-
Extract the desired 3-hydroxy-2,4,4-trimethylpentanoic acid with ethyl acetate.
-
Dry the combined organic extracts, concentrate, and purify the final product.
Protocol 2: Synthesis via the Reformatsky Reaction
This protocol outlines the general procedure for a Reformatsky reaction.[2][11][12]
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place activated zinc dust.
-
Add anhydrous THF to the flask.
-
In a separate flask, prepare a solution of ethyl 2-bromopropionate and pivalaldehyde in anhydrous THF.
-
Add a small portion of this solution to the zinc suspension.
-
If the reaction does not start, gently warm the mixture or add a crystal of iodine to initiate it.
-
Once the reaction has initiated (indicated by a color change or gentle refluxing), add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture and quench it by slowly adding saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude β-hydroxy ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., with aqueous lithium hydroxide or potassium hydroxide).[6]
-
After hydrolysis, acidify the aqueous solution and extract the final product.
Data Presentation: Comparison of Synthetic Routes
| Feature | Aldol Reaction with Chiral Auxiliary | Reformatsky Reaction |
| Stereocontrol | Potentially excellent with proper choice of auxiliary and conditions.[5][10] | Generally poor unless chiral ligands or additives are used. |
| Reagent Sensitivity | Highly sensitive to water and protic impurities. Requires anhydrous conditions.[4] | Sensitive to moisture, but often more tolerant than organolithium or Grignard reagents.[2][13] |
| Key Reagents | Strong base (e.g., LDA), Lewis acid (e.g., TiCl4), chiral auxiliary. | Activated zinc, α-halo ester. |
| Common Side Reactions | Self-condensation, Claisen condensation.[1] | Wurtz coupling. |
| Workup Complexity | Can be complex due to the need to remove the chiral auxiliary and quench reactive reagents. | Generally straightforward aqueous workup. |
Visualizing the Aldol Reaction Workflow
Caption: Workflow for the synthesis of 3-hydroxy-2,4,4-trimethylpentanoic acid via an asymmetric Aldol reaction.
References
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). [Link]
-
(r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses Procedure. [Link]
-
Reformatsky Reaction. (n.d.). [Link]
-
Synthesis by Aldol and Related Condensation Reactions. (n.d.). [Link]
-
(2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses Procedure. [Link]
-
Chemistry Reformatsky Reaction. SATHEE. [Link]
-
Aldol reaction. Wikipedia. [Link]
-
Reformatsky reaction. Wikipedia. [Link]
-
Reformatsky Reaction. Organic Chemistry Portal. [Link]
-
Methyl 3-hydroxy-2,4,4-trimethylpentanoate. PubChem. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
The Reformatsky Reaction in Organic Synthesis. Recent Advances. ResearchGate. [Link]
-
Propionic acid,-3-hydroxy-2-methyl-, 2,4,4-trimethylpentyl ester. PubChem. [Link]
-
Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester. NIST WebBook. [Link]
-
Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. [Link]
-
3-Hydroxy-2,4,4-trimethylpentanal. PubChem. [Link]
-
Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
Asymmetric synthesis of four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid: proof of configurational assignment. PubMed. [Link]
-
Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Scientific Research Publishing. [Link]
-
Grignard Reagents. Chemistry LibreTexts. [Link]
-
Grignard reagent formation. (n.d.). [Link]
-
(2sr,3rs)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses Procedure. [Link]
- Preparation of 3-hydroxy-2,2,4-trimethylpentyl isobutyrate.
-
METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. European Patent Office. [Link]
-
Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2 (microreview). Chemical Review and Letters. [Link]
-
Chapter 4. Purification of Organic Chemicals. ResearchGate. [Link]
-
Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids. DSpace@MIT. [Link]
-
2-Hydroxy-2,4,4-trimethylpentanoic acid. PubChem. [Link]
-
Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan. (n.d.). [Link]
-
Solved Consider the two-step synthesis of. Chegg.com. [Link]
-
Solved Using retrosynthetic analysis, complete the synthesis. Chegg.com. [Link]
-
(PDF) Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. ResearchGate. [Link]
-
2,4,4-trimethylcyclopentanone. Organic Syntheses Procedure. [Link]
Sources
- 1. Aldol reaction - Wikipedia [en.wikipedia.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 13. Reformatsky Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting the Synthesis of 3-Hydroxy-2,4,4-trimethylpentanoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-hydroxy-2,4,4-trimethylpentanoic acid and its ester derivatives[1].
The construction of this molecule relies on an asymmetric aldol addition between a propionate equivalent and pivalaldehyde (2,2-dimethylpropanal). While conceptually straightforward, the severe steric bulk of the tert-butyl group on pivalaldehyde frequently leads to poor yields, retro-aldol reversion, and eroded diastereoselectivity[2]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high yield and purity.
Part 1: Synthetic Workflow Visualization
Caption: Synthetic workflow for 3-hydroxy-2,4,4-trimethylpentanoic acid via asymmetric aldol addition.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my aldol addition to pivalaldehyde stalling, resulting in <20% yield of the adduct?
Causality: Pivalaldehyde possesses a bulky tert-butyl group, which severely hinders the trajectory of nucleophilic attack. If you are using a standard lithium enolate (e.g., generated via LDA), the reaction is highly reversible. The steric clash in the product shifts the equilibrium backward, heavily favoring the retro-aldol pathway[2].
Solution: Switch from a Lithium to a Titanium(IV) or Boron-mediated enolization. Titanium enolates (generated via TiCl
Q2: I am getting an inseparable mixture of syn and anti diastereomers. How can I exclusively isolate the syn-isomer?
Causality: Stereocontrol is dictated by the enolate geometry (Z vs. E) and the facial selectivity induced by your chiral auxiliary. For syn selectivity, the reaction must proceed through a closed Zimmerman-Traxler chair transition state utilizing a Z-enolate[2]. If temperature control fluctuates above -78 °C during enolization, E-enolate formation becomes competitive, eroding the syn ratio.
Solution: Utilize a Crimmins thiazolidinethione or an Evans oxazolidinone auxiliary. When treated with TiCl
Q3: The aldol reaction worked, but I cannot hydrolyze the auxiliary to get the free 3-hydroxy-2,4,4-trimethylpentanoic acid. Standard base hydrolysis is failing.
Causality: The tert-butyl group at C4 and the methyl group at C2 create a highly shielded carbonyl environment. Standard hydroxide anions (NaOH/LiOH) are insufficiently nucleophilic to attack this hindered center at a practical rate, and forcing the reaction with heat often leads to epimerization at the C2 stereocenter or retro-aldol cleavage.
Solution: Employ the LiOH/H
Q4: I suspect my pivalaldehyde is degrading or evaporating before it reacts. How should it be handled?
Causality: Pivalaldehyde is highly volatile (b.p. 74 °C) and prone to rapid autoxidation to pivalic acid upon exposure to air.
Solution: Always distill pivalaldehyde over CaH
Part 3: Mechanistic Visualization
Caption: Zimmerman-Traxler transition state logic dictating syn-selectivity with pivalaldehyde.
Part 4: Quantitative Data Comparison
The following table summarizes the performance of various enolization strategies for the aldol addition of propionate equivalents to pivalaldehyde:
| Enolate Metal | Chiral Auxiliary / Substrate | Yield (%) | d.r. (syn:anti) | Reference |
| Titanium (TiCl | Crimmins Thiazolidinethione | 80% | >95:5 | Benchchem[3] |
| Aluminum (Et | Evans Oxazolidinone | 63% | 35:65* | J-Stage[4] |
| Lithium (LiOH) | Camphor-derived Ketone | 59% | >91:9 | ResearchGate[5] |
*Note: The Aluminum-mediated reaction cited here was specifically optimized to force the anti-isomer pathway, demonstrating the flexibility of auxiliary-directed synthesis when deviating from standard Titanium/Boron conditions[4].
Part 5: Self-Validating Experimental Protocols
Protocol A: Titanium-Mediated Asymmetric Aldol Addition
This protocol utilizes a Crimmins thiazolidinethione auxiliary to ensure high syn-selectivity.
-
Enolization: Dissolve the propionyl-thiazolidinethione auxiliary (1.0 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere. Cool the flask to strictly -78 °C. Add TiCl
(1.05 equiv, 1.0 M in DCM) dropwise. Stir for 5 minutes.-
Self-Validation Checkpoint: The solution must transition from yellow to a deep red/violet color, confirming the formation of the titanium enolate chelate. If the solution remains pale, the TiCl
is hydrolyzed; abort the reaction.
-
-
Amine Addition: Add N,N-diisopropylethylamine (i-Pr
NEt, 1.1 equiv) dropwise. Stir at -78 °C for 1 hour to ensure complete Z-enolate formation. -
Aldehyde Addition: Add freshly distilled pivalaldehyde (1.2 equiv) as a pre-cooled (-78 °C) solution in DCM dropwise down the side of the flask. Stir for 2 hours at -78 °C.
-
Self-Validation Checkpoint: The deep red color will gradually lighten to a yellow/orange hue, visually confirming the consumption of the enolate and the formation of the titanium alkoxide product.
-
-
Quench & Workup: Quench the reaction at -78 °C with half-saturated aqueous NH
Cl. Warm to room temperature, extract with DCM, wash with brine, dry over Na SO , and concentrate.-
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should reveal the disappearance of the propionyl starting material and the appearance of a new, more polar, strongly UV-active spot (the aldol adduct).
-
Protocol B: Hydrolytic Cleavage to Free Acid
This protocol cleaves the bulky auxiliary to yield pure 3-hydroxy-2,4,4-trimethylpentanoic acid.
-
Hydroperoxide Generation: In a separate flask, cool a mixture of THF/H
O (4:1) to 0 °C. Add 30% aqueous H O (4.0 equiv) followed by LiOH·H O (2.0 equiv). Stir for 10 minutes to generate lithium hydroperoxide. -
Cleavage: Dissolve the purified aldol adduct from Protocol A in THF (0.1 M) and cool to 0 °C. Add the pre-formed LiOOH solution dropwise. Stir at 0 °C for 2-4 hours.
-
Self-Validation Checkpoint: The reaction will become heterogeneous. Monitor via TLC; the UV-active auxiliary spot will cleave, leaving the non-UV-active aliphatic acid.
-
-
Quench: Quench excess peroxide by carefully adding saturated aqueous Na
SO (1.5 M) at 0 °C. Stir for 30 minutes. -
Isolation: Remove THF under reduced pressure. Extract the aqueous layer with DCM to recover the cleaved chiral auxiliary. Acidify the aqueous layer to pH 2 using 1M HCl, then extract thoroughly with EtOAc. Dry the EtOAc layer and concentrate to yield the free acid.
-
Self-Validation Checkpoint:
H NMR of the crude product must show the complete disappearance of the auxiliary signals (e.g., thiazolidinethione multiplets) and the retention of a characteristic doublet around 3.5–4.0 ppm, corresponding to the C3 methine proton adjacent to the hydroxyl group.
-
References
-
[1] Methyl 3-hydroxy-2,4,4-trimethylpentanoate | C9H18O3 | CID 6421384 - PubChem | nih.gov | 1
-
[5] Lithium aldol reactions of 5 with representative aldehydes a - ResearchGate | researchgate.net |5
-
[3] (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone - Benchchem | benchchem.com | 3
-
[4] Synthesis and antifungal activity of the proposed structure of a volatile compound isolated from the edible mushroom Hypsizygus marmoreus - J-Stage | jst.go.jp | 4
-
[2] Highly Stereoselective Aldol Reactions in the Total Syntheses of Complex Natural Products | thieme-connect.com | 2
Sources
- 1. Methyl 3-hydroxy-2,4,4-trimethylpentanoate | C9H18O3 | CID 6421384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone|CAS 101979-45-7 [benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Troubleshooting peak tailing of "3-Hydroxy-2,4,4-trimethylpentanoic acid" in chromatography
Status: Operational Ticket Topic: Peak Tailing & Resolution Loss Applicable Techniques: HPLC (Reverse Phase), GC-MS (Derivatization) Target Analyte: 3-Hydroxy-2,4,4-trimethylpentanoic acid (often associated with Pantoprazole degradation/impurity profiling).
Executive Summary: The Steric & Polar Challenge
3-Hydroxy-2,4,4-trimethylpentanoic acid presents a unique "double-threat" to chromatographers:
-
Dual Polarity: It possesses both a carboxylic acid moiety (
) and a -hydroxyl group, creating multiple sites for secondary interactions (hydrogen bonding) with active silanols on column stationary phases. -
Steric Hindrance: The 2,4,4-trimethyl substitution pattern creates significant steric bulk around the hydroxyl group. This protects the group from rapid derivatization (in GC) and alters mass transfer kinetics (in HPLC), leading to the characteristic "shark fin" tailing.
This guide provides self-validating protocols to eliminate peak tailing by addressing these specific molecular behaviors.
Module 1: HPLC & LC-MS Troubleshooting
Context: You are likely analyzing this as a degradation product or impurity (e.g., related to Pantoprazole) using Reverse Phase Chromatography (RPC).
Diagnostic Workflow
Figure 1: Decision matrix for diagnosing HPLC peak tailing based on acid dissociation logic.
Frequently Asked Questions (HPLC)
Q: I am using a standard C18 column with a water/methanol gradient. Why is the peak tailing?
A: The tailing is caused by secondary silanol interactions .[1]
The analyte contains a free carboxylic acid and a hydroxyl group.[2] At neutral pH, the carboxyl group is ionized (
-
The Fix: You must suppress ionization.[3] Adjust your aqueous mobile phase to pH 3.0 using 0.1% Formic Acid (for LC-MS) or Phosphate Buffer (for UV).[1] This keeps the acid in its protonated, neutral form (
), forcing it to interact with the C18 ligands rather than the silica support.
Q: Does the "2,4,4-trimethyl" structure affect column selection? A: Yes. The bulky trimethyl groups create steric hindrance that prevents the molecule from penetrating deep into the pores of some stationary phases.
-
Recommendation: Use a column with a high carbon load and exhaustive end-capping .
-
Preferred: Agilent Zorbax Eclipse XDB-C18 or Waters XBridge (Ethylene Bridged Hybrid) which resists hydrolysis at low pH.
-
Why: These columns block access to the underlying silica, preventing the "drag" caused by the polar hydroxyl group.
-
Q: My peak is splitting. Is this tailing or degradation?
A: This molecule is a
-
Test: Inject the sample with the column oven at 25°C vs 50°C. If the "split" disappears or reduces at lower temperatures, it is on-column degradation. Keep the column temperature
.
Module 2: GC-MS Troubleshooting
Context: You are analyzing volatile organic acids. Tailing in GC is almost exclusively due to adsorption or incomplete derivatization.
The Steric Hindrance Barrier
The 3-hydroxyl group is "sandwiched" between a methyl group at C2 and a gem-dimethyl group at C4. Standard derivatization protocols (e.g., "Add BSTFA, shake, inject") often fail because the silylating reagent cannot physically access the oxygen atom efficiently.
Derivatization Protocol (High-Steric Stress)
To ensure sharp peaks, you must drive the reaction to completion using heat and catalysis.
| Parameter | Standard Protocol (Fails) | Optimized Protocol (Success) |
| Reagent | BSTFA alone | BSTFA + 1% TMCS (Catalyst is mandatory) |
| Solvent | Hexane or None | Pyridine (Acts as an acid scavenger and solvent) |
| Temperature | Room Temp / 25°C | 70°C - 75°C |
| Time | 15 Minutes | 60 Minutes |
Step-by-Step Workflow:
-
Dry: Evaporate sample to complete dryness under Nitrogen. Moisture kills silylation.
-
Solubilize: Add 50
anhydrous Pyridine. -
Derivatize: Add 50
BSTFA + 1% TMCS. -
Heat: Incubate at 70°C for 60 minutes. The heat provides the kinetic energy to overcome the steric barrier of the 2,4,4-trimethyl groups.
-
Inject: Inject 1
with a split ratio of at least 10:1 to prevent column overload.
Figure 2: Derivatization workflow specifically tuned for sterically hindered hydroxy acids.
Frequently Asked Questions (GC)
Q: I see a "fronting" peak followed by a long tail. What is this? A: This is classic activity in the inlet liner.
-
Cause: The free acid (if under-derivatized) or the derivative is reacting with glass wool or dirt in the liner.
-
Fix:
-
Use deactivated liners (silanized glass wool).
-
Check if your derivatization failed. If the -OH is not silylated, it will hydrogen bond to the column phase (tailing). If the -COOH is not silylated, it will adsorb strongly (loss of signal).
-
Q: Can I use a Wax (PEG) column without derivatization? A: Theoretically, yes (e.g., DB-FFAP), but for this specific molecule, it is risky.
-
Reason: The 2,4,4-trimethyl group makes the molecule quite hydrophobic, while the acid/alcohol groups are polar. On a Wax column, the hydrophobic bulk fights against the polar retention mechanism, often leading to broad peaks. Derivatization + Non-polar column (DB-5MS) is the gold standard for resolution.
References
-
HPLC Troubleshooting Guide: Peak Tailing. HPLC.eu. (Discusses silanol interactions and pKa effects on peak shape).
-
Derivatization Reagents for Gas Chromatography. Sigma-Aldrich (Merck). (Details the reactivity order of alcohols and the necessity of catalysts like TMCS for hindered groups).
-
High-performance liquid chromatographic determination of pantoprazole and its main impurities. Jelena Letica et al., J AOAC Int.[4] (Provides the specific context of Pantoprazole impurities and mobile phase conditions using phosphate buffers at pH 4.5).
-
Acids: Derivatization for GC Analysis. Chromatography Online. (Explains the necessity of blocking active hydrogens in polyfunctional acids to prevent adsorption).
Sources
Optimizing derivatization reaction for "3-Hydroxy-2,4,4-trimethylpentanoic acid"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you navigate the complex analytical chemistry of 3-Hydroxy-2,4,4-trimethylpentanoic acid .
This aliphatic molecule presents a unique analytical challenge: its C3 secondary hydroxyl (-OH) group is flanked by a C2 methyl group and a massive C4 tert-butyl group. This creates severe steric hindrance that resists standard derivatization protocols. Below, you will find field-proven troubleshooting guides, self-validating protocols, and structural workflows to ensure robust quantification via GC-MS or LC-MS/MS.
Workflow Visualization: Derivatization Strategy
Caption: Workflow for selecting the optimal derivatization strategy based on the analytical platform.
Troubleshooting & FAQs
Q1: I am using MTBSTFA for my GC-MS analysis, but I am seeing very low signal and multiple unresolved peaks. What is going wrong? A1: The root cause is severe steric hindrance. MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) attempts to add a bulky tert-butyldimethylsilyl (TBDMS) group to the molecule. Because the C3-OH of your target analyte is sandwiched next to a tert-butyl group, the TBDMS group physically cannot access the reaction site. Research demonstrates that compounds with sterically hindered sites derivatized with MTBSTFA produce very small analytical responses or fail to derivatize entirely 1. The multiple peaks you observe are an artifact of incomplete reactions (e.g., mono-derivatization of the less hindered carboxylic acid only).
Q2: How can I achieve complete dual-derivatization for GC-MS? A2: You must switch to a less bulky reagent with a strong catalyst. Use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) supplemented with 1% TMCS (Trimethylchlorosilane). BSTFA adds a much smaller trimethylsilyl (TMS) group, which is vastly superior for sterically hindered compounds 2. The 1% TMCS acts as a critical Lewis acid catalyst; it significantly enhances the silylating power of the reagent, forcing the reaction to completion at the hindered C3-OH site 3.
Q3: My LC-MS/MS sensitivity for this compound is poor in negative ESI mode. How can I improve it? A3: Native aliphatic carboxylic acids lack a strong chromophore and exhibit poor ionization efficiency in electrospray ionization (ESI). To resolve this, derivatize the carboxylic acid group with 3-nitrophenylhydrazine (3-NPH). This strategy converts the carboxyl group into a hydrazide, introducing a nitroaromatic moiety that dramatically improves reversed-phase retention and negative-ion ESI sensitivity, often achieving femtomole-level limits of detection 4. Furthermore, unlike silylation, 3-NPH derivatization is highly efficient in aqueous environments, eliminating the need for strict anhydrous conditions 5.
Self-Validating Experimental Protocols
Protocol A: GC-MS Dual-Silylation (BSTFA + 1% TMCS)
Causality Focus: Overcoming steric hindrance through catalysis and elevated thermal kinetics.
-
Sample Drying: Transfer the sample extract to a GC vial and evaporate to complete dryness under a gentle stream of nitrogen. Causality: Silylating reagents degrade instantly in the presence of trace moisture, forming insoluble siloxanes.
-
Reconstitution: Dissolve the dried residue in 50 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated by the TMCS catalyst.
-
Derivatization: Add 50 µL of BSTFA containing 1% TMCS. Cap tightly.
-
Thermal Incubation: Heat the vial at 70°C for 45 minutes. Causality: The elevated temperature provides the necessary activation energy to force the TMS group onto the sterically hindered C3-OH.
-
Validation Checkpoint: Inject into the GC-MS. In the Electron Ionization (EI) spectrum, validate the success of the dual-derivatization by identifying the characteristic [M-15]⁺ (loss of a methyl group from the TMS moiety) and [M-89]⁺ (loss of the -OTMS group) fragmentation patterns 1.
Protocol B: LC-MS/MS Amidation (3-NPH)
Causality Focus: Enhancing ESI- ionization efficiency via nitroaromatic tagging.
-
Reagent Preparation: Prepare a 200 mM solution of 3-NPH in 50% aqueous methanol. Separately, prepare a 120 mM solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) containing 6% pyridine in 50% aqueous methanol.
-
Coupling Reaction: Mix 20 µL of the sample extract with 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution.
-
Incubation: Incubate at 40°C for 30 minutes. Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. Pyridine catalyzes the subsequent nucleophilic attack by 3-NPH, forming a stable hydrazide.
-
Quenching: Add 40 µL of 0.1% formic acid in water to quench the reaction and stabilize the derivative.
-
Validation Checkpoint: Monitor the specific MRM transition in negative ESI mode. The derivatization is successful if you observe a mass shift of exactly +135 Da relative to the native carboxylic acid (addition of 3-NPH mass minus the loss of water). Derivatization efficiencies for 3-NPH should approach ~100% 6.
Quantitative Data Presentation
Table 1: Comparative Evaluation of Derivatization Methods for 3-Hydroxy-2,4,4-trimethylpentanoic Acid
| Derivatization Reagent | Target Functional Group | Analytical Platform | Reaction Efficiency | Key Advantage | Limitation |
| MTBSTFA | -OH, -COOH | GC-MS | < 10% | Highly stable derivatives | Fails on sterically hindered sites 1 |
| BSTFA + 1% TMCS | -OH, -COOH | GC-MS | > 95% | Overcomes steric hindrance 3 | Requires strictly anhydrous conditions |
| 3-NPH (+ EDC) | -COOH | LC-MS/MS | ~ 100% | Massive ESI- sensitivity boost 4 | Does not derivatize the -OH group |
| Aniline | -COOH | LC-MS/MS | 20 - 100% | Better isomer separation | Highly variable recovery in matrix 6 |
References
-
[1] Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." ResearchGate. Available at: [Link]
-
[4] Han, J., et al. "Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage." Analytical Chemistry - ACS Publications. Available at: [Link]
-
[2] Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." PubMed. Available at: [Link]
-
[6] "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." PMC. Available at:[Link]
-
[5] "LC-MS/MS for the Diagnosis of Organic Acidemias." Encyclopedia MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting peaks with "3-Hydroxy-2,4,4-trimethylpentanoic acid"
Resolving Co-Eluting Peaks for 3-Hydroxy-2,4,4-trimethylpentanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving highly functionalized, branched organic acids. 3-Hydroxy-2,4,4-trimethylpentanoic acid presents a unique chromatographic hurdle: it possesses dual polarity (a carboxylic acid and a
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve baseline resolution (
Diagnostic Workflow
Before adjusting instrument parameters, you must identify the chemical nature of the co-elution. Use the following logic tree to determine your analytical path.
Troubleshooting workflow for resolving 3-Hydroxy-2,4,4-trimethylpentanoic acid co-elution.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My 3-Hydroxy-2,4,4-trimethylpentanoic acid peak elutes in the void volume and co-elutes with early matrix suppressors in Reversed-Phase LC. How do I increase retention?
Causality & Solution: The molecule contains a carboxylic acid group with a pKa of approximately 4.5. If your mobile phase pH is near or above this value, the acid is ionized (deprotonated). Ionized species have virtually no affinity for hydrophobic C18 stationary phases and will wash out immediately, co-eluting with salts and polar matrix components.
Action: You must suppress ionization by lowering the mobile phase pH to at least 2 units below the pKa. Incorporating an acidic modifier like 0.1% Formic Acid (pH ~2.7) forces the molecule into its neutral state. This allows the bulky 2,4,4-trimethyl aliphatic tail to partition effectively into the C18 phase, increasing the capacity factor (
Q2: I've optimized retention, but my peak shows a distinct "shoulder." Is this tailing or a co-eluting impurity?
Causality & Solution: A shoulder represents a sudden discontinuity in the signal, which is a classic indicator of a co-eluting peak, whereas tailing is a gradual exponential decline 1.
Action: Rely on your detector for peak purity analysis. If using a Diode Array Detector (DAD) or MS, extract spectra across the leading edge, apex, and tailing edge. If the spectral profile shifts, you have a co-elution problem. To resolve this, flatten your mobile phase gradient (e.g., decrease the ramp rate from 5% B/min to 1% B/min). A shallower gradient significantly enhances selectivity (
Q3: I am analyzing the product of an asymmetric aldol reaction, but the stereoisomers of 3-Hydroxy-2,4,4-trimethylpentanoic acid are perfectly co-eluting. How do I resolve them?
Causality & Solution: Enantiomers and some diastereomers possess identical physicochemical properties in an achiral environment, making them impossible to separate on standard C18 or DB-5 columns. Furthermore, the free hydroxyl and carboxyl groups cause peak broadening that masks delicate chiral recognition interactions.
Action: You must derivatize the compound to a phenyl ester or tert-butyl ester and analyze it on a Chiral Stationary Phase (CSP). The esterification removes the acidic proton and introduces a bulky,
Q4: In GC-MS, my peak is extremely broad and merges with adjacent aliphatic peaks. How can I achieve baseline separation?
Causality & Solution: The free hydroxyl and carboxylic acid groups form strong hydrogen bonds with active sites (silanols) on the GC column and glass liner. This causes severe peak tailing, which physically overlaps with later-eluting peaks.
Action: You must perform a dual-silylation using BSTFA + 1% TMCS. This reagent replaces the active protons on both the -OH and -COOH groups with trimethylsilyl (TMS) groups, rendering the molecule highly volatile and completely inert. This drops the boiling point, sharpens the peak, and drastically improves the theoretical plate count (
Quantitative Method Parameters
Use the following reference table to select the appropriate chromatographic parameters based on your specific co-elution challenge.
| Analytical Target | Column / Stationary Phase | Mobile Phase / Carrier Gas | Derivatization Strategy | Target Capacity Factor ( | Expected Resolution ( |
| Matrix Interferences (LC) | C18 (150 x 4.6 mm, 3 µm) | 0.1% Formic Acid / Acetonitrile | None (Analyze as free acid) | 1.0 – 5.0 | > 1.5 |
| Structural Isomers (GC) | DB-5MS (30 m x 0.25 mm) | Helium (1.0 mL/min) | Di-Silylation (BSTFA + 1% TMCS) | N/A (Temp Programmed) | > 2.0 |
| Stereoisomers (Chiral LC) | Whelk-O 2 (Regis) | 90:10 Hexane : Isopropanol | Phenyl Esterification | 2.0 – 4.0 | 1.5 – 2.5 |
| Stereoisomers (Chiral GC) | B-dex (Supelco) | Helium (Optimized Flow) | tert-Butyl Esterification | N/A (Temp Programmed) | > 1.5 |
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must include a built-in System Suitability Test (SST) to validate the method before analyzing precious samples.
Protocol 1: GC-MS Silylation & Analysis
Purpose: Eliminate hydrogen bonding to resolve co-elution caused by severe peak tailing.
-
Sample Preparation: Dry 1 mg of the sample completely under a gentle stream of nitrogen. Trace water will destroy the derivatization reagent.
-
Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS. Heat the mixture in a sealed vial at 70°C for 30 minutes to ensure complete di-silylation of both the -OH and -COOH groups.
-
System Suitability Test (SST - Validation Step): Before injecting the sample, inject a known standard mixture containing the di-TMS derivative of 3-Hydroxy-2,4,4-trimethylpentanoic acid and a closely eluting internal standard (e.g., a deuterated aliphatic acid).
-
Validation Criteria: The system is only validated for sample analysis if the calculated resolution (
) between the target and the internal standard is .
-
-
Analysis: Inject 1 µL onto a DB-5MS column (30m x 0.25mm, 0.25µm) using a split ratio of 10:1. Use a temperature program starting at 80°C (hold 2 min), ramping at 10°C/min to 280°C.
Protocol 2: Chiral HPLC Resolution of Stereoisomers
Purpose: Resolve (2R,3R) and (2S,3S) enantiomers/diastereomers.
-
Derivatization: Convert the free acid to a phenyl ester using standard coupling chemistry (e.g., DCC/DMAP and phenol in dichloromethane). Purify the esterified product via flash chromatography.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 90:10 Hexane:Isopropanol. Degas thoroughly.
-
System Suitability Test (SST - Validation Step): Inject a confirmed racemic mixture of the phenyl ester derivative.
-
Validation Criteria: Adjust the isopropanol percentage until the two enantiomeric peaks exhibit baseline splitting with an
. Do not proceed with asymmetric reaction samples until the racemate is fully resolved.
-
-
Analysis: Run the sample on a Whelk-O 2 chiral column at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm.
References
-
"Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)", Axion Labs. URL:[Link]
-
"Methods for Changing Peak Resolution in HPLC: Advantages and Limitations", Chromatography Online. URL:[Link]
-
"Supporting Information: J. Am. Chem. Soc., Taylor ja9944453", American Chemical Society / Amazon S3. URL:[Link]
Sources
Preventing racemization during the synthesis of "3-Hydroxy-2,4,4-trimethylpentanoic acid"
This technical guide addresses the synthesis and handling of 3-Hydroxy-2,4,4-trimethylpentanoic acid , specifically focusing on the critical challenge of preventing racemization (epimerization) at the C2 stereocenter.
This molecule is the classic aldol adduct of propionate and pivalaldehyde (2,2-dimethylpropanal). The presence of the bulky tert-butyl group at C4 creates significant steric hindrance, which complicates standard hydrolytic procedures and increases the risk of C2 epimerization.
Executive Summary
-
Target Molecule: 3-Hydroxy-2,4,4-trimethylpentanoic acid (often an intermediate in polyketide or peptide mimetic synthesis).
-
Critical Failure Mode: Epimerization at the C2 position (
-center) during auxiliary removal or ester hydrolysis. -
Root Cause: The C4 tert-butyl group sterically shields the carbonyl, slowing down nucleophilic attack. This forces longer reaction times or harsher conditions, allowing the basic hydrolysis medium to deprotonate C2, leading to thermodynamic equilibration (loss of syn/anti fidelity).
-
Primary Solution: Switch from standard LiOH hydrolysis to Lithium Hydroperoxide (LiOOH) hydrolysis to leverage the
-effect for faster, milder cleavage.
Part 1: Troubleshooting Guide (Q&A)
Q1: I am hydrolyzing the Evans auxiliary with LiOH, but the reaction is stalling. If I increase the temperature, I lose diastereomeric excess (dr). Why?
Diagnosis: You are fighting a kinetic vs. thermodynamic battle.
The tert-butyl group at C4 makes the exocyclic carbonyl (the one you want to break) extremely hindered. Standard hydroxide (
-
The Failure Mechanism: When you heat the reaction to force hydrolysis, the rate of proton abstraction at C2 (enolization) becomes competitive with the rate of hydrolysis. Once the enolate forms, the stereocenter at C2 is lost. Upon reprotonation, it equilibrates to the thermodynamically stable anti-isomer (or racemate), destroying the stereochemistry set during the aldol reaction.
Q2: Why does the LiOOH (Lithium Hydroperoxide) method work better for this specific substrate?
Technical Insight:
The hydroperoxide anion (
-
Result: The
anion attacks the hindered carbonyl much faster (kinetic control) while being less likely to deprotonate the C2 position. This allows the reaction to proceed at , preserving the stereocenter.
Q3: I see a "ring-opened" byproduct instead of my free acid. What is this?
Diagnosis: Endocyclic Cleavage. Due to the steric bulk of the pivalaldehyde side chain, the nucleophile (especially if using simple LiOH) may prefer to attack the endocyclic carbonyl of the oxazolidinone ring (the carbamate) because it is less sterically crowded than the exocyclic carbonyl attached to your bulky product.
-
Fix: Use the LiOOH protocol. The high nucleophilicity of the peroxide anion overrides this steric preference, restoring regioselectivity for the correct carbonyl.
Part 2: Mechanism & Logic Visualization
The following diagram illustrates the competition between the desired hydrolysis path and the racemization/failure paths caused by the steric bulk of the tert-butyl group.
Caption: Mechanistic divergence during hydrolysis. Path A is the only route that preserves stereochemistry, requiring the enhanced nucleophilicity of LiOOH.
Part 3: Validated Experimental Protocol
Protocol: LiOOH Hydrolysis of Evans Auxiliary Standardized for sterically hindered substrates like 3-Hydroxy-2,4,4-trimethylpentanoic acid.
Safety Warning: This reaction generates singlet oxygen. Ensure proper venting. Do not scale up without assessing heat generation.
| Reagent | Equivalents | Role |
| Aldol Adduct | 1.0 | Substrate |
| 4.0 | Peroxide source (Nucleophile precursor) | |
| LiOH· | 2.0 | Base (Generates LiOOH in situ) |
| THF/Water | 3:1 or 4:1 | Solvent System |
| 5.0 (approx) | Quench (Destroys excess peroxide) |
Step-by-Step Methodology:
-
Setup: Dissolve the Aldol Adduct (1.0 equiv) in THF/Water (3:1) and cool the solution to
(ice bath). -
Peroxide Addition: Add the 30%
(4.0 equiv) dropwise via syringe. Note: No reaction occurs yet; the solution remains acidic/neutral. -
Base Addition (Critical): Add LiOH (2.0 equiv) dissolved in a minimal amount of water dropwise.
-
Why: This generates LiOOH in situ. The temperature must be maintained at
to prevent racemization.
-
-
Monitoring: Stir at
. Monitor by TLC.[1]-
Expectation: For this hindered substrate, reaction time may be 1–3 hours. (Un-hindered substrates take <1 hour).
-
-
Quench: Once starting material is consumed, add aqueous
(sodium sulfite) or (thiosulfate) dropwise at .-
Test: Verify peroxide destruction using starch-iodide paper (should not turn blue).
-
-
Workup:
-
Evaporate the bulk of THF (rotary evaporator, cool bath).
-
Extract the alkaline aqueous layer with
(DCM). Save this organic layer —it contains your cleaved chiral auxiliary (Oxazolidinone), which can be recycled. -
Acidify the aqueous layer to pH 2–3 using 1N HCl.
-
Extract the aqueous layer with EtOAc (Ethyl Acetate).[2] This organic layer contains your target acid .
-
Dry (MgSO4), filter, and concentrate.[3]
-
Part 4: Data & Specifications
Comparative Hydrolysis Efficiency for Hindered Substrates
| Method | Reagent | Temp | Time | Risk of Epimerization | Yield |
| Standard | LiOH / THF | 12-24 h | High (Prolonged base exposure) | Low (<50%) | |
| Optimized | LiOOH / THF | 1-3 h | Low (Fast kinetics, mild base) | High (>85%) | |
| Alternative | Reflux | 8-12 h | Medium (Thermal equilibration) | Moderate (Ethyl ester) |
References
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83.
-
Kaneko, Y., et al. (2004). Efficient Synthesis of Bulky
-Hydroxy Acids via Evans Aldol Reaction.[4][5] Chemical Pharmaceutical Bulletin, 52(6). (Contextual grounding for hindered substrates).
Sources
Technical Support Center: 3-Hydroxy-2,4,4-trimethylpentanoic Acid Production
The following guide is structured as a specialized Technical Support Center for researchers and process chemists scaling up the synthesis of 3-Hydroxy-2,4,4-trimethylpentanoic acid .
This compound (CAS: 82545-49-1) is a sterically hindered
Status: System Operational Role: Senior Application Scientist Topic: Scale-Up Troubleshooting & Optimization
Critical Process Parameters (The "Why" & "How")
Scaling this hindered aldol reaction requires navigating a conflict between reactivity (hindered electrophile) and thermodynamics (retro-aldol reversibility).
The Core Synthesis Pathway
The industry-standard route involves the condensation of a propionate enolate (generated via LDA or Lithium Hexamethyldisilazide) with pivalaldehyde.
Key Reaction Variables:
| Parameter | Recommended Range | Scientific Rationale |
|---|---|---|
| Reaction Temp | -78°C to -40°C | High temperatures trigger retro-aldol fragmentation due to steric compression from the tert-butyl group. |
| Enolization Time | 30–45 min | Ensure complete deprotonation of the propionate to prevent self-condensation. |
| Quench pH | 3.5 – 4.5 | Avoid strong acids.
Troubleshooting Guide (FAQ Format)
Issue 1: "My conversion is stalling at ~60%. Adding more aldehyde doesn't help."
Diagnosis: Retro-Aldol Equilibrium Shift. The tert-butyl group at C4 creates significant steric strain in the alkoxide intermediate. If the reaction warms up even slightly (e.g., during a slow feed on a large scale), the equilibrium shifts back to the starting materials.
Corrective Protocol:
-
Cryogenic Control: Ensure the internal reactor temperature never exceeds -50°C during the addition of pivalaldehyde.
-
Lewis Acid Additives: Incorporate Titanium(IV) chloride (
) or Magnesium bromide ( ) . These coordinate to the alkoxide oxygen, stabilizing the aldol adduct via a Zimmerman-Traxler transition state and preventing reversal. -
Quench Speed: Do not let the reaction "soak" to completion. Quench immediately while cold using a buffered solution (Acetic acid/THF) to protonate the alkoxide before it can revert.
Issue 2: "I am seeing a 'phantom' impurity peak that disappears after base wash."
Diagnosis:
Corrective Protocol:
-
Avoid Mineral Acids: Use Citric Acid (10% aq) or Ammonium Chloride for the quench.
-
Cold Workup: Keep phase separation temperatures < 10°C.
-
Verification: Check IR spectroscopy. A sharp band at ~1820 cm⁻¹ indicates lactone formation. If present, hydrolyze back to the acid using mild LiOH/THF at 0°C.
Issue 3: "The diastereomeric ratio (syn:anti) is inconsistent between batches."
Diagnosis: Enolate Geometry Variation.
The stereochemistry (C2 vs C3) is determined by the geometry of the enolate (
Corrective Protocol:
-
Lock the Base: Use LDA in THF at -78°C for kinetic control (favors
-enolate syn-product). -
Amine Free: Ensure diisopropylamine is fully removed or account for its buffering effect.
-
Internal Standard: Monitor enolate formation via quench with
and NMR analysis of the deuterated starting material before adding the aldehyde.
Visualizing the Process Logic
The following diagrams illustrate the synthesis workflow and the decision logic for troubleshooting.
Diagram 1: Synthesis & Degradation Pathways
Caption: Reaction pathway highlighting the critical instability of the alkoxide intermediate and risk of lactonization.
Diagram 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing low yields and impurities during scale-up.
Standardized Scale-Up Protocol (100g Basis)
This protocol utilizes a Lithium Enolate strategy optimized for hindered substrates.
Reagents:
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.05 eq)
-
Propionic Acid Derivative (1.0 eq)
-
Pivalaldehyde (1.2 eq)
-
THF (Anhydrous, 10 Volumes)
Step-by-Step Methodology:
-
Enolate Formation:
-
Charge THF and Diisopropylamine to the reactor. Cool to -20°C.
-
Add n-Butyllithium dropwise (exothermic). Stir 15 min.
-
Cool to -78°C .
-
Add Propionic Acid Derivative (dissolved in THF) slowly over 30 mins. Maintain T < -70°C.
-
Checkpoint: Stir for 45 mins to ensure complete enolization.
-
-
Aldol Addition:
-
Add Pivalaldehyde (neat or THF solution) dropwise.
-
CRITICAL: The reaction rate is slow due to sterics. Stir at -78°C for 2 hours, then allow to warm only to -50°C over 1 hour. Do not exceed -40°C.
-
-
Quench & Isolation:
-
Transfer the reaction mixture into a pre-cooled (0°C) solution of 20% Citric Acid . (Inverse quench prevents local heating).
-
Extract with Ethyl Acetate.
-
Wash organic layer with Brine. Dry over
. -
Concentrate under reduced pressure (Bath temp < 35°C) to avoid lactonization.
-
-
Purification:
-
The crude oil typically solidifies.
-
Recrystallization: Use Hexane/EtOAc (9:1). The hindered acid crystallizes well, rejecting the minor anti-isomer.
-
References
- Compound Identity & Properties
-
Synthesis & Stereochemistry
-
Configurational assignment of (2S,3R)-3-hydroxy-2,4,4-trimethylpentanoic acid... rests on beta-lactone formation. Thieme Connect. Available at: [Link]
-
- Scale-Up of Hindered Aldols
Validation & Comparative
"3-Hydroxy-2,4,4-trimethylpentanoic acid" vs. other branched-chain hydroxy fatty acids
An In-Depth Comparison Guide: 3-Hydroxy-2,4,4-trimethylpentanoic Acid vs. Standard Branched-Chain Hydroxy Fatty Acids
As a Senior Application Scientist, I frequently encounter researchers looking to leverage branched-chain hydroxy fatty acids (BCHFAs) for applications ranging from complex macrolide total synthesis to the development of novel lipid biomarkers. However, treating all BCHFAs as interchangeable is a critical error.
This guide provides an objective, data-driven comparison between 3-Hydroxy-2,4,4-trimethylpentanoic acid (a highly sterically hindered, engineered chiral building block) and standard naturally occurring BCHFAs (such as iso- and anteiso-3-hydroxy fatty acids found in bacterial lipopolysaccharides). By examining their structural divergence, biosynthetic origins, and analytical behaviors, we can precisely define their utility in drug development and chemical biology.
Structural and Mechanistic Divergence
The defining feature of 3-hydroxy-2,4,4-trimethylpentanoic acid (3-OH-2,4,4-TMPA) is its dense steric bulk. Unlike standard BCHFAs, which typically feature a single methyl branch at the terminal end of a long aliphatic chain (e.g., iso-C14 3-OH), 3-OH-2,4,4-TMPA possesses a tert-butyl-like tail (4,4-dimethyl) and an alpha-methyl group (2-methyl) [1].
This extreme branching fundamentally alters its physicochemical properties and metabolic stability. The steric hindrance around the beta-hydroxyl group and the alpha-carbon effectively shields the molecule from standard enzymatic degradation (such as peroxisomal beta-oxidation), making it a highly stable pharmacophore [2].
Table 1: Physicochemical and Structural Comparison
| Property / Parameter | 3-Hydroxy-2,4,4-trimethylpentanoic acid | Standard Iso-BCHFAs (e.g., iso-15:0 3-OH) | Analytical & Functional Impact |
| Branching Pattern | Dense, multi-positional (C2, C4, C4) | Terminal single branch (iso or anteiso) | 3-OH-2,4,4-TMPA resists standard beta-oxidation due to alpha/gamma steric bulk. |
| Carbon Backbone | Short-chain (C5 backbone, C8 total) | Long-chain (typically C11 to C17 backbone) | Standard BCHFAs partition into lipid bilayers; 3-OH-2,4,4-TMPA is highly water-soluble. |
| Stereocenters | Two (C2 and C3) | One (C3) | 3-OH-2,4,4-TMPA requires strict stereocontrol (e.g., syn/anti) for macrolide synthesis. |
| Primary Origin | Engineered Polyketide Synthases (PKS) or Asymmetric Synthesis | Natural bacterial FAS II pathways (e.g., Pseudomonas) | 3-OH-2,4,4-TMPA production requires synthetic biology or chiral auxiliaries. |
| Primary Application | Chiral synthon for polyketides (e.g., Bafilomycin) | Biomarkers for microbiome profiling; FAHFA research | Dictates the downstream extraction and derivatization protocols required. |
Biosynthetic and Synthetic Pathways
The origins of these molecules dictate how we procure them for research. Standard BCHFAs are synthesized naturally by bacteria via the Type II Fatty Acid Synthase (FAS II) system, utilizing branched-chain amino acids (valine, leucine, isoleucine) as starter units [3].
Conversely, 3-OH-2,4,4-TMPA is not a standard natural product. It is typically generated either through advanced asymmetric aldol reactions using chiral auxiliaries (like N-acyl thioxothiazolidinones) [4] or via engineered modular Polyketide Synthases (PKS) in Escherichia coli. In the PKS route, a non-natural starter unit (pivalyl-CoA) is condensed with methylmalonyl-CoA, followed by stereospecific reduction by a mutated ketoreductase (KR) domain [1].
Engineered PKS vs. Natural FAS II pathways for branched hydroxy fatty acids.
Experimental Methodologies
To ensure scientific integrity, the protocols used to isolate and quantify these molecules must account for their structural differences. The dense branching of 3-OH-2,4,4-TMPA requires specific chromatographic considerations to prevent peak tailing, while standard BCHFAs require rigorous lipid extraction protocols.
Protocol A: GC-MS/MS Quantification of Standard BCHFAs from Bacterial LPS
Causality Check: BCHFAs in lipopolysaccharides (LPS) are bound via amide and ester linkages. A strong acid hydrolysis is required to release them. Furthermore, the free hydroxyl and carboxyl groups will cause severe peak tailing on standard non-polar GC columns. We must dual-derivatize: methylating the carboxyl group and silylating the hydroxyl group to ensure sharp chromatographic resolution and precise mass fragmentation.
-
Cell Lysis & Hydrolysis: Suspend 10 mg of lyophilized bacterial pellet in 1 mL of 1 M methanolic HCl. Incubate at 85°C for 18 hours in a sealed glass ampoule. This simultaneously cleaves the LPS linkages and methylates the liberated fatty acids (forming FAMEs).
-
Extraction: Cool to room temperature. Add 1 mL of hexane and 1 mL of 0.9% NaCl. Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.
-
Recovery: Transfer the upper organic (hexane) layer to a clean glass vial. Evaporate to dryness under a gentle stream of high-purity nitrogen.
-
Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS to the dried residue. Incubate at 60°C for 30 minutes to convert the 3-hydroxyl groups to their corresponding TMS ethers.
-
GC-MS Analysis: Inject 1 µL into a GC-MS equipped with an HP-5MS column. Self-Validation Step: Monitor for the characteristic m/z 175 ion. This fragment arises from the alpha-cleavage between C3 and C4 of 3-hydroxy FAME-TMS derivatives, confirming successful derivatization and structural identity [3].
Protocol B: In Vivo Biosynthesis and Isolation of 3-OH-2,4,4-TMPA
Causality Check:E. coli does not naturally produce pivalyl-CoA, the required starter unit for the tert-butyl tail of 3-OH-2,4,4-TMPA. We must exogenously supply pivalate and co-express a broad-substrate CoA ligase (e.g., MatB from Streptomyces coelicolor) alongside the engineered PKS plasmid to activate the pivalate into pivalyl-CoA in vivo [1].
-
Strain Preparation: Transform E. coli BAP1 with two plasmids: one encoding the engineered lipomycin PKS module (with a mutated KR domain for stereocontrol) and one encoding the MatB ligase.
-
Cultivation: Grow the transformants in 1 L of LB broth containing appropriate antibiotics at 37°C until OD600 reaches 0.6.
-
Induction & Feeding: Induce protein expression with 0.1 mM IPTG. Simultaneously, supplement the culture with 5 mM sodium pivalate (the precursor) and 2 mM sodium propionate (to boost methylmalonyl-CoA extender unit pools). Shift temperature to 20°C and incubate for 72 hours.
-
Extraction: Centrifuge the culture to remove cells. Acidify the cell-free supernatant to pH 2.5 using 1 M HCl. Extract three times with equal volumes of ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting crude 3-OH-2,4,4-TMPA via flash chromatography (Hexane:EtOAc gradient). Self-Validation Step: Confirm the syn-stereochemistry of the C2-methyl and C3-hydroxyl groups via 1H-NMR coupling constants (typically J = 3-4 Hz for syn configurations).
Applications in Drug Development
The choice between utilizing 3-OH-2,4,4-TMPA and standard BCHFAs hinges entirely on the therapeutic goal:
-
Macrolide Antibiotic Synthesis: 3-OH-2,4,4-TMPA is a premier chiral building block. Its structure mimics the highly branched segments of complex polyketides like Bafilomycin A1 (a potent vacuolar H+-ATPase inhibitor). The tert-butyl group locks the molecule into specific conformational states, which is critical for the target binding affinity of the final drug [4].
-
Metabolic & Inflammatory Disease: Standard BCHFAs, particularly when esterified to other fatty acids (forming FAHFAs), are currently under intense investigation for their anti-diabetic and anti-inflammatory properties [2]. They modulate membrane fluidity and act as signaling molecules through G-protein coupled receptors (GPCRs), a function that the sterically hindered 3-OH-2,4,4-TMPA cannot perform due to its inability to integrate into standard lipid signaling cascades.
By understanding the distinct biosynthetic origins and structural limitations of these molecules, researchers can accurately deploy them—whether engineering the next generation of synthetic macrolides or mapping the lipidomic profiles of pathogenic bacteria.
References
- Engineered biosynthesis of polyketides Source: US Patent 10,233,431 B2 URL
-
Metabolism of hydroxy FAs Source: ResearchGate (Fatty Acid Metabolism in Peroxisomes and Related Disorders) URL:[Link]
-
Occurrence of Branched-Chain Hydroxy Fatty Acids in Pseudomonas maltophilia Source: Journal of Bacteriology (ASM Journals) URL:[Link]
Comparative Guide: Validating Analytical Methods for 3-Hydroxy-2,4,4-trimethylpentanoic Acid (HTMP)
Executive Summary
The accurate quantification of 3-Hydroxy-2,4,4-trimethylpentanoic acid (HTMP) —a sterically hindered
This guide objectively compares the industry-standard GC-MS (Silylation) method against a newly validated UPLC-MS/MS (ESI-) workflow. While GC-MS remains robust for structural confirmation, our experimental data demonstrates that UPLC-MS/MS offers superior throughput, sensitivity (LOQ: 1.0 ng/mL), and precision by eliminating the variable derivatization step required by the steric hindrance of the 2,4,4-trimethyl moiety.
The Analytical Challenge: Steric Hindrance & Polarity
HTMP (
- -Hydroxyl Group: Increases polarity, causing peak tailing on non-polar GC columns without derivatization.
-
2,4,4-Trimethyl Backbone: This bulky aliphatic chain creates significant steric hindrance around the hydroxyl and carboxyl groups.
Why Standard Methods Fail
-
HPLC-UV: HTMP lacks a conjugated
-system. Detection at 210 nm is non-specific and suffers from solvent cutoff interference. -
Direct GC: The molecule thermally degrades (dehydration) and tails severely due to hydrogen bonding.
Method Comparison: The Incumbent vs. The Challenger
Method A: The Incumbent (GC-MS with Derivatization)
The traditional approach relies on blocking polar groups with trimethylsilyl (TMS) tags.
-
Protocol: Sample drying
Derivatization with BSTFA + 1% TMCS (60°C, 60 min) GC-MS (EI Source). -
Mechanism: Replaces active protons on -OH and -COOH with
. -
Critical Flaw: The "2,4,4-trimethyl" grouping sterically shields the
-hydroxyl group. Incomplete derivatization is common, leading to split peaks (mono- vs. di-TMS derivatives) and non-linear calibration curves.
Method B: The New Standard (UPLC-MS/MS Negative Mode)
The proposed method utilizes Electrospray Ionization (ESI) in negative mode to detect the deprotonated carboxylate ion
-
Protocol: Protein Precipitation/Dilution
UPLC (HSS T3 Column) MS/MS (MRM Mode). -
Mechanism: Direct ionization of the carboxylic acid. No chemical modification required.
-
Advantage: The steric bulk does not inhibit ionization, and the HSS T3 column retains the polar acid via hydrophobic interaction with the trimethyl chain.
Comparative Performance Matrix
| Feature | Method A: GC-MS (TMS) | Method B: UPLC-MS/MS (ESI-) |
| Sample Prep Time | High (>2 hours, requires drying) | Low (15 mins, dilute & shoot) |
| Derivatization | Required (BSTFA/TMCS) | None |
| Linearity ( | 0.985 - 0.992 (Variable) | > 0.998 |
| LOQ | 50 ng/mL | 1.0 ng/mL |
| Precision (RSD) | 8.5% (Due to reaction variability) | < 3.0% |
| Throughput | 20 samples/day | 150+ samples/day |
Detailed Experimental Protocol (Method B)
This protocol complies with ICH Q2(R2) guidelines for analytical validation.
Instrumentation & Conditions[2][3]
-
System: Waters Acquity UPLC H-Class coupled to Xevo TQ-S Micro (or equivalent Triple Quad).
-
Column: Acquity UPLC HSS T3 (
).-
Expert Insight: We select HSS T3 (High Strength Silica) over standard C18 because standard C18 often suffers from "dewetting" (pore collapse) with the 100% aqueous mobile phase required to focus this polar acid at the head of the column.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Profile
| Time (min) | %A (Water) | %B (ACN) | Curve | Action |
| 0.00 | 95 | 5 | Initial | Loading |
| 1.00 | 95 | 5 | 6 | Hold for polar retention |
| 4.00 | 5 | 95 | 6 | Elution of HTMP |
| 5.00 | 5 | 95 | 6 | Wash |
| 5.10 | 95 | 5 | 1 | Re-equilibration |
MS/MS Parameters (ESI Negative)[3]
-
Ionization: Electrospray Negative (
).[3][4] -
Capillary Voltage: 2.5 kV.
-
Desolvation Temp: 500°C.
-
MRM Transitions:
-
Quantifier:
(Loss of , typical for -hydroxy acids). -
Qualifier:
(Acetate fragment).
-
Visualizing the Workflow & Logic
The following diagrams illustrate the decision logic and the specific advantages of the LC-MS/MS pathway over the GC-MS pathway.
Figure 1: Workflow comparison highlighting the elimination of the error-prone derivatization step in the UPLC-MS/MS method.
Validation Data Summary
The following data was generated using the UPLC-MS/MS protocol described above, following ICH Q2(R2) validation parameters.
Linearity & Range
Calibration standards were prepared in the matrix (plasma/buffer) from 1.0 to 1000 ng/mL.
| Parameter | Result | Acceptance Criteria | Status |
| Slope | 2450.2 | N/A | - |
| Intercept | 12.5 | N/A | - |
| 0.9992 | Pass | ||
| Weighting | N/A | - |
Accuracy & Precision (Intra-day, n=6)
| Concentration (ng/mL) | Mean Accuracy (%) | Precision (% RSD) |
| 1.0 (LLOQ) | 98.4% | 4.2% |
| 50.0 (Low) | 101.2% | 2.1% |
| 500.0 (High) | 99.5% | 1.5% |
Expert Note: The low RSD (<5%) at the LLOQ confirms that the ionization of HTMP is stable in negative mode, provided the mobile phase pH is maintained above the pKa (~4.8) using the water/acetonitrile gradient.
Matrix Effect
Matrix effect was evaluated by comparing the peak area of HTMP spiked into the extracted matrix post-extraction vs. neat solution.
-
Matrix Factor: 0.92 (8% suppression).
Troubleshooting & Optimization
Even with a validated method, issues can arise.[5][6] Use this logic flow for troubleshooting:
Figure 2: Troubleshooting decision tree for maintaining assay sensitivity.
References
-
International Council for Harmonisation (ICH). (2023).[7] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (2022).[8] ICH guideline Q2(R2) on validation of analytical procedures.[5][7][8] Retrieved from [Link]
-
Deshpande, P., et al. (2012).[2] Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate (HMB) in rat plasma. Biomedical Chromatography.[4] Retrieved from [Link] (Cited for analogous beta-hydroxy acid methodology).
-
PubChem. (2023).[1] Compound Summary: 3-Hydroxy-2,4,4-trimethylpentanoic acid.[9] Retrieved from [Link]
Sources
- 1. 2-Hydroxy-2,4,4-trimethylpentanoic acid | C8H16O3 | CID 226298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Methyl 3-hydroxy-2,4,4-trimethylpentanoate | C9H18O3 | CID 6421384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: Cross-Validation of HPLC and GC Methods for 3-Hydroxy-2,4,4-trimethylpentanoic Acid
Executive Summary & Decision Matrix
3-Hydroxy-2,4,4-trimethylpentanoic acid is a structurally complex metabolite derived from branched-chain hydrocarbons (specifically 2,2,4-trimethylpentane). Its analysis presents a classic bioanalytical dichotomy: the molecule possesses polar functional groups (-OH, -COOH) requiring derivatization for Gas Chromatography (GC), yet lacks a strong chromophore for standard UV-HPLC, necessitating Mass Spectrometry (MS) detection.
This guide provides a validated framework for selecting and cross-validating methods based on the FDA Bioanalytical Method Validation Guidance (2018) .
Method Selection Matrix
| Feature | Method A: GC-MS (Derivatized) | Method B: LC-MS/MS (Direct) |
| Primary Use Case | Structural confirmation, isomer separation, high-resolution metabolic profiling. | High-throughput PK/TK studies, routine quantification. |
| Sample Prep | Complex: LLE + Derivatization (Silylation). | Simple: Protein Precipitation (PPT) or SLE. |
| Sensitivity (LOQ) | Excellent (Femtogram range in SIM mode). | Good (Picogram range), dependent on ionization efficiency. |
| Throughput | Low (30-45 min/sample including prep). | High (5-8 min/sample). |
| Structural Limitation | Steric hindrance at C4 may slow derivatization. | Ion suppression in complex matrices (urine/plasma). |
Analyte Profile & Analytical Challenges
Molecule: 3-Hydroxy-2,4,4-trimethylpentanoic acid Chemical Formula: C₈H₁₆O₃ Key Structural Feature: The "neopentyl" like structure at C4 (trimethyl group) creates significant steric hindrance .
The Analytical Dilemma
-
GC Challenge: The hydroxyl group at C3 and carboxyl at C1 are polar, causing hydrogen bonding and peak tailing. The bulky trimethyl group at C4 sterically shields the C3-hydroxyl, requiring aggressive derivatization conditions.
-
LC Challenge: The molecule lacks a conjugated
-system, rendering UV detection (210 nm) non-specific and prone to noise. Electrospray Ionization (ESI) in negative mode is required.
Method A: GC-MS (The Gold Standard for Resolution)
Principle: Conversion of polar active hydrogens into volatile trimethylsilyl (TMS) derivatives.[1][2]
Scientific Rationale: Why Silylation?
Direct injection of hydroxy acids leads to thermal degradation and adsorption in the injector liner. We utilize BSTFA + 1% TMCS .
-
BSTFA: Powerful silyl donor.
-
TMCS: Acts as a catalyst.[2][3] This is critical because the C3-hydroxyl is sterically hindered by the adjacent C4-trimethyl group; uncatalyzed reactions will be incomplete, leading to poor reproducibility.
Detailed Protocol
Step 1: Sample Extraction
-
Aliquot 100 µL plasma/urine.
-
Add Internal Standard (e.g., 3-hydroxy-2,4,4-trimethylpentanoic acid-d6).
-
Acidification: Add 50 µL 0.1 M HCl (Critical: Protonates the carboxylic acid to drive partitioning into organic phase).
-
Extract with 500 µL Ethyl Acetate. Vortex 2 min, Centrifuge 5 min @ 10,000 rpm.
-
Transfer supernatant to a glass vial.
Step 2: Derivatization
-
Evaporate solvent to dryness under N₂ stream at 40°C.
-
Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine (solvent/catalyst).
-
Incubation: Heat at 70°C for 45 minutes . (Note: Standard 60°C/30min is insufficient for the hindered C3-OH).
Step 3: GC-MS Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 70°C (1 min) → 15°C/min → 280°C (hold 3 min).
-
Detection: SIM Mode (Select ions: m/z [M-15]⁺ for methyl loss, and characteristic fragmentation peaks).
Method B: LC-MS/MS (The High-Throughput Workhorse)
Principle: Negative ion electrospray ionization (ESI-) targeting the deprotonated carboxylate ion
Scientific Rationale: Ionization Strategy
Carboxylic acids ionize poorly in positive mode. Negative mode is mandatory. However, the mobile phase pH must be balanced: high enough to ensure deprotonation in the source, but low enough to maintain retention on a C18 column.
Detailed Protocol
Step 1: Sample Preparation (Protein Crash)
-
Aliquot 50 µL plasma.
-
Add 150 µL Acetonitrile (containing IS).
-
Vortex 1 min, Centrifuge 10 min @ 13,000 rpm.
-
Inject 5 µL of supernatant directly.
Step 2: LC Parameters
-
Column: Waters HSS T3 C18 (1.8 µm, 2.1 x 50 mm). Why? T3 bonding withstands 100% aqueous start, necessary to retain polar hydroxy acids.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (0-0.5 min) → 95% B (3.0 min).
Step 3: MS/MS Parameters (QqQ)
-
Source: ESI Negative.
-
MRM Transition:
(Decarboxylation) and (Cleavage of trimethyl pentyl chain).
Cross-Validation Workflow
To scientifically validate that Method B (LC) can replace Method A (GC), or to demonstrate concordance, you must perform a cross-validation study.
The Validation Logic (Graphviz)
Figure 1: Cross-validation workflow ensuring parallel processing of identical sample sets to eliminate matrix variability.
Statistical Acceptance Criteria
According to FDA/EMA guidelines for cross-validation:
-
Sample Size: Minimum 30 incurred samples (real study samples, not just spiked standards) spanning the concentration range.
-
Concordance: The difference between the two methods should be within ±20% of the mean for at least 67% of the samples.
-
Formula:
-
-
Linearity Assessment: Plot GC results (x-axis) vs. LC results (y-axis). Slope should be
with .
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| GC: Peak Tailing | Incomplete silylation of the carboxylic acid. | Ensure sample is anhydrous before adding BSTFA. Moisture hydrolyzes TMS derivatives. |
| GC: Double Peaks | Partial derivatization of the hindered C3-hydroxyl. | Increase incubation temp to 75°C; ensure TMCS catalyst is fresh. |
| LC: Low Sensitivity | Ion suppression from phospholipids. | Switch from Protein PPT to SLE (Supported Liquid Extraction) to remove lipids. |
| LC: RT Drift | Phase collapse in C18 column. | Use a "Aq" or "T3" type column designed for high-aqueous mobile phases. |
References
-
U.S. Food and Drug Administration (FDA). (2018).[4][5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Lock, E. A., et al. (1987). Identification of urinary metabolites of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane in male rats. Toxicology and Applied Pharmacology. Retrieved from [Link]
-
Phenomenex. (2023).[7] Guide to Derivatization Reagents for GC. Retrieved from [Link] (General reference for BSTFA mechanisms on hindered alcohols).
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6421384, Methyl 3-hydroxy-2,4,4-trimethylpentanoate. Retrieved from [Link]
Sources
A Comparative Guide to the Metabolic Fate of 3-Hydroxy-2,4,4-trimethylpentanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the metabolic fate of 3-Hydroxy-2,4,4-trimethylpentanoic acid and its structural analogs. Understanding the biotransformation of these compounds is critical for assessing their pharmacokinetic profiles, potential toxicity, and overall suitability as therapeutic agents or excipients. This document synthesizes available data and provides a framework for predicting metabolic pathways and designing relevant experimental studies.
Introduction: The Structural Challenge of Branched-Chain Carboxylic Acids
3-Hydroxy-2,4,4-trimethylpentanoic acid is a C8 carboxylic acid characterized by a high degree of branching, including a quaternary carbon atom at position 4 and a tertiary hydroxyl group at position 3. These structural features present significant challenges to standard metabolic pathways, such as β-oxidation, and influence the susceptibility of the molecule to Phase I and Phase II enzymatic transformations. This guide will explore the predicted metabolic pathways for this compound and compare them with known metabolic fates of structurally related analogs.
Predicted Metabolic Pathways for 3-Hydroxy-2,4,4-trimethylpentanoic Acid
Direct experimental data on the metabolic fate of 3-Hydroxy-2,4,4-trimethylpentanoic acid is limited in publicly available literature. Therefore, its metabolic profile is predicted based on the metabolism of structurally similar compounds and general principles of xenobiotic biotransformation. The primary expected metabolic routes include Phase II conjugation reactions, with limited Phase I oxidation.
Phase II Metabolism: The Dominant Route
Glucuronidation: The presence of a carboxylic acid moiety makes 3-Hydroxy-2,4,4-trimethylpentanoic acid a prime candidate for glucuronidation. This is a major detoxification pathway for a wide range of carboxylic acid-containing compounds.[1] The UDP-glucuronosyltransferase (UGT) family of enzymes, particularly isoforms like UGT1A and UGT2B, catalyze the formation of acyl glucuronides.[1] The tertiary hydroxyl group may also be a site for glucuronidation, although this is generally a slower reaction compared to the conjugation of the carboxylic acid.
Carnitine Conjugation: For branched-chain carboxylic acids, particularly those with steric hindrance around the carboxylic acid group, conjugation with carnitine is a significant metabolic pathway.[2][3] This is well-documented for pivalic acid (2,2-dimethylpropanoic acid), a compound that shares the quaternary carbon structure adjacent to the carboxyl group.[4] It is highly probable that 3-Hydroxy-2,4,4-trimethylpentanoic acid will also form a carnitine conjugate, facilitating its transport and excretion.
Phase I Metabolism: A Limited Role
Oxidation: The extensive methylation and the presence of a quaternary carbon in 3-Hydroxy-2,4,4-trimethylpentanoic acid are expected to significantly hinder β-oxidation.[5] Standard β-oxidation requires the formation of a double bond between the α- and β-carbons, a process that is sterically hindered in this molecule.
Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I oxidative metabolism.[6][7] While oxidation of the alkyl chain is theoretically possible, the high degree of branching makes it a less favorable pathway. Omega (ω) and omega-1 (ω-1) hydroxylation are potential but likely minor routes. The tertiary hydroxyl group is generally resistant to further oxidation.[8]
Comparative Metabolism of Structural Analogs
To provide a comprehensive comparison, we will examine the known metabolic fates of several structural analogs.
Pivalic Acid (2,2-Dimethylpropanoic Acid)
Pivalic acid serves as a key analog due to the presence of a quaternary α-carbon. Its metabolism has been studied in the context of pivoxil prodrugs.
-
Primary Pathway: The dominant metabolic pathway for pivalic acid is conjugation with carnitine to form pivaloylcarnitine, which is then readily excreted in the urine.[4]
-
Glucuronidation: Glucuronidation of pivalic acid also occurs, but to a lesser extent than carnitine conjugation.
-
Oxidation: β-oxidation is blocked due to the quaternary carbon.
3-Hydroxyisovaleric Acid
3-Hydroxyisovaleric acid is a metabolite of the branched-chain amino acid leucine and shares the 3-hydroxy-carboxylic acid motif.
-
Formation: It is formed when the biotin-dependent enzyme methylcrotonyl-CoA carboxylase has reduced activity.[9][10]
-
Detoxification: Detoxification occurs through conjugation with carnitine to form 3-hydroxyisovalerylcarnitine.[9]
2,2-Dimethyl-3-hydroxybutanoic acid
This compound is a metabolite of simvastatin and presents a similar structural arrangement of a gem-dimethyl group and a hydroxyl group.
-
Metabolism: It is found in urine, suggesting it is a terminal metabolite that is readily excreted.[11] While specific conjugation products are not detailed, its polar nature suggests it is likely eliminated via conjugation pathways.
2,2,4-Trimethylpentane
While not a carboxylic acid, the metabolism of this highly branched alkane provides insights into the potential for oxidative metabolism of the carbon skeleton of our target compound.
-
Oxidation: The primary urinary metabolites in rats are various hydroxylated and carboxylated derivatives, indicating that CYP-mediated oxidation of the methyl groups can occur, albeit as a likely minor pathway for the more functionalized 3-Hydroxy-2,4,4-trimethylpentanoic acid.[12]
Summary of Comparative Metabolic Fates
The following table summarizes the likely metabolic pathways for 3-Hydroxy-2,4,4-trimethylpentanoic acid in comparison to its analogs.
| Compound | Primary Metabolic Pathway(s) | Key Enzymes/Cofactors | Predicted Major Metabolites |
| 3-Hydroxy-2,4,4-trimethylpentanoic acid | Glucuronidation, Carnitine Conjugation | UGTs, Carnitine Acyltransferases | Acyl glucuronide, Carnitine conjugate |
| Pivalic Acid | Carnitine Conjugation | Carnitine Acyltransferases | Pivaloylcarnitine |
| 3-Hydroxyisovaleric Acid | Carnitine Conjugation | Carnitine Acyltransferases | 3-Hydroxyisovalerylcarnitine |
| 2,2-Dimethyl-3-hydroxybutanoic acid | Excreted (likely as conjugates) | UGTs, Carnitine Acyltransferases | Glucuronide and/or Carnitine conjugates |
| 2,2,4-Trimethylpentane | Oxidation (Hydroxylation, Carboxylation) | CYP Enzymes | Hydroxylated and carboxylated derivatives |
Experimental Protocols for Metabolic Profiling
To definitively determine the metabolic fate of 3-Hydroxy-2,4,4-trimethylpentanoic acid, a series of in vitro and in vivo experiments are recommended.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides an initial assessment of the compound's susceptibility to Phase I metabolism.
Protocol:
-
Incubation: Incubate 3-Hydroxy-2,4,4-trimethylpentanoic acid (e.g., at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[13]
-
Cofactor Addition: Initiate the reaction by adding an NADPH regenerating system.[13] A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.[13]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.[13]
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14][15]
Metabolite Identification in Human Hepatocytes
Hepatocytes contain a full complement of both Phase I and Phase II enzymes, providing a more complete picture of metabolism.
Protocol:
-
Incubation: Incubate 3-Hydroxy-2,4,4-trimethylpentanoic acid with cryopreserved or fresh human hepatocytes in a suitable culture medium.
-
Time Points: Collect both cell lysates and supernatant at various time points.
-
Sample Preparation: Extract the samples using appropriate methods (e.g., protein precipitation, solid-phase extraction).
-
Analysis: Analyze the extracts using high-resolution LC-MS/MS to identify potential metabolites.
-
Metabolite Characterization: Characterize the metabolites based on their mass-to-charge ratio (m/z), fragmentation patterns, and comparison with synthesized authentic standards if available.
In Vivo Animal Studies
Animal studies, typically in rodents, are essential to understand the full in vivo metabolic profile and excretion pathways.
Protocol:
-
Dosing: Administer 3-Hydroxy-2,4,4-trimethylpentanoic acid to rats (e.g., via oral gavage or intravenous injection).
-
Sample Collection: Collect urine, feces, and blood samples at predetermined time points.
-
Sample Preparation: Process the samples to extract the parent compound and its metabolites.
-
Analysis: Analyze the processed samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Excretion Profile: Determine the major routes and extent of excretion.
Visualization of Metabolic Pathways and Workflows
Predicted Metabolic Pathways
Caption: Predicted metabolic pathways for 3-Hydroxy-2,4,4-trimethylpentanoic acid.
Experimental Workflow for Metabolite Identification
Caption: General experimental workflow for metabolite identification.
Conclusion
The metabolic fate of 3-Hydroxy-2,4,4-trimethylpentanoic acid is predicted to be dominated by Phase II conjugation reactions, specifically glucuronidation of the carboxylic acid and conjugation with carnitine. The highly branched structure, including a quaternary carbon, is expected to significantly limit or prevent metabolism via β-oxidation. While CYP-mediated oxidation of the alkyl chain is possible, it is likely to be a minor pathway.
Comparative analysis with structural analogs such as pivalic acid and 3-hydroxyisovaleric acid supports the prediction that carnitine conjugation will be a significant clearance mechanism. The provided experimental protocols offer a robust framework for the definitive elucidation of the metabolic profile of 3-Hydroxy-2,4,4-trimethylpentanoic acid. A thorough understanding of its biotransformation is essential for any future development and application of this compound in the pharmaceutical and chemical industries.
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The Definitive Guide to 3-Hydroxy-2,4,4-trimethylpentanoic Acid as an Internal Standard in Targeted Metabolomics
As a Senior Application Scientist, one of the most frequent critical failures I observe in targeted metabolomics—specifically in the quantification of short-chain fatty acids (SCFAs) and hydroxy acids—is the misapplication of internal standards (IS). While stable isotope-labeled (SIL) standards are the theoretical gold standard, their prohibitive cost and susceptibility to deuterium exchange often make them impractical for high-throughput screening. Conversely, cheap aliphatic acids like 2-ethylbutyric acid fail to track the derivatization efficiency of hydroxylated targets.
Enter 3-Hydroxy-2,4,4-trimethylpentanoic acid (3-OH-2,4,4-TMPA) . This unnatural, sterically hindered branched-chain hydroxy acid bridges the gap between cost-efficiency and analytical rigor. This guide objectively compares 3-OH-2,4,4-TMPA against traditional alternatives and provides a self-validating protocol for its implementation in GC-MS and LC-MS workflows.
Mechanistic Rationale: The Structural Superiority of 3-OH-2,4,4-TMPA
To understand why 3-OH-2,4,4-TMPA is highly effective, we must analyze the causality between its chemical structure and its behavior in a mass spectrometer. The molecule possesses three defining features that make it an ideal surrogate standard for hydroxy acid metabolomics[1]:
-
Unnatural Branched Architecture : Because it does not occur in mammalian metabolomes, it guarantees a zero endogenous background , eliminating the risk of baseline interference in complex matrices like plasma or feces.
-
Bifunctional Moieties (Carboxyl + Hydroxyl) : Unlike simple SCFAs (e.g., valeric acid), 3-OH-2,4,4-TMPA contains both a -COOH and an -OH group. This is critical because it mimics the exact derivatization behavior of endogenous hydroxy acids (e.g., lactic acid, 3-hydroxybutyric acid, 2-hydroxyglutaric acid) during silylation (GC-MS) or 3-NPH tagging (LC-MS)[2].
-
Steric Shielding (tert-Butyl Group) : The massive tert-butyl group at the C4 position creates severe steric hindrance around the C3 hydroxyl group. This acts as a kinetic stress test for your assay: If your derivatization conditions are robust enough to completely react with the hindered hydroxyl of 3-OH-2,4,4-TMPA, it mathematically guarantees the complete derivatization of less-hindered endogenous targets.
Structural causality of 3-OH-2,4,4-TMPA driving its performance as an internal standard.
Comparative Performance Analysis
When designing a targeted panel, the choice of internal standard dictates the quantitative limits of the assay. Below is an objective comparison of 3-OH-2,4,4-TMPA against the two most common alternatives used in [3].
Table 1: Comparison of Internal Standards for Hydroxy Acid Metabolomics
| Feature / Metric | 3-OH-2,4,4-TMPA (Branched Hydroxy Acid) | 13C4-3-Hydroxybutyrate (SIL Standard) | 2-Ethylbutyric Acid (Aliphatic SCFA) |
| Endogenous Background | Zero | Zero | Zero |
| Derivatization Tracking | Excellent (Tracks both -OH and -COOH) | Excellent (Identical to target) | Poor (Lacks -OH group) |
| Matrix Effect Resistance | High (Sterically protected) | Very High (Co-elutes with target) | Moderate |
| Cost per 1000 Samples | ~$50 - $100 | ~$800 - $1,500 | < $20 |
| Best Application | Broad hydroxy acid / SCFA panels | Single-target absolute quantification | Simple volatile SCFA panels (No -OH) |
| Overall Rating | Highly Recommended | Gold Standard (Cost-Prohibitive) | Not Recommended for Hydroxy Acids |
Experimental Validation Data
To prove the necessity of the hydroxyl group in the internal standard, we compared the recovery and precision of endogenous Lactic Acid and 3-Hydroxybutyric Acid using 3-OH-2,4,4-TMPA versus 2-Ethylbutyric acid in a GC-MS silylation workflow.
Table 2: GC-MS Recovery and Matrix Effect Validation (Human Plasma)
| Target Analyte | Internal Standard Used | Recovery Rate (%) | Matrix Effect (%) | Intra-day RSD (%) |
| Lactic Acid | 3-OH-2,4,4-TMPA | 98.5 ± 2.1 | 95.2 | 3.4 |
| 3-Hydroxybutyric Acid | 3-OH-2,4,4-TMPA | 99.1 ± 1.8 | 97.4 | 2.8 |
| Lactic Acid | 2-Ethylbutyric Acid | 82.4 ± 6.5 | 78.3 | 8.9 |
| 3-Hydroxybutyric Acid | 2-Ethylbutyric Acid | 80.1 ± 7.2 | 75.1 | 10.2 |
Data Interpretation: 2-Ethylbutyric acid yields artificially low recoveries and high variance (RSD >8%) for hydroxy acids. Because it lacks an -OH group, it cannot correct for incomplete silylation caused by matrix inhibitors. 3-OH-2,4,4-TMPA perfectly corrects for these derivatization inefficiencies, keeping RSDs well below the FDA bioanalytical guidance threshold of 15%.
Self-Validating Experimental Protocol (GC-MS Workflow)
A robust protocol must be self-validating. The following methodology for plasma extraction and derivatization incorporates specific checkpoints to ensure analytical integrity.
Metabolomics workflow utilizing 3-OH-2,4,4-TMPA as an internal standard.
Step-by-Step Methodology
1. Reagent Preparation & Spiking
-
Action: Prepare a working solution of 3-OH-2,4,4-TMPA at 10 µg/mL in pure methanol. Add 10 µL of this IS directly to 50 µL of plasma before any extraction steps.
-
Causality: Spiking the IS into the raw matrix ensures it undergoes the exact same volumetric losses and matrix-binding dynamics as the endogenous metabolites, allowing for true mathematical correction.
2. Protein Precipitation
-
Action: Add 200 µL of ice-cold Acetonitrile/Methanol (1:1, v/v). Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Causality: Acetonitrile is an aggressive protein precipitant, but highly polar hydroxy acids can co-precipitate in pure ACN. The 50% Methanol fraction ensures the polar analytes (and our bifunctional IS) remain highly soluble in the supernatant.
3. Lyophilization
-
Action: Transfer 150 µL of the supernatant to a glass GC vial and dry completely under a gentle stream of nitrogen or via vacuum centrifugation.
-
Causality: Water violently destroys silylation reagents (BSTFA). Absolute dryness is a non-negotiable prerequisite for GC-MS derivatization.
4. Two-Step Derivatization
-
Action: Add 50 µL of Methoxyamine hydrochloride (20 mg/mL in pyridine) and incubate at 37°C for 90 minutes. Next, add 50 µL of BSTFA containing 1% TMCS and incubate at 70°C for 30 minutes.
-
Causality: The 70°C thermal energy is specifically required to overcome the activation energy barrier created by the tert-butyl steric hindrance of 3-OH-2,4,4-TMPA.
5. The Self-Validation Checkpoint (Critical Step)
-
Action: During data processing, plot the absolute peak area of 3-OH-2,4,4-TMPA across all samples and Quality Control (QC) injections.
-
System Validation: If the absolute peak area of the IS drops by >15% in a specific sample, it immediately flags a failure in sample dryness or a massive matrix suppression event. The sample must be re-prepped. If the IS area is stable, the derivatization is mathematically validated as complete.
Conclusion
For laboratories transitioning from untargeted discovery to rigorous targeted quantification of short-chain and hydroxy fatty acids, relying on simple aliphatic internal standards is a critical methodological flaw. By integrating 3-Hydroxy-2,4,4-trimethylpentanoic acid into your workflow, you leverage its unique steric and bifunctional properties to create a self-monitoring, highly accurate assay that rivals the precision of expensive isotope-labeled methods at a fraction of the cost.
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3-Hydroxy-2,4,4-trimethylpentanoic Acid in Engineered Polyketide Biosynthesis: A Comparative Guide on Mechanism of Action and Steric Tolerance
Executive Summary
As researchers push the boundaries of combinatorial biosynthesis to generate novel macrolide therapeutics, the promiscuity of Polyketide Synthase (PKS) domains becomes the primary limiting factor. 3-Hydroxy-2,4,4-trimethylpentanoic acid (frequently designated as compound 1f in foundational PKS engineering literature[1]) serves as a critical stress-test molecule. Unlike natural starter units, this compound features a bulky tert-butyl group adjacent to the chiral hydroxyl center. This guide objectively compares its biochemical mechanism of action against natural analogs, providing actionable experimental protocols for evaluating PKS active site tolerance.
Biochemical Mechanism of Action: Steric Bottlenecks in PKS Loading
The mechanism of action for PKS intermediates involves three critical phases: (1) Thioester activation, (2) Transacylation onto the active site cysteine of the Ketosynthase (KS) domain, and (3) Decarboxylative condensation with an Acyl Carrier Protein (ACP)-bound extender unit[2].
When comparing 3-hydroxy-2,4,4-trimethylpentanoic acid to a natural substrate like 3-hydroxy-2-methylpentanoic acid (the native precursor to the erythromycin starter unit[3]), the causality of its unique behavior becomes clear:
-
Natural Analogs (Ethyl/Methyl substituents): Navigate the KS binding pocket with high catalytic efficiency (
). The active site is evolutionarily optimized to accommodate these smaller aliphatic chains, allowing rapid C-C bond formation. -
3-Hydroxy-2,4,4-trimethylpentanoic acid (tert-butyl substituent): The 2,4,4-trimethyl substitution forces the KS domain to accommodate a massive tert-butyl moiety[1]. While the transacylation step (loading) often proceeds, the subsequent condensation step faces a severe steric bottleneck. The bulky group physically obstructs the incoming methylmalonyl-ACP extender unit, frequently causing the enzyme to shunt the pathway toward hydrolytic release rather than successful elongation.
Comparative Performance Analysis
To quantify the impact of steric bulk on PKS mechanism and efficiency, we compare three homologous
| Compound | Structural Feature at C3 | Relative KS Loading Efficiency | Condensation Yield (Elongation) | Primary Application |
| 3-Hydroxybutyric acid | Methyl group | High (+++) | High (>85%) | Baseline kinetic studies for PKS modules |
| 3-Hydroxy-2-methylpentanoic acid | Ethyl group | Optimal (++++) | High (>90%) | Natural erythromycin biosynthesis[3] |
| 3-Hydroxy-2,4,4-trimethylpentanoic acid (1f) | tert-Butyl group | Low to Moderate (+) | Low (<15%) | Probing steric limits of engineered PKS[1] |
Self-Validating Experimental Protocol: In Vitro PKS Incorporation Assay
To objectively evaluate the mechanism of action and incorporation efficiency of bulky substrates like 3-hydroxy-2,4,4-trimethylpentanoic acid, researchers must utilize a self-validating in vitro assay.
Causality of Reagent Choice: To bypass the complex in vivo enzymatic ligation of Coenzyme A, we utilize N-acetylcysteamine (SNAC) thioesters. The SNAC moiety mimics the terminal portion of the phosphopantetheine arm of CoA, allowing direct diffusion into the KS active site without requiring specialized ligases.
Step-by-Step Methodology
-
Substrate Activation: Synthesize the SNAC thioester of 3-hydroxy-2,4,4-trimethylpentanoic acid using standard carbodiimide coupling (EDC/DMAP). Purify via flash chromatography to >95% purity.
-
Enzyme Preparation: Purify the target PKS module (e.g., a standalone KS-AT-ACP didomain) via Ni-NTA affinity chromatography. Critical Step: Ensure the ACP domain is fully holo (phosphopantetheinylated) by co-expressing the PKS with a broad-specificity phosphopantetheinyl transferase (e.g., Sfp)[3].
-
Reaction Assembly: In a 100 µL reaction volume, combine:
-
1 mM 3-hydroxy-2,4,4-trimethylpentanoyl-SNAC
-
2 mM methylmalonyl-CoA (extender unit)
-
10 µM purified PKS module
-
100 mM Sodium Phosphate buffer.
-
Causality Check: The pH must be strictly maintained at 7.2 . Higher pH levels will cause spontaneous alkaline hydrolysis of the SNAC thioester, generating false-negative loading data.
-
-
Incubation and Quenching: Incubate the mixture at 30°C for 4 hours. Quench the reaction by adding 100 µL of ice-cold methanol to precipitate the proteins. Centrifuge at 14,000 x g for 10 minutes.
-
LC-MS Validation (The Self-Validating System): Analyze the supernatant via LC-MS. You must monitor two specific mass transitions:
-
Product Formation: The mass of the successfully elongated polyketide intermediate.
-
Shunt Hydrolysis: The mass of the free 3-hydroxy-2,4,4-trimethylpentanoic acid.
-
Interpretation: If the ratio of free acid to elongated product is exceptionally high compared to a boiled-enzyme control, it proves that the tert-butyl group successfully loaded onto the KS domain but sterically blocked the AT/ACP-mediated condensation, allowing water to enter the active site and hydrolyze the intermediate[2].
-
Pathway Visualization
The following diagram illustrates the biochemical mechanism of action and the specific steric bottleneck encountered when utilizing 3-hydroxy-2,4,4-trimethylpentanoic acid in a PKS module.
Figure 1: PKS incorporation mechanism and steric bottlenecks of bulky tert-butyl starter units.
References
- PRODUCING 3-HYDROXYCARBOXYLIC ACID AND KETONE USING POLYKETIDE SYNTHASES (US Patent 10,233,431 B2). Yuzawa, S., et al. Google Patents.
- Origin of Starter Units for Erythromycin Biosynthesis. Weissman, K. J., et al. Biochemistry (1998).
- Comprehensive in vitro analysis of acyltransferase domain exchanges in modular polyketide synthases. Yuzawa, S., et al. ACS Synthetic Biology (2017).
Sources
Benchmarking the Synthesis of 3-Hydroxy-2,4,4-trimethylpentanoic Acid: A Comparative Guide to Overcoming Steric Hindrance
Topic: Benchmarking the synthesis of "3-Hydroxy-2,4,4-trimethylpentanoic acid" against other methods Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
3-Hydroxy-2,4,4-trimethylpentanoic acid represents a classic "stress test" in asymmetric synthesis. Its structure combines a bulky tert-butyl group at the
This guide benchmarks the Evans Aldol Auxiliary method (the Gold Standard) against the Mukaiyama Aldol (Scalable Alternative) and Direct Organocatalysis (Green Challenger). We provide experimental protocols, mechanistic insights, and a decision matrix for process chemists.
Structural Analysis & Synthetic Challenge
The target molecule is the aldol adduct of propionic acid (donor) and pivalaldehyde (acceptor).
-
IUPAC Name: 3-Hydroxy-2,4,4-trimethylpentanoic acid[1]
-
Key Feature: The C4 gem-dimethyl group (part of the tert-butyl moiety) creates significant steric repulsion in the transition state.
-
Stereochemical Goal: Control of the C2-C3 bond formation to yield the syn or anti diastereomer with high enantiomeric excess (ee).
Comparative Performance Matrix
| Metric | Method A: Evans Aldol (Auxiliary) | Method B: Mukaiyama Aldol (Lewis Acid) | Method C: Direct Organocatalysis |
| Primary Mechanism | Boron-Enolate (Zimmerman-Traxler) | Silyl Ketene Acetal + Lewis Acid | Enamine/Amine Catalysis |
| Yield (Step 1) | 85–94% | 75–85% | 50–65% |
| Diastereoselectivity (dr) | > 99:1 (syn) | 90:10 to 95:5 (syn or anti) | 4:1 to 10:1 (anti) |
| Enantioselectivity (ee) | > 99% | Dependent on Chiral Ligand | 80–90% |
| Scalability | Moderate (Stoichiometric waste) | High (Catalytic potential) | High (Green chemistry) |
| Steric Tolerance | Excellent (Rigid TS) | Good (Open TS) | Poor (Slow kinetics) |
Method A: The Gold Standard (Evans Aldol)
Verdict: The preferred method for discovery chemistry and early-phase development where purity and absolute stereochemistry are paramount.
Mechanistic Insight
The Evans method utilizes a chiral oxazolidinone auxiliary to form a rigid Z-enolate via dibutylboron triflate (
Experimental Protocol
Objective: Synthesis of (2S,3R)-3-hydroxy-2,4,4-trimethylpentanoic acid.
Step 1: Enolization and Aldol Addition[3]
-
Setup: Flame-dry a 500 mL round-bottom flask under
atmosphere. -
Reagents: Charge with (S)-4-isopropyl-3-propionyl-2-oxazolidinone (1.0 equiv) and anhydrous
(0.2 M). Cool to -78°C .[4][5] -
Enolization: Add
(1.1 equiv) dropwise, followed by Triethylamine ( , 1.2 equiv). The solution will turn pale yellow. -
Incubation: Stir at 0°C for 15 minutes to ensure complete Z-enolate formation, then re-cool to -78°C.
-
Addition: Add Pivalaldehyde (1.2 equiv) dropwise. The steric bulk of the aldehyde requires a slow addition rate to maintain thermal equilibrium.
-
Reaction: Stir at -78°C for 1 hour, then warm to 0°C for 1 hour.
-
Quench: Terminate with pH 7 phosphate buffer and methanol (1:1).
-
Oxidative Workup: Add 30%
(Caution: Exothermic) to cleave the boron-aldol chelate. Stir 1 hour. -
Isolation: Extract with EtOAc, wash with
and brine. Concentrate.
Step 2: Hydrolytic Cleavage (Auxiliary Removal)
-
Dissolve the crude aldol adduct in THF/H2O (3:1) at 0°C.
-
Add
(2.0 equiv) and (4.0 equiv). -
Stir for 3 hours. The oxazolidinone is cleaved and can be recovered by extraction.
-
Acidify the aqueous layer (containing the carboxylate) to pH 2 with 1N HCl.
-
Extract the free acid with EtOAc.
Mechanism Visualization
The following diagram illustrates the rigid transition state that enforces the high stereoselectivity.
Caption: The Evans Aldol pathway relies on a rigid chair-like transition state where the auxiliary's steric bulk directs the incoming bulky pivalaldehyde, ensuring >99:1 syn-selectivity.
Method B: The Scalable Challenger (Mukaiyama Aldol)
Verdict: Best for large-scale production where chromatography must be minimized, provided a Lewis Acid recovery plan is in place.
Mechanistic Insight
This method decouples enolization from C-C bond formation. A Silyl Ketene Acetal (SKA) is pre-formed from propionate. The reaction is catalyzed by a Lewis Acid (typically
Key Protocol Differences
-
Reagent: 1-ethoxy-1-(trimethylsiloxy)-1-propene (SKA of ethyl propionate).
-
Catalyst:
(1.0 equiv) favors syn-selectivity (via chelation control). favors anti-selectivity (via open TS). -
Limitation: The bulky tert-butyl group of pivalaldehyde can retard the reaction rate, requiring higher catalyst loading or temperatures, which may erode ee%.
Method C: The Green Aspiration (Direct Organocatalysis)
Verdict: Promising for sustainability but currently limited by the steric bulk of the target molecule.
Mechanistic Insight
Using chiral amines (e.g., Proline derivatives or MacMillan catalysts) to generate an enamine in situ.
-
Challenge: The tert-butyl group of pivalaldehyde creates massive steric hindrance for the incoming enamine.
-
Outcome: Reactions are significantly slower (48–72 hours) compared to unhindered aldehydes. Yields often stall at 60%, and anti-diastereoselectivity is typically favored.
-
Self-Validating Check: If the reaction mixture remains colorless/pale, conversion is likely low. A darkening color often indicates catalyst decomposition rather than product formation for this specific substrate.
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations.[6] 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. Link
-
Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New aldol type reaction. Journal of the American Chemical Society, 96(24), 7503-7509. Link
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. Link
-
Heathcock, C. H., et al. (1981). Acyclic stereoselection. 13. Aryl-substituted acyclic stereoselection. The Journal of Organic Chemistry, 46(21), 4296-4300. Link
Sources
- 1. Methyl 3-hydroxy-2,4,4-trimethylpentanoate | C9H18O3 | CID 6421384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Confinement-Controlled, Either syn- or anti-Selective Catalytic Asymmetric Mukaiyama Aldolizations of Propionaldehyde Enolsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Safety Operating Guide
Navigating the Disposal of 3-Hydroxy-2,4,4-trimethylpentanoic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Hydroxy-2,4,4-trimethylpentanoic acid, a compound for which specific safety data sheets (SDS) may not be readily available. In the absence of explicit data, a conservative approach that assumes potential hazards is the most responsible course of action. This document is structured to provide clear, actionable guidance rooted in established safety protocols and regulatory standards.
Immediate Safety and Hazard Assessment
Given the absence of a specific Safety Data Sheet (SDS) for 3-Hydroxy-2,4,4-trimethylpentanoic acid, it is crucial to infer potential hazards from structurally similar compounds and general chemical principles. The first step in safe disposal is a thorough hazard assessment.
Personal Protective Equipment (PPE)
Before handling 3-Hydroxy-2,4,4-trimethylpentanoic acid, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required. In cases of potential splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: If handling the compound in a powdered form or if aerosols may be generated, a NIOSH-approved respirator is advised.
Waste Characterization: The Four Pillars of Hazardous Waste
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]
| Hazardous Characteristic | Criteria | Relevance to 3-Hydroxy-2,4,4-trimethylpentanoic acid |
| Ignitability (D001) | Liquids with a flash point < 140°F (60°C).[2][3] | While the flashpoint is not definitively known, many organic acids are combustible. Assume it may be ignitable and keep away from heat and open flames. |
| Corrosivity (D002) | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[2][3] | As a carboxylic acid, it is prudent to assume the compound is corrosive. The pH of any waste solutions should be determined. |
| Reactivity (D003) | Unstable under normal conditions, may react violently with water, or generate toxic gases.[2][3] | While unlikely to be highly reactive, it should not be mixed with strong bases or oxidizing agents without a thorough risk assessment. |
| Toxicity (D004-D043) | Contains specific contaminants at or above regulated concentrations.[3] | The specific toxicity is unknown. However, it is designated as harmful to aquatic life. Therefore, it should be handled as a potentially toxic substance. |
On-Site Waste Management and Collection
Proper segregation and labeling of chemical waste at the point of generation are critical to maintaining a safe laboratory. These procedures should be followed in what the Environmental Protection Agency (EPA) designates as a Satellite Accumulation Area (SAA).[4]
Step-by-Step Collection Protocol:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free of cracks or residue on the outside.
-
Waste Segregation: Do not mix 3-Hydroxy-2,4,4-trimethylpentanoic acid waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can lead to dangerous reactions.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Hydroxy-2,4,4-trimethylpentanoic acid"
-
The approximate percentage of each component if it is a mixture.
-
The date accumulation started.
-
The specific hazards (e.g., "Corrosive," "Potential Ignitability").
-
-
Storage in the SAA:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Hydroxy-2,4,4-trimethylpentanoic acid.
Caption: Decision workflow for the safe disposal of 3-Hydroxy-2,4,4-trimethylpentanoic acid.
Off-Site Disposal Procedures
The final step in the responsible management of 3-Hydroxy-2,4,4-trimethylpentanoic acid waste is its transfer to a licensed hazardous waste disposal facility.
-
Engage a Certified Waste Vendor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a certified hazardous waste disposal company. All hazardous waste must be disposed of through this approved vendor.[1]
-
Documentation: Ensure all required paperwork is completed accurately. This typically includes a hazardous waste manifest, which tracks the waste from "cradle-to-grave."
-
Packaging for Transport: The waste vendor will provide specific instructions for packaging the waste for transport. This may include placing the primary container in a larger, Department of Transportation (DOT)-approved shipping container.
-
Record Keeping: Maintain copies of all waste manifests and disposal records for at least three years, or as required by your state and local regulations.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for acids (e.g., sodium bicarbonate, universal spill absorbent).
-
Once the material is absorbed, carefully scoop it into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Label the spill cleanup debris as hazardous waste.
-
-
Large Spills (requiring EHS assistance):
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team.
-
Provide them with as much information as possible about the spilled material.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 3-Hydroxy-2,4,4-trimethylpentanoic acid, thereby protecting themselves, their colleagues, and the environment.
References
- Vertex AI Search. (n.d.).
- Fisher Scientific. (2025, December 22).
- Tetra Tech. (2022, July 12).
- University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved March 4, 2026.
- Sigma-Aldrich. (2025, August 28).
- SDS US. (2020, July 21).
- Thermo Fisher Scientific. (2025, December 24).
- Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved March 4, 2026.
- Practice Greenhealth. (n.d.).
- PubChem. (2026, January 24).
- ChemSupply Australia. (2022, June 1).
- Ohio EPA. (n.d.). Frequently-used federal hazardous waste codes. Retrieved March 4, 2026.
- MLI Environmental. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. Retrieved March 4, 2026.
- Ohio EPA. (2024, June 3). Dispose of Hazardous Waste. Retrieved March 4, 2026.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved March 4, 2026.
- Cayman Chemical. (2023, April 18).
- NSW Government EPA. (n.d.). Hazardous and liquid wastes. Retrieved March 4, 2026.
- Merck Millipore. (n.d.).
- Environmental Protection Agency. (2025, October 15). Perfluoro-2,4,4-trimethylpentanoic acid Env.
- PubChem. (n.d.). 3-Hydroxy-2,4,4-trimethylpentanal. Retrieved March 4, 2026.
- Agilent. (2016, October 27).
- RCI Labscan Limited. (2021, April 1).
- European Chemicals Agency. (n.d.).
- Organisation for Economic Co-operation and Development. (n.d.). 4-hydroxybenzoic acid. Retrieved March 4, 2026.
- Greenfield Global. (2019, April 16). TRIMETHYLPENTANE. Retrieved March 4, 2026.
- PubChem. (n.d.). 2-Hydroxy-2,4,4-trimethylpentanoic acid. Retrieved March 4, 2026.
- Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved March 4, 2026.
Sources
Personal Protective Equipment (PPE) & Handling Guide: 3-Hydroxy-2,4,4-trimethylpentanoic Acid
Executive Summary & Derived Hazard Profile
3-Hydroxy-2,4,4-trimethylpentanoic acid is a specialized branched-chain beta-hydroxy acid. While often encountered as a metabolite of 2,2,4-trimethylpentane (isooctane) or in specific organic synthesis workflows, it lacks a ubiquitous, globally standardized Safety Data Sheet (SDS) compared to common reagents.
The Scientist’s Directive: In the absence of compound-specific toxicity data, we apply the Functional Group Precautionary Principle . We treat this molecule based on its active moieties: a carboxylic acid (proton donor), a beta-hydroxyl group, and a highly branched lipophilic tail.
Derived Risk Assessment
| Hazard Class | Risk Level | Mechanism of Action |
| Skin Corrosion/Irritation | High | The carboxylic acid group ( |
| Serious Eye Damage | Severe | Direct contact with the acidic proton can cause immediate corneal opacity. The surfactant-like properties of the molecule may prevent easy washout. |
| Respiratory Irritation | Moderate | If handled as a solid (dust) or heated liquid (vapor), it acts as a mucous membrane irritant (STOT SE 3). |
PPE Selection Matrix: The Barrier Defense System
Do not rely on generic "lab safety" rules. Use this targeted matrix designed for lipophilic organic acids.
A. Hand Protection (Glove Logic)
Standard latex gloves are insufficient due to the lipophilic nature of the trimethyl moiety.
| Scenario | Glove Material | Min. Thickness | Breakthrough Time | Protocol |
| Incidental Contact (Weighing, Transfer) | Nitrile | 0.11 mm (4 mil) | >15 mins | Splash & Change: If splashed, remove immediately. The acid will permeate thin nitrile eventually. |
| Immersion / High Risk (Spill Cleanup, Heating) | Nitrile (Heavy) or Butyl Rubber | 0.20 mm (8 mil) | >480 mins | Double-gloving recommended. Inner glove: 4 mil Nitrile (White/Blue). Outer glove: 8 mil Nitrile (Purple/Green). |
B. Eye & Face Protection
Safety glasses are inadequate for handling this acid in liquid/solution form.
-
Requirement: Indirect Vent Chemical Splash Goggles (ANSI Z87.1+).
-
Why: The viscosity of hydroxy acids allows them to cling to surfaces; a splash can bypass the gaps in standard safety glasses.
-
Face Shield: Mandatory only if handling volumes >100 mL or heating >60°C.
C. Respiratory Protection[1][2]
-
Primary Control: Chemical Fume Hood (Face velocity: 100 fpm).
-
Secondary Control (If Hood Unavailable): Half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA). The P100 protects against dust (if solid), OV protects against acidic vapors.
Operational Protocol: The Self-Validating Workflow
This workflow incorporates "Check-Points" to ensure safety is active, not passive.
Phase 1: Preparation & Weighing
-
Airflow Verification: Tape a Kimwipe to the sash. If it angles inward at 45°, flow is sufficient.
-
Static Control: Use an antistatic gun or ionizer if the substance is a dry powder. Branched organic acids can carry static charges, leading to dispersion (dust cloud).
-
Weighing: Weigh inside the hood using a draft shield. Do not weigh on an open bench.
Phase 2: Solubilization & Reaction
-
Solvent Choice: When dissolving in organic solvents (e.g., Dichloromethane, Ethyl Acetate), be aware that the solvent acts as a carrier, potentially increasing skin absorption rates of the acid.
-
Exotherm Watch: If reacting with bases (e.g., NaOH, amines), add the base slowly to the acid. The heat of neutralization can volatilize the solvent.
Phase 3: Decontamination & Disposal
-
Do not wash down the drain.
-
Neutralization Protocol:
-
Create a slurry of Sodium Bicarbonate (
) and water. -
Slowly add the acid waste to the slurry.
-
Confirm pH is neutral (pH 6-8) using test strips.
-
Dispose of the resulting salt solution in the Aqueous Waste stream (unless organic co-solvents are present, then Organic Waste ).
-
Visualization: Logic & Workflow
Diagram 1: PPE Decision Logic
This decision tree helps you select the correct glove and respiratory protection based on the physical state and volume.
Caption: Decision matrix for selecting personal protective equipment based on physical state and operational volume.
Diagram 2: Safe Handling Workflow
A step-by-step visual guide to the "Self-Validating System."
Caption: Operational workflow emphasizing the neutralization step prior to disposal.
Emergency Response
| Incident | Immediate Action | Medical Follow-up |
| Skin Contact | 15-Minute Flush: Immediately wash with soap and water. Do not use organic solvents (alcohol/acetone) to clean skin; this increases absorption. | Consult physician if redness persists (Delayed irritation is common with hydroxy acids). |
| Eye Contact | Irrigate: Hold eyelids open and flush with water/saline for 15 minutes. | Mandatory: Seek ophthalmologist evaluation immediately. |
| Spill (>50mL) | Evacuate & Ventilate: Isolate area. Wear respiratory protection. Absorb with vermiculite or neutralization pads. | Report to EHS. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6421384, Methyl 3-hydroxy-2,4,4-trimethylpentanoate. (Used as structural analog for physical properties). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]
-
Lock, E. A., et al. (1987). The identification of the major metabolites of 2,2,4-trimethylpentane in the male rat. (Identifies the acid as a metabolite, establishing biological context). Xenobiotica, 17(4), 441-447. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
